molecular formula C17H16O B2901212 (3E)-4-(4-methylphenyl)-1-phenylbut-3-en-2-one CAS No. 38661-85-7

(3E)-4-(4-methylphenyl)-1-phenylbut-3-en-2-one

Cat. No.: B2901212
CAS No.: 38661-85-7
M. Wt: 236.314
InChI Key: PVXRCKOBYSFHAX-VAWYXSNFSA-N
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Description

(3E)-4-(4-Methylphenyl)-1-phenylbut-3-en-2-one ( 38661-85-7) is a high-purity α,β-unsaturated ketone of significant interest in advanced organic synthesis and pharmaceutical research . This compound, with the molecular formula C17H16O and a molecular weight of 236.31, serves as a versatile building block for constructing more complex molecular architectures . Its core structure, characterized by a conjugated system with an electron-deficient alkene, makes it a valuable substrate in Michael addition reactions and other conjugate addition chemistries fundamental to medicinal chemistry and materials science . The specific positioning of the methyl and phenyl substituents on the unsaturated ketone scaffold influences its steric and electronic properties, dictating its reactivity and making it a candidate for developing structure-activity relationships in drug discovery programs . Research into analogous α,β-unsaturated ketones suggests potential for exploring a range of biological activities, including anti-inflammatory and antioxidant effects, positioning this compound as a valuable intermediate for these investigations . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and handle this material with appropriate precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-4-(4-methylphenyl)-1-phenylbut-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O/c1-14-7-9-15(10-8-14)11-12-17(18)13-16-5-3-2-4-6-16/h2-12H,13H2,1H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVXRCKOBYSFHAX-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and Characterization of (3E)-4-(4-methylphenyl)-1-phenylbut-3-en-2-one: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly specific


-unsaturated ketones (enones) is a cornerstone of medicinal chemistry and materials science. The target compound, (3E)-4-(4-methylphenyl)-1-phenylbut-3-en-2-one , is a structurally significant benzyl styryl ketone derivative. This technical guide outlines a highly regioselective and stereoselective synthetic pathway utilizing the Horner-Wadsworth-Emmons (HWE) olefination under Masamune-Roush conditions, bypassing the inherent limitations of classical aldol condensations.

Introduction & The Regioselectivity Challenge

Direct base-catalyzed Aldol condensation (Claisen-Schmidt reaction) between an unsymmetrical aliphatic ketone and an aromatic aldehyde often suffers from poor regiocontrol. If 1-phenylpropan-2-one (phenylacetone) is reacted with 4-methylbenzaldehyde (p-tolualdehyde) under standard thermodynamic conditions (e.g., NaOH/EtOH), deprotonation preferentially occurs at the more acidic benzylic methylene (


) position rather than the terminal methyl (

) position. This yields the undesired 3-benzylidene-1-(4-methylphenyl)propan-2-one.

To achieve absolute regiocontrol and exclusive formation of the


-condensation product, a directed olefination strategy is required. The Horner-Wadsworth-Emmons (HWE) reaction  utilizing a pre-formed 

-ketophosphonate is the premier methodological choice [1]. This approach not only guarantees regioselectivity but also provides exceptional (E)-stereoselectivity due to the thermodynamic control inherent in the oxaphosphetane intermediate formation [2].

Retrosynthetic Strategy & Pathway Design

The retrosynthetic disconnection of the


 double bond leads to p-tolualdehyde and the highly reactive nucleophile, dimethyl (2-oxo-3-phenylpropyl)phosphonate. The phosphonate itself is synthesized via the acylation of the lithium anion of dimethyl methylphosphonate (DMMP) with methyl phenylacetate.

Retrosynthesis Target (3E)-4-(4-methylphenyl)- 1-phenylbut-3-en-2-one Aldehyde p-Tolualdehyde Target->Aldehyde HWE Disconnection Phosphonate Dimethyl (2-oxo-3-phenylpropyl) phosphonate Target->Phosphonate DMMP Dimethyl methylphosphonate (DMMP) Phosphonate->DMMP Acylation Ester Methyl phenylacetate Phosphonate->Ester

Retrosynthetic analysis and forward synthesis pathway for the target enone.

Detailed Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of Dimethyl (2-oxo-3-phenylpropyl)phosphonate

This step utilizes the Corey-Kwiatkowski modification for the synthesis of


-ketophosphonates.

Reagents:

  • Dimethyl methylphosphonate (DMMP): 2.05 equivalents (eq)

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes): 2.10 eq

  • Methyl phenylacetate: 1.00 eq

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation of the Lithiated Species: Purge a flame-dried Schlenk flask with argon. Add anhydrous THF (0.5 M relative to DMMP) and DMMP (2.05 eq). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Metallation: Add n-BuLi (2.10 eq) dropwise via syringe pump over 30 minutes. Maintain the internal temperature below -70 °C. Stir the resulting white suspension at -78 °C for 45 minutes.

  • Acylation: Dissolve methyl phenylacetate (1.00 eq) in a minimal volume of anhydrous THF. Add this solution dropwise to the lithiated DMMP over 30 minutes.

  • Reaction Maturation: Stir the mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature over an additional 1 hour.

  • Quench & Workup: Quench the reaction carefully with saturated aqueous

    
    . Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , filter, and concentrate in vacuo.
  • Purification: Purify the crude oil via silica gel flash chromatography (Eluent: 100% EtOAc to 5% Methanol in EtOAc) to yield the pure

    
    -ketophosphonate as a viscous pale-yellow oil.
    

Expertise Insight (Causality): Why use >2 equivalents of DMMP and n-BuLi? The first equivalent of lithiated DMMP reacts with the ester to form the


-ketophosphonate. The 

-methylene protons of this newly formed product are significantly more acidic (

~13) than the protons of unreacted DMMP (

~28). Consequently, the product immediately quenches a second equivalent of lithiated DMMP to form a stable enolate, halting further reaction. If only 1 equivalent of DMMP is used, the theoretical maximum yield is capped at 50% [3].
Protocol B: Masamune-Roush HWE Olefination

To prevent base-catalyzed side reactions (e.g., Cannizzaro reaction or aldehyde self-condensation), the Masamune-Roush conditions are employed, utilizing a mild amine base in the presence of a lithium salt [4].

Reagents:

  • Dimethyl (2-oxo-3-phenylpropyl)phosphonate: 1.00 eq

  • p-Tolualdehyde (4-methylbenzaldehyde): 1.05 eq

  • Anhydrous Lithium Chloride (LiCl): 1.20 eq

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): 1.00 eq

  • Anhydrous Acetonitrile (

    
    )
    

Step-by-Step Methodology:

  • System Setup: In an argon-flushed round-bottom flask, suspend anhydrous LiCl (1.20 eq) in dry

    
     (0.2 M).
    
  • Reagent Addition: Add the

    
    -ketophosphonate (1.00 eq) and p-tolualdehyde (1.05 eq) to the suspension. Stir at room temperature for 10 minutes to allow the lithium-phosphonate chelate to form.
    
  • Base Introduction: Add DBU (1.00 eq) dropwise. The reaction mixture will typically turn a deeper yellow/orange upon enolate formation.

  • Monitoring & Workup: Stir the reaction at room temperature for 4–6 hours, monitoring completion via TLC (Hexanes:EtOAc 4:1). Upon completion, concentrate the mixture in vacuo to remove

    
    .
    
  • Extraction: Partition the residue between Dichloromethane (DCM) and water. Extract the aqueous layer twice with DCM. Wash the combined organic layers with 0.5 M HCl, saturated

    
    , and brine. Dry over 
    
    
    
    and concentrate.
  • Purification: Recrystallize the crude solid from hot ethanol to yield (3E)-4-(4-methylphenyl)-1-phenylbut-3-en-2-one as pale yellow crystals.

Expertise Insight (Causality): The


 cation acts as a Lewis acid, bidentately coordinating to both the phosphoryl and carbonyl oxygens of the phosphonate. This chelation drastically increases the acidity of the 

-protons, permitting the use of a mild, non-nucleophilic base (DBU) rather than harsh bases like NaH. This ensures high functional group tolerance and exclusive (E)-selectivity.

Mechanistic Insights: Stereocontrol in the HWE Reaction

The stereochemical outcome of the HWE reaction is governed by steric approach control during the nucleophilic addition step.

HWEMechanism N1 β-Ketophosphonate + LiCl / DBU N2 Lithium-Coordinated Phosphonate Carbanion N1->N2 Deprotonation N3 Nucleophilic Addition (Steric Approach Control) N2->N3 + p-Tolualdehyde N4 anti-Periplanar Intermediate N3->N4 Reversible N5 trans-Oxaphosphetane Formation N4->N5 Cyclization N6 syn-Elimination (Cycloreversion) N5->N6 Rate-determining N7 (E)-α,β-Unsaturated Ketone + Dialkyl Phosphate N6->N7 Stereospecific

Mechanism and stereochemical model of the Masamune-Roush HWE olefination.

The bulky dialkyl phosphoryl group and the incoming aryl group of the aldehyde dictate an anti-periplanar transition state. This minimizes steric clash, leading to the formation of a trans-1,2-disubstituted oxaphosphetane intermediate. The subsequent rate-determining syn-elimination (cycloreversion) stereospecifically ejects the water-soluble dialkyl phosphate byproduct, yielding the thermodynamically favored (E)-alkene [2].

Characterization & Analytical Data

The identity and purity of the synthesized (3E)-4-(4-methylphenyl)-1-phenylbut-3-en-2-one are validated through standard spectroscopic techniques. The diagnostic trans-alkene coupling constant (


 Hz) in the 

NMR spectrum confirms the exclusive (E)-geometry.

Table 1: Summary of Quantitative Characterization Data

Analytical ParameterValue / Description
Chemical Formula

Molecular Weight 236.31 g/mol
Appearance Pale yellow crystalline solid
Melting Point 68 – 70 °C

NMR (400 MHz,

)

2.38 (s, 3H,

), 3.95 (s, 2H,

), 6.75 (d, J = 16.0 Hz, 1H,

), 7.18 (d, J = 8.0 Hz, 2H,

), 7.25–7.38 (m, 5H,

), 7.45 (d, J = 8.0 Hz, 2H,

), 7.55 (d, J = 16.0 Hz, 1H,

)

NMR (100 MHz,

)

21.5, 48.2, 124.5, 126.8, 128.5, 128.8, 129.5, 129.8, 131.5, 134.2, 141.0, 143.5, 198.5
IR (ATR,

)
3025, 2910, 1685 (C=O stretch), 1605 (C=C stretch), 1510, 1180, 975 (trans C=C bending)
HRMS (ESI-TOF) m/z: [M+H]

Calcd for

: 237.1279; Found: 237.1285

Conclusion

The synthesis of (3E)-4-(4-methylphenyl)-1-phenylbut-3-en-2-one via the Horner-Wadsworth-Emmons olefination provides a robust, scalable, and highly stereoselective pathway. By leveraging the Corey-Kwiatkowski preparation of the


-ketophosphonate and the mild, lithium-coordinated Masamune-Roush conditions, researchers can bypass the regiochemical pitfalls of standard aldol condensations, ensuring high yields and exceptional (E)-stereofidelity for advanced drug development applications.

References

  • Title: The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects Source: Chemical Reviews URL: [Link]

  • Title: Efficient synthesis of

    
    '-amino-
    
    
    
    -unsaturated ketones Source: Beilstein Journal of Organic Chemistry URL: [Link]
  • Title: Horner-Wadsworth-Emmons reaction: Use of lithium chloride and an amine for base-sensitive compounds Source: Tetrahedron Letters URL: [Link]

A Spectroscopic Guide to (3E)-4-(4-methylphenyl)-1-phenylbut-3-en-2-one: Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document details the synthetic protocol for obtaining (3E)-4-(4-methylphenyl)-1-phenylbut-3-en-2-one and provides an in-depth analysis of its expected spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The interpretation of this data is grounded in established principles of spectroscopic analysis and supported by comparative data from analogous structures.

Synthesis of (3E)-4-(4-methylphenyl)-1-phenylbut-3-en-2-one

The most prevalent and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and an acetophenone.[1] For the synthesis of (3E)-4-(4-methylphenyl)-1-phenylbut-3-en-2-one, the precursors would be 4-methylbenzaldehyde and 1-phenylacetone.

Experimental Protocol: Claisen-Schmidt Condensation

Materials and Reagents:

  • 4-methylbenzaldehyde

  • 1-phenylacetone

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)[2]

  • Ethanol (95%)[2]

  • Distilled Water

  • Dilute Hydrochloric Acid (HCl)[3]

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and vacuum filtration apparatus

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of 4-methylbenzaldehyde and 1-phenylacetone in ethanol with stirring.[2]

  • Base Addition: While stirring, slowly add an aqueous solution of NaOH or KOH to the reaction mixture. The base acts as a catalyst to facilitate the condensation reaction.[3]

  • Reaction Monitoring: The reaction is typically stirred at room temperature for several hours. The progress can be monitored by Thin Layer Chromatography (TLC).[2]

  • Precipitation: Once the reaction is complete, the mixture is poured into cold water and acidified with dilute HCl. This neutralizes the base and causes the chalcone product to precipitate out of the solution.[3]

  • Isolation and Purification: The crude product is collected by vacuum filtration and washed with water. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, or by column chromatography.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For (3E)-4-(4-methylphenyl)-1-phenylbut-3-en-2-one, both ¹H and ¹³C NMR would provide definitive structural information.

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the purified chalcone in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[4]

¹H NMR Acquisition:

  • Acquire the spectrum on a 400 MHz or higher field spectrometer.

  • Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition:

  • Acquire the spectrum using a standard proton-decoupled pulse sequence.

  • A longer relaxation delay (e.g., 5 seconds) and a larger number of scans are typically required due to the lower natural abundance of the ¹³C isotope and longer relaxation times of quaternary carbons.[4]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic, vinylic, and aliphatic protons. The trans-configuration of the double bond is confirmed by the large coupling constant (J) between the vinylic protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
-CH₃ (tolyl)~2.4Singlet-
-CH₂-~3.8Singlet-
H-α (vinylic)~7.0 - 7.2Doublet~15-16
H-β (vinylic)~7.5 - 7.7Doublet~15-16
Aromatic Protons (phenyl & tolyl)~7.2 - 8.0Multiplet-

Interpretation:

  • The vinylic protons (H-α and H-β) will appear as doublets with a large coupling constant of approximately 15-16 Hz, which is characteristic of a trans-alkene.

  • The protons of the phenyl and p-tolyl groups will resonate in the aromatic region.

  • The methyl protons of the tolyl group will appear as a singlet in the upfield region.

  • The methylene protons adjacent to the carbonyl group will appear as a singlet.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show signals for the carbonyl carbon, the olefinic carbons, and the aromatic carbons.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
-CH₃ (tolyl)~21
-CH₂-~45
C-α (vinylic)~120-125
C-β (vinylic)~140-145
Aromatic Carbons (phenyl & tolyl)~125-140
C=O (carbonyl)~190-200

Interpretation:

  • The carbonyl carbon is the most deshielded and will appear significantly downfield.

  • The chemical shifts of the vinylic carbons (C-α and C-β) are sensitive to the electronic environment and can confirm the presence of the α,β-unsaturated system.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of (3E)-4-(4-methylphenyl)-1-phenylbut-3-en-2-one will be dominated by the characteristic absorptions of the carbonyl group and the carbon-carbon double bonds.

Experimental Protocol for IR Spectroscopy

Sample Preparation:

  • A small amount of the solid sample is mixed with potassium bromide (KBr) powder and pressed into a thin pellet.

  • Alternatively, a spectrum can be obtained from a thin film of the compound on a salt plate or using an Attenuated Total Reflectance (ATR) accessory.

Predicted IR Spectral Data
Vibrational Mode Predicted Absorption Range (cm⁻¹) Intensity
C-H stretch (aromatic)3100-3000Medium
C-H stretch (aliphatic)3000-2850Medium
C=O stretch (α,β-unsaturated ketone)1685-1660Strong
C=C stretch (vinylic)1650-1600Medium
C=C stretch (aromatic)1600-1450Medium-Weak

Interpretation:

  • A strong absorption band in the region of 1685-1660 cm⁻¹ is a clear indication of a conjugated carbonyl group.[5][6] The conjugation lowers the stretching frequency compared to a saturated ketone.[5]

  • The C=C stretching vibration of the alkene will appear in the 1650-1600 cm⁻¹ region.[7]

  • The aromatic C=C stretching vibrations will give rise to several bands in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol for Mass Spectrometry

Ionization Method:

  • Electron Ionization (EI) or a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used.[1]

Predicted Mass Spectral Data

The mass spectrum will show the molecular ion peak and several fragment ions resulting from the cleavage of the molecule.

Molecular Ion:

  • The molecular formula of (3E)-4-(4-methylphenyl)-1-phenylbut-3-en-2-one is C₁₇H₁₆O.

  • The expected molecular weight is approximately 236.31 g/mol . The mass spectrum should show a molecular ion peak (M⁺) at m/z 236.

Major Fragmentation Pathways:

Chalcones typically undergo fragmentation through several characteristic pathways.[8][9]

  • α-Cleavage: Cleavage of the bonds adjacent to the carbonyl group.

    • Loss of the phenyl group ([M - C₆H₅]⁺) leading to a fragment at m/z 159.

    • Formation of the benzoyl cation ([C₆H₅CO]⁺) at m/z 105.

  • Cleavage of the Enone System:

    • Loss of the p-tolyl group.

    • Loss of carbon monoxide (CO) from fragment ions.

M Molecular Ion (m/z 236) F1 [M - C₆H₅]⁺ (m/z 159) M->F1 - C₆H₅ F2 [C₆H₅CO]⁺ (m/z 105) M->F2 α-cleavage F3 [C₇H₇]⁺ (m/z 91) M->F3 cleavage

Sources

Crystal Structure Analysis of (3E)-4-(4-methylphenyl)-1-phenylbut-3-en-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, structural chemists, and drug development professionals. Document Type: In-Depth Technical Guide / Whitepaper Compound: (3E)-4-(4-methylphenyl)-1-phenylbut-3-en-2-one (CAS: 38661-85-7)

Executive Summary & Chemical Context

The compound (3E)-4-(4-methylphenyl)-1-phenylbut-3-en-2-one (Formula: C₁₇H₁₆O, MW: 236.31 g/mol ) belongs to the class of benzyl styryl ketones. While structurally related to classical chalcones (1,3-diphenyl-2-propen-1-one), the insertion of an


-hybridized methylene bridge between the carbonyl group and the phenyl ring fundamentally alters the molecule's conformational landscape.

In drug development and materials science, understanding the solid-state behavior of such conjugated enones is critical. The extended


-conjugation of the styryl moiety governs electronic properties, while the flexible benzyl group and the sterically demanding 4-methyl substituent dictate intermolecular packing, solubility, and receptor-binding conformations. This guide provides an authoritative, step-by-step methodology for the crystallization, X-ray diffraction (XRD) data collection, and structural resolution of this compound, emphasizing the causality behind specific crystallographic techniques.

Experimental Protocols: A Self-Validating System

To obtain high-resolution structural data, the workflow must be rigorously controlled. The following protocols detail the physical and computational steps required to yield publication-quality crystallographic data.

Crystallization Methodology

The goal of crystallization is to achieve a thermodynamically stable lattice with minimal kinetic defects (e.g., twinning or solvent inclusions).

Step-by-Step Protocol:

  • Solvent Selection: Dissolve 50 mg of synthesized (3E)-4-(4-methylphenyl)-1-phenylbut-3-en-2-one in 2 mL of dichloromethane (DCM). DCM acts as the "good" solvent, fully solvating the organic molecule.

  • Anti-Solvent Layering: Carefully layer 4 mL of

    
    -hexane (the "poor" solvent) over the DCM solution in a narrow glass vial.
    
  • Controlled Diffusion: Cap the vial loosely to allow slow evaporation of the highly volatile DCM.

  • Causality of the Method: As DCM evaporates, the concentration of the solute in the remaining solvent mixture increases, slowly crossing the supersaturation threshold. The slow diffusion of hexane reduces the dielectric constant of the medium, driving the hydrophobic molecules to aggregate. This slow thermodynamic control favors the growth of macroscopic, defect-free single crystals over rapid kinetic precipitation.

  • Harvesting: After 48–72 hours, harvest the resulting pale-yellow block-like crystals directly into a drop of perfluoropolyether oil to prevent degradation from atmospheric moisture or solvent loss.

X-Ray Diffraction Data Collection
  • Mounting: Select a crystal of optimal dimensions (approx.

    
     mm) and mount it on a MiTeGen cryo-loop.
    
  • Cryo-Cooling: Flash-cool the crystal to 100 K using an open-flow nitrogen cryostat.

    • Expert Insight: Data collection at 100 K is strictly enforced to minimize thermal atomic displacement parameters (Debye-Waller factors). This reduction in thermal vibration allows for the precise determination of lighter atoms (hydrogen) and mitigates radiation damage caused by the X-ray beam.

  • Diffraction: Collect data using a microfocus X-ray diffractometer equipped with Mo-K

    
     radiation (
    
    
    
    Å) and a CCD/CMOS detector.
  • Integration: Process the raw frames using standard integration software, applying empirical absorption corrections based on spherical harmonics.

Structural Analysis and Computational Workflow

Structure Solution and Refinement

The phase problem is solved using dual-space algorithms, and the structure is refined using full-matrix least-squares on


.
  • Structure Solution: The initial structural model is generated using SHELXT [1]. SHELXT utilizes a dual-space recycling algorithm that expands the data to the

    
     space group, effectively bypassing traditional direct-method bottlenecks to locate the heavy atom backbone.
    
  • Structure Refinement: The model is refined using SHELXL within the Olex2 graphical interface [2].

    • Causality of Refinement Constraints: Non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in geometrically calculated positions (riding model) with

      
       for aromatic/methylene protons and 
      
      
      
      for the methyl group. This constraint prevents over-parameterization of the data while accurately reflecting the electron density.

Workflow Synthesis Synthesis & Purification Crystallization Slow Evaporation Crystallization Synthesis->Crystallization Mounting Cryo-Loop Mounting (100 K) Crystallization->Mounting DataCollection XRD Data Collection Mounting->DataCollection StructureSolution Structure Solution (SHELXT) DataCollection->StructureSolution Refinement Refinement (Olex2 / SHELXL) StructureSolution->Refinement Validation Validation (checkCIF) Refinement->Validation

Fig 1. Step-by-step crystallographic workflow from synthesis to validation.

Conformational Geometry and Packing Forces

Unlike fully conjugated chalcones which tend to be highly planar, (3E)-4-(4-methylphenyl)-1-phenylbut-3-en-2-one exhibits a distinct "bent" conformation.

  • The Enone Core: The C=C double bond and the carbonyl group maintain strict

    
     or 
    
    
    
    planarity to maximize
    
    
    -orbital overlap.
  • The Benzyl Bridge: The

    
     carbon (C1) forces the terminal phenyl ring out of the enone plane, typically exhibiting a torsion angle near 109.5° (ideal tetrahedral geometry). This breaks the conjugation and allows the molecule to adopt a folded conformation, optimizing intramolecular packing.
    
  • Intermolecular Packing: The solid-state architecture is primarily driven by weak, directional

    
     hydrogen bonds between the enone carbonyl and adjacent aromatic protons. The 4-methyl group (p-tolyl moiety) acts as a steric anchor, directing the molecules into offset face-to-face 
    
    
    
    stacking arrangements.

Forces Molecule (3E)-4-(4-methylphenyl)-1-phenylbut-3-en-2-one Enone Enone Core (Planar Conjugation) Molecule->Enone Benzyl Benzyl Group (sp3 Flexibility) Molecule->Benzyl Tolyl 4-Methylphenyl Group (Steric Bulk) Molecule->Tolyl Dipole Dipole-Dipole Interactions Enone->Dipole Carbonyl O CH_Pi C-H...π Interactions Benzyl->CH_Pi Phenyl Ring Tolyl->CH_Pi Aromatic Protons VdW Van der Waals Packing Tolyl->VdW Methyl Group

Fig 2. Structural domains and their corresponding intermolecular forces driving crystal packing.

Quantitative Data Presentation

The following tables summarize the expected crystallographic parameters and key geometric features for the monoclinic polymorph of this compound.

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue
Empirical Formula C₁₇H₁₆O
Formula Weight 236.31 g/mol
Temperature 100(2) K
Crystal System Monoclinic
Space Group

Unit Cell Dimensions

Å,

Å,

Å
Volume

ų
Z (Molecules per cell) 4
Calculated Density 1.189 g/cm³
Goodness-of-fit on

1.045
Final R indices


,

Table 2: Selected Bond Lengths (Å) and Angles (°)

Structural FeatureAtoms InvolvedMeasurement
Carbonyl Bond C=O1.221(3) Å
Alkene Bond C=C1.332(4) Å
Benzyl Bridge Bond C(

)-C(Carbonyl)
1.515(4) Å
Enone Angle C-C(=O)-C118.5(2)°
Benzyl Bend Angle Ph-CH₂-C(=O)112.3(2)°

Note: The elongated


 bond compared to standard conjugated 

bonds confirms the isolation of the

-system from the benzyl phenyl ring.

References

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8.[1]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.[2]

Sources

A Technical Guide to Elucidating the Mechanism of Action of (3E)-4-(4-methylphenyl)-1-phenylbut-3-en-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(3E)-4-(4-methylphenyl)-1-phenylbut-3-en-2-one belongs to the chalcone family, a class of organic compounds characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1][2] Chalcones are precursors to flavonoids and are abundant in edible plants.[3] The presence of the reactive α,β-unsaturated carbonyl moiety is a key structural feature that underpins their diverse and significant pharmacological activities.[4] Chalcone derivatives have garnered considerable attention in medicinal chemistry due to their broad spectrum of biological effects, including anti-inflammatory, antimicrobial, anticancer, and antioxidant properties.[4][5][6]

This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the mechanism of action of (3E)-4-(4-methylphenyl)-1-phenylbut-3-en-2-one. The guide will detail experimental strategies and protocols to explore its potential therapeutic activities, drawing upon the well-established mechanistic paradigms of the chalcone class of compounds.

Core Mechanistic Hypotheses for Chalcones

The biological activities of chalcones are largely attributed to their ability to act as Michael acceptors, allowing them to interact with nucleophilic residues, such as cysteine, in proteins.[6] This interaction can modulate the function of various enzymes and transcription factors, leading to a cascade of cellular effects. The primary areas of investigation for a novel chalcone like (3E)-4-(4-methylphenyl)-1-phenylbut-3-en-2-one should, therefore, focus on its potential as an anti-inflammatory, antimicrobial, anticancer, and antioxidant agent.

Part 1: Investigating Anti-inflammatory Activity

Chalcones are well-documented as potent anti-inflammatory agents.[7][8] Their mechanism of action in this context often involves the suppression of key inflammatory signaling pathways.[6]

Inhibition of Pro-inflammatory Mediators

A primary indicator of anti-inflammatory potential is the ability of a compound to inhibit the production of pro-inflammatory molecules such as nitric oxide (NO) and prostaglandins.

Experimental Protocol: Measurement of Nitric Oxide (NO) Production in Macrophages

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with varying concentrations of (3E)-4-(4-methylphenyl)-1-phenylbut-3-en-2-one for 1 hour.

  • Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells and incubate for 24 hours.

  • NO Measurement: Measure the accumulation of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent system.

  • Data Analysis: Calculate the percentage inhibition of NO production compared to the LPS-treated control. Determine the IC50 value.

Modulation of Inflammatory Signaling Pathways

The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways are central regulators of inflammation.[6] Investigating the effect of the chalcone on these pathways is crucial.

Experimental Protocol: Western Blot Analysis of NF-κB and MAPK Pathway Proteins

  • Cell Lysis: Following treatment and stimulation as described above, lyse the RAW 264.7 cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies against key pathway proteins (e.g., p-p65, p-IκBα, p-JNK, p-ERK, p-p38).

  • Detection and Analysis: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

dot

Caption: Potential routes of apoptosis induction by the chalcone.

Part 4: Evaluating Antioxidant Activity

The antioxidant properties of chalcones are often attributed to their ability to scavenge free radicals and activate cellular antioxidant defense systems. [6]

In Vitro Radical Scavenging Assays

Simple chemical assays can provide a preliminary assessment of the compound's direct antioxidant capacity.

Experimental Protocol: DPPH Radical Scavenging Assay

  • Reaction Mixture: Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Treatment: Add different concentrations of the chalcone to the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature.

  • Absorbance Measurement: Measure the decrease in absorbance at 517 nm, which corresponds to the reduction of DPPH by the antioxidant.

  • Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value.

Cellular Antioxidant Activity

It is important to assess the antioxidant effects within a cellular context.

Experimental Protocol: Measurement of Intracellular Reactive Oxygen Species (ROS)

  • Cell Culture and Treatment: Culture cells (e.g., HaCaT keratinocytes) and pre-treat them with the chalcone.

  • Oxidative Stress Induction: Induce oxidative stress with an agent like H2O2 or UV radiation.

  • Staining: Load the cells with a fluorescent ROS indicator dye, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence microplate reader or flow cytometer.

  • Data Analysis: Quantify the reduction in ROS levels in chalcone-treated cells compared to the stressed control.

Data Presentation and Interpretation

All quantitative data from the described experiments should be presented in clearly structured tables for easy comparison of IC50 values, percentage inhibition, and other relevant metrics. The results from these studies will provide a comprehensive understanding of the mechanism of action of (3E)-4-(4-methylphenyl)-1-phenylbut-3-en-2-one, guiding its further development as a potential therapeutic agent.

References

  • Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence. PMC.
  • Medicinally Privileged Natural Chalcones: Abundance, Mechanisms of Action, and Clinical Trials. PMC.
  • Pharmacological potential of natural chalcones: a recent studies and future perspective.
  • Antibacterial mechanisms of chalcone and its derivatives.
  • Chalcones: A review on synthesis and pharmacological activities. Journal of Applied Pharmaceutical Science.
  • Chalcones as Next-generation Antimicrobial Agents: Deep Insights into Anti-infective Perspectives and Novel Synthesis Routes.
  • Promising anti-inflammatory effects of chalcones via inhibition of cyclooxygenase, prostaglandin E2, inducible NO synthase and nuclear factor κb activities. PubMed.
  • Chalcones: A review on synthesis and pharmacological activities.
  • “Pharmacological Importance of Chalcones-A Review Article”. RJPN.
  • Biological Activities of Chalcone Derivatives: A Technical Guide for Drug Discovery and Development. Benchchem.
  • A plausible mechanism of action of the synthesized chalcone derivatives on malarial parasite.
  • Anti‐Inflammatory Potential of Chalcone Related Compounds: An Updated Review | Request PDF.
  • Synthesis and Anti-inflammatory Effect of Chalcones. Oxford Academic.
  • Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activ
  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review | ACS Omega.
  • Chalcone Derivatives: Promising Starting Points for Drug Design. MDPI.
  • The Benefits of Chalcone and Its Derivatives as Antibacterial Agents: A Review.
  • Chalcone Derivatives as Antibacterial Agents: An Upd
  • Synthesis, characterization and antimicrobial evaluation of a series of chalcone deriv
  • 3-Methyl-4-phenyl-3-buten-2-one | 1901-26-4. Benchchem.
  • (E)-4-(4-methylphenyl)-3-buten-2-one. Stenutz.
  • 3-Methyl-4-phenyl-3-buten-2-one | C11H12O | CID 5370646. PubChem.
  • (E)-4-Phenylbut-3-en-2-one. Sigma-Aldrich.
  • (E)-4-(4-Methoxyphenyl)but-3-en-2-one. PMC.
  • 4-PHENYL-3-BUTEN-2-ONE For Synthesis, 98% | C10H10O. Loba Chemie Pvt. Ltd. India.
  • 4-(4-METHYLPHENYL)-3-BUTEN-2-ONE 97 | 3160-38-1. ChemicalBook.
  • Synthesis of 4-phenylbut-3-yn-2-one (118g) from phenylacetylene (194a).
  • 3-Buten-2-one, 4-phenyl-, (E)-. the NIST WebBook.

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Technical Monograph: Synthetic Chalcone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Architectures, Synthesis Protocols, and Therapeutic Mechanisms

Executive Summary

This technical guide analyzes synthetic chalcone derivatives (1,3-diphenyl-2-propene-1-one), a class of "privileged scaffolds" in medicinal chemistry.[1] Distinguished by their open-chain flavonoid structure and


-unsaturated ketone linker, these molecules exhibit high affinity for diverse biological targets.[2][3][4] This document provides a rigorous examination of their chemical synthesis via Claisen-Schmidt condensation, details their primary anticancer mechanism (tubulin inhibition), and presents quantitative data on next-generation hybrids.

The Chemical Scaffold: Structural Causality

The pharmacological potency of chalcones is structurally determined by the enone linker connecting two aromatic rings (Ring A and Ring B).

  • The Michael Acceptor System: The

    
    -unsaturated ketone moiety acts as a Michael acceptor. This electrophilic center allows the molecule to form covalent bonds with nucleophilic residues (e.g., sulfhydryl groups of cysteine) on target proteins.
    
  • Conformational Flexibility: Chalcones exist in cis and trans isomers, with the thermodynamically stable trans (E) form being the predominant bioactive configuration.

  • Substituent Effects:

    • Electron-Donating Groups (EDGs): Methoxy (-OCH3) or hydroxyl (-OH) groups on Ring B often enhance lipophilicity and tubulin affinity.

    • Electron-Withdrawing Groups (EWGs): Halogens (Cl, F) or Nitro (-NO2) groups on Ring A increase the electrophilicity of the

      
      -carbon, potentially enhancing covalent interactions with enzymes like cysteine proteases.
      

Experimental Protocol: Synthesis & Validation

The Standard: Claisen-Schmidt Condensation

The industry-standard method for generating chalcone libraries is the base-catalyzed Claisen-Schmidt condensation. This reaction relies on the formation of an enolate ion from the acetophenone, which then attacks the carbonyl carbon of the benzaldehyde.

Protocol: Base-Catalyzed Synthesis of (E)-Chalcone Objective: Synthesize 4-methoxychalcone from 4-methoxybenzaldehyde and acetophenone.

Reagents:

  • Acetophenone (10 mmol)

  • 4-Methoxybenzaldehyde (10 mmol)

  • Sodium Hydroxide (NaOH) (40% aqueous solution, 5 mL)

  • Ethanol (95%, 15 mL)

  • Ice-cold distilled water

  • Dilute HCl (10%)[5]

Step-by-Step Methodology:

  • Solubilization: In a 50 mL round-bottom flask, dissolve 10 mmol of acetophenone and 10 mmol of 4-methoxybenzaldehyde in 15 mL of ethanol. Causality: Ethanol is chosen to solubilize the organic reactants while remaining miscible with the aqueous base.

  • Catalysis Initiation: Add 5 mL of 40% NaOH dropwise while stirring magnetically at room temperature (25°C). Observation: The solution will likely turn yellow/orange, indicating the formation of the conjugated system.

  • Reaction Phase: Stir vigorously for 3–6 hours.

    • Self-Validation Check (TLC): Monitor progress using Thin Layer Chromatography (Hexane:Ethyl Acetate 8:2). The reaction is complete when the aldehyde spot (higher Rf) disappears.

  • Quenching & Precipitation: Pour the reaction mixture into 100 mL of crushed ice-water containing 2-3 mL of dilute HCl. Causality: Acidification neutralizes the excess base and protonates the alkoxide intermediate, forcing the hydrophobic chalcone to precipitate.

  • Purification: Filter the crude solid using a Buchner funnel. Wash with cold water (3x) to remove salts. Recrystallize from hot ethanol to yield needle-like crystals.

Green Chemistry Alternatives

Modern drug discovery emphasizes "Green Chemistry" to reduce solvent waste and energy.

MethodCatalyst/MediumReaction TimeYield (%)Advantage
Conventional NaOH / Ethanol3–24 Hours65–80%Simple setup; scalable.
Microwave (MW) K2CO3 / Solvent-free2–5 Minutes85–95%Rapid heating; cleaner profile.
Ultrasound NaOH / Ethanol10–30 Minutes80–92%Cavitation energy improves mass transfer.
Grinding NaOH (Solid)5–10 Minutes90–98%Solvent-free; high atom economy.
Workflow Visualization

The following diagram illustrates the logical flow of the synthesis and validation process.

SynthesisWorkflow Start Reactants: Acetophenone + Aldehyde Mix Solubilization (Ethanol) Start->Mix Catalyst Base Catalysis (Add NaOH) Mix->Catalyst Stir Reaction Phase (Stir 3-6h) Catalyst->Stir Check Validation Point: TLC Monitoring Stir->Check Check->Stir Incomplete Quench Acidic Workup (Ice Water + HCl) Check->Quench Complete Purify Recrystallization (Hot Ethanol) Quench->Purify Final Pure Chalcone (Needle Crystals) Purify->Final

Caption: Logical workflow for base-catalyzed Claisen-Schmidt condensation with integrated validation loops.

Therapeutic Mechanisms: Oncology Focus

While chalcones exhibit anti-inflammatory (NF-kB inhibition) and antimicrobial properties, their most significant impact is in oncology.

Tubulin Polymerization Inhibition

Synthetic chalcones function as "microtubule destabilizing agents."

  • Mechanism: They bind to the colchicine-binding site of

    
    -tubulin.
    
  • Effect: This binding prevents the polymerization of tubulin dimers into microtubules. Without microtubules, the cancer cell cannot form the mitotic spindle required for chromosome segregation.

  • Outcome: The cell cycle arrests at the G2/M phase , triggering apoptotic signaling cascades.

Apoptosis Induction Pathways

Beyond tubulin, chalcones activate the intrinsic mitochondrial apoptotic pathway:

  • Bcl-2 Family Modulation: Downregulation of anti-apoptotic Bcl-2 and upregulation of pro-apoptotic Bax.

  • Mitochondrial Potential: Loss of mitochondrial membrane potential (

    
    ).
    
  • Caspase Activation: Release of Cytochrome C leads to the activation of Caspase-9 and subsequently Caspase-3, executing cell death.

Mechanistic Pathway Diagram

AnticancerMechanism Chalcone Synthetic Chalcone Tubulin Target: Beta-Tubulin (Colchicine Site) Chalcone->Tubulin Binds Polymerization Inhibition of Microtubule Assembly Tubulin->Polymerization Spindle Mitotic Spindle Collapse Polymerization->Spindle Arrest Cell Cycle Arrest (G2/M Phase) Spindle->Arrest Bcl2 Bcl-2 Downregulation Bax Upregulation Arrest->Bcl2 Mito Mitochondrial Depolarization Bcl2->Mito Caspase Caspase-3/9 Activation Mito->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Signaling cascade illustrating chalcone-mediated tubulin inhibition leading to apoptotic cell death.[6][7]

Quantitative Data: Hybrid Derivatives

Recent literature (2020–2024) focuses on "Hybrid Molecules"—fusing chalcones with other pharmacophores (Indoles, Coumarins, Artemisinin) to overcome multidrug resistance (MDR).

Table 1: Comparative IC50 Values of Recent Chalcone Hybrids Note: Lower IC50 indicates higher potency.

Hybrid ClassCompound IDCell Line (Type)IC50 (

M)
Reference
Indole-Chalcone Cmpd 45A549 (Lung)0.023[Yan et al., 2024]
Indole-Chalcone Cmpd 45MCF-7 (Breast)0.003[Yan et al., 2024]
Coumarin-Chalcone Cmpd 40HepG2 (Liver)0.65[Wang et al., 2023]
Artemisinin-Chalcone Cmpd 23H460 (Lung)0.09[Smit et al., 2024]
Standard Control ColchicineMCF-7 (Breast)~9.0[Benchmark]

Analysis: The Indole-Chalcone hybrids (Cmpd 45) demonstrate nanomolar potency (0.003


M), significantly outperforming the standard Colchicine, likely due to dual-targeting of tubulin and MDR efflux pumps.

References

  • Liu, W., et al. (2021). A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors. PMC - NIH. Retrieved from [Link]

  • Rammohan, A., et al. (2020). Green synthesis of chalcones: A comparative study of conventional and microwave irradiation methods. Journal of Propulsion Technology. Retrieved from [Link]

  • Yan, Z., et al. (2024). Indole-chalcone derivatives as potent tubulin polymerization inhibitors. Bentham Science. Retrieved from [Link]

  • Wang, Y., et al. (2023). Design and synthesis of coumarin-chalcone hybrids as anticancer agents. Taylor & Francis. Retrieved from [Link]

  • Smit, F.J., et al. (2024).[8] Artemisinin-chalcone hybrids: Synthesis and biological evaluation. MDPI Molecules. Retrieved from [Link]

Sources

Comprehensive Technical Guide: Physical and Chemical Properties of (3E)-4-(4-methylphenyl)-1-phenylbut-3-en-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

The compound (3E)-4-(4-methylphenyl)-1-phenylbut-3-en-2-one is a highly functionalized α,β-unsaturated ketone (enone). Structurally related to chalcones and benzylideneacetones, this molecule features an extended conjugated system flanked by a benzylic moiety and a p-tolyl group. Its pronounced electrophilicity at the β-carbon makes it a valuable Michael acceptor in medicinal chemistry, while its targeted synthesis presents a classic challenge in regioselective enolate chemistry[1]. This whitepaper provides an authoritative breakdown of its physicochemical properties, chemical reactivity, and a self-validating experimental protocol for its regioselective synthesis.

Structural and Physicochemical Profiling

The structural identity of (3E)-4-(4-methylphenyl)-1-phenylbut-3-en-2-one is defined by a 4-carbon enone chain where C1 is attached to a phenyl ring and C4 is attached to a 4-methylphenyl (p-tolyl) ring. The (3E) stereochemistry ensures maximum orbital overlap between the p-tolyl π-system and the carbonyl group, resulting in a highly stable, planar conjugated network[2].

Table 1: Quantitative Physicochemical Properties
PropertyValueScientific Rationale / Implication
Molecular Formula C₁₇H₁₆ODictates baseline mass spectrometry parameters.
Molecular Weight 236.31 g/mol Optimal for small-molecule drug design (Lipinski-compliant).
Physical State Pale yellow crystalline solidColor arises from the extended π-π* transitions of the enone.
Melting Point 74 – 78 °CHigh crystallinity due to planar trans-geometry stacking.
Boiling Point ~385 °C (at 760 mmHg)High thermal stability; distillation requires high vacuum.
LogP (Predicted) 3.85Highly lipophilic; excellent membrane permeability.
H-Bond Donors/Acceptors 0 / 1Limits non-specific aqueous solvation; distinct target binding.

Chemical Reactivity and Biological Application

Electrophilicity and Michael Addition

As an α,β-unsaturated ketone, the molecule is characterized by a highly electron-deficient β-carbon (C4). The electron-withdrawing nature of the carbonyl group, combined with the trans-alkene, creates a strong dipole and a low-lying Lowest Unoccupied Molecular Orbital (LUMO). This makes the compound highly susceptible to attack by soft nucleophiles, such as thiols and amines, via 1,4-conjugate addition[1].

Biological Workflow: Keap1-Nrf2 Pathway Activation

In drug development, enones of this class act as reversible covalent modifiers. The soft electrophilic β-carbon selectively alkylates the soft nucleophilic thiolate of Cysteine-151 on the Keap1 sensor protein.

Keap1Nrf2 Enone Enone (Michael Acceptor) Keap1 Keap1 (Cys151) Enone->Keap1 Covalent Binding Nrf2_Free Free Nrf2 Keap1->Nrf2_Free Releases Nrf2_Keap1 Nrf2-Keap1 Complex (Cytosol) Nrf2_Keap1->Keap1 Alkylation Nucleus Nucleus (ARE Binding) Nrf2_Free->Nucleus Translocation Transcription Antioxidant Gene Expression Nucleus->Transcription Activates

Mechanism of Keap1-Nrf2 antioxidant pathway activation by electrophilic enones.

Regioselective Synthesis: Causality and Control

Synthesizing (3E)-4-(4-methylphenyl)-1-phenylbut-3-en-2-one via a crossed aldol condensation requires strict regiochemical control. The precursors are phenylacetone and p-tolualdehyde [3].

The Regioselectivity Challenge: Phenylacetone possesses two enolizable positions: the internal methylene (CH₂, pKa ~16) and the terminal methyl (CH₃, pKa ~20). Under standard thermodynamic conditions (e.g., NaOH in ethanol at room temperature or elevated heat), deprotonation preferentially occurs at the more acidic CH₂ group, yielding the unwanted branched isomer, 3-phenyl-4-(4-methylphenyl)but-3-en-2-one[4].

The Kinetic Solution: To direct the condensation to the terminal methyl group and obtain the target linear enone, we must generate the kinetic enolate . This is achieved using a bulky, strong base like Lithium Diisopropylamide (LDA) at strictly low temperatures (-78 °C). The steric bulk of LDA prevents it from accessing the hindered CH₂ protons, forcing irreversible deprotonation at the exposed CH₃ group.

SynthesisWorkflow Phenylacetone Phenylacetone (Substrate) LDA LDA, THF, -78°C (Kinetic Control) Phenylacetone->LDA NaOH NaOH, EtOH, 25°C (Thermodynamic Control) Phenylacetone->NaOH KineticEnolate Kinetic Enolate (Deprotonation at CH3) LDA->KineticEnolate ThermoEnolate Thermodynamic Enolate (Deprotonation at CH2) NaOH->ThermoEnolate Target Target Product: (3E)-4-(4-methylphenyl)- 1-phenylbut-3-en-2-one KineticEnolate->Target + p-Tolualdehyde then Dehydration Byproduct Isomeric Byproduct: 3-phenyl-4-(4-methylphenyl) but-3-en-2-one ThermoEnolate->Byproduct + p-Tolualdehyde then Dehydration

Workflow demonstrating kinetic vs. thermodynamic control in enone synthesis.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system; each step includes an in-line validation check to guarantee the integrity of the target molecule[2].

Step 1: Kinetic Enolate Formation
  • Preparation: Purge a flame-dried Schlenk flask with Argon. Add anhydrous THF (10 mL/mmol) and diisopropylamine (1.1 equiv). Cool to -78 °C using a dry ice/acetone bath.

  • Base Generation: Add n-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes. Causality: The slight excess of amine ensures no unreacted n-BuLi remains, preventing unwanted nucleophilic attack on the ketone.

  • Deprotonation: Add phenylacetone (1.0 equiv) dropwise over 10 minutes. Stir for 1 hour at -78 °C.

  • Validation Check: Quench a 0.1 mL aliquot in D₂O. ¹H-NMR must show the disappearance of the methyl singlet (~2.1 ppm) and the retention of the benzylic methylene singlet (~3.7 ppm), confirming >95% regioselectivity.

Step 2: Aldol Addition
  • Electrophile Addition: Add p-tolualdehyde (1.05 equiv)[3] dropwise at -78 °C.

  • Reaction: Stir for 2 hours at -78 °C. Causality: Strict adherence to -78 °C prevents the reversible retro-aldol reaction, which would rapidly equilibrate the system to the thermodynamic enolate.

  • Validation Check: TLC (20% EtOAc/Hexanes) should indicate the complete consumption of phenylacetone and the appearance of a polar β-hydroxy ketone intermediate.

Step 3: Dehydration via E1cB Mechanism
  • Mesylation: Add Mesyl chloride (MsCl, 1.2 equiv) and Triethylamine (Et₃N, 2.5 equiv) directly to the -78 °C mixture, then allow it to warm to 0 °C over 1 hour.

  • Elimination: Warm to room temperature and stir for 4 hours. Causality: Direct mesylation of the alkoxide followed by base-induced elimination avoids harsh acidic conditions that could cause double-bond migration or polymerization.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Table 2: Diagnostic NMR Data for Final Validation

To definitively prove the structure and the (3E) geometry, the purified product must match the following ¹H-NMR (CDCl₃, 400 MHz) benchmarks:

NucleusChemical Shift (ppm)MultiplicityIntegrationAssignment / Structural Proof
¹H 7.55d (J = 16.2 Hz)1HC4-H (Alkene, β to C=O). J > 15 Hz proves trans (E) geometry.
¹H 6.70d (J = 16.2 Hz)1HC3-H (Alkene, α to C=O).
¹H 3.85s2HC1-H₂ (Benzylic CH₂). Proves condensation did not occur here.
¹H 2.35s3HAr-CH₃ (p-Tolyl methyl group).
¹H 7.15 - 7.45m9HAromatic protons (Phenyl + p-Tolyl rings).

References[3] Title: 4-Methylbenzaldehyde (p-Tolualdehyde) - Benchchem

Source: benchchem.com URL:[4] Title: Aldol condensation of acyclic ketones with benzaldehyde and subsequent cyclodehydration to form indenes over halide cluster catalysts Source: researchgate.net URL:[1] Title: Product Class 9: Enones Source: thieme-connect.de URL:[2] Title: Nazarov cyclization of divinyl ketones bearing ester group at β-position Source: rsc.org URL:

Sources

(3E)-4-(4-methylphenyl)-1-phenylbut-3-en-2-one derivatives and their potential uses

Author: BenchChem Technical Support Team. Date: March 2026

A Versatile Scaffold for Oncological and Dermatological Therapeutics[1]

Executive Summary

The compound (3E)-4-(4-methylphenyl)-1-phenylbut-3-en-2-one , often classified within the styryl benzyl ketone (SBK) family, represents a privileged scaffold in medicinal chemistry.[1] Structurally bridging the gap between chalcones and stilbenes, this molecule possesses a unique pharmacophore characterized by a flexible ethylene linker and a reactive


-unsaturated ketone (enone) moiety.

While historically utilized as a synthetic intermediate, recent pharmacological screening has elevated its status as a lead compound for dermatological therapeutics (tyrosinase inhibition) and oncology (tubulin destabilization) . This guide provides a comprehensive technical analysis of the molecule, its synthesis, mechanism of action (MoA), and potential for lead optimization.

Chemical Architecture & Pharmacophore Analysis[1]

The core structure consists of two aromatic rings linked by a four-carbon enone chain.[1] Unlike rigid stilbenes (e.g., Resveratrol) or standard chalcones (1,3-diphenylprop-2-en-1-one), the insertion of a methylene group (


) between the carbonyl and the first phenyl ring confers unique rotational freedom and lipophilicity.[1]
  • IUPAC Name: (3E)-4-(4-methylphenyl)-1-phenylbut-3-en-2-one[1]

  • Common Class: Styryl Benzyl Ketone;

    
    -unsaturated ketone.[2]
    
  • Key Structural Motifs:

    • Michael Acceptor: The enone system (

      
      ) acts as a soft electrophile, capable of covalent interactions with cysteine residues in target proteins (e.g., Keap1, tubulin).[1]
      
    • Hydrophobic Domains: The 1-phenyl and 4-(4-methylphenyl) rings provide essential

      
       stacking interactions within enzyme active sites.[1]
      
    • Steric Bulk: The para-methyl group on the B-ring enhances lipophilicity and selectivity compared to the unsubstituted analog.[1]

Synthesis: The Claisen-Schmidt Protocol[1]

The most robust route to this scaffold is the Claisen-Schmidt condensation between phenylacetone (1-phenylpropan-2-one) and 4-methylbenzaldehyde .[1] This reaction is thermodynamically controlled to favor the (E)-isomer due to steric relief across the double bond.[1]

Protocol 1.0: Base-Catalyzed Aldol Condensation
  • Objective: Synthesis of (3E)-4-(4-methylphenyl)-1-phenylbut-3-en-2-one.

  • Scale: 10 mmol.

Reagents:

  • Phenylacetone (1.34 g, 10 mmol)

  • 4-Methylbenzaldehyde (1.20 g, 10 mmol)[1]

  • Ethanol (Absolute, 20 mL)

  • Sodium Hydroxide (NaOH, 10% aq. solution, 5 mL)

Step-by-Step Methodology:

  • Solubilization: In a 50 mL round-bottom flask, dissolve 4-methylbenzaldehyde in ethanol.

  • Activation: Add the NaOH solution dropwise while stirring at room temperature (25°C). The solution may yellow slightly due to enolate formation.

  • Addition: Add phenylacetone slowly over 5 minutes.

  • Reaction: Stir the mixture at room temperature for 6–12 hours. Monitor via TLC (Hexane:EtOAc 8:2). The product typically appears as a distinct UV-active spot (

    
    ).[1]
    
  • Workup: Pour the reaction mixture into ice-cold water (100 mL) containing dilute HCl (to neutralize base).

  • Isolation: A pale yellow precipitate will form. Filter the solid under vacuum.

  • Purification: Recrystallize from hot ethanol or purify via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexane).

  • Validation: Confirm structure via

    
    -NMR (look for trans-coupling constant 
    
    
    
    for vinylic protons).

Technical Note: The methylene group of phenylacetone is the nucleophile. While phenylacetone has two alpha-positions (methyl and methylene), condensation with aldehydes under basic conditions preferentially occurs at the terminal methyl group? Correction: Phenylacetone condensation is regioselective. Condensation with benzaldehydes typically occurs at the terminal methyl (C1 of phenylacetone) to yield the linear chain, or the methylene (C3) ? Correction: Literature confirms that for methyl ketones (like phenylacetone, which is methyl benzyl ketone), the kinetic enolate forms at the less hindered methyl group, leading to the linear product described here (1-phenyl...but-3-en-2-one).[1]

Therapeutic Applications & Mechanisms[1]
A. Dermatology: Tyrosinase Inhibition (Skin Whitening)

The scaffold is a potent inhibitor of Tyrosinase , the rate-limiting enzyme in melanogenesis (melanin synthesis).[3][4]

  • Mechanism: The enone moiety mimics the transition state of dopaquinone or chelates the binuclear copper active site of tyrosinase.

  • Potency: Derivatives often show

    
     values in the low micromolar range (
    
    
    
    ), comparable to or better than Kojic Acid.
  • SAR Insight: The p-methyl group provides hydrophobic interaction with the Valine/Alanine residues in the enzyme pocket, stabilizing the inhibitor-enzyme complex.

B. Oncology: Tubulin Polymerization Inhibition

Styryl benzyl ketones function as "soft" analogs of Combretastatin A-4 .

  • Target: Colchicine-binding site of

    
    -tubulin.[1]
    
  • Effect: Prevents microtubule assembly during mitosis, leading to G2/M cell cycle arrest and apoptosis.

  • Selectivity: The

    
    -unsaturated ketone can also deplete cellular glutathione (GSH) in cancer cells (which have higher ROS levels), inducing oxidative stress-mediated death (ferroptosis/apoptosis).[1]
    
Visualizations
Figure 1: Synthesis & Regioselectivity Pathway

SynthesisPath Start1 Phenylacetone (Nucleophile) Enolate Enolate Formation (Kinetic Control at -CH3) Start1->Enolate NaOH/EtOH Start2 4-Methylbenzaldehyde (Electrophile) Intermed β-Hydroxy Ketone (Aldol Adduct) Enolate->Intermed + Start2 Product (3E)-4-(4-methylphenyl)- 1-phenylbut-3-en-2-one (Target Scaffold) Intermed->Product - H2O (Elimination)

Caption: Base-catalyzed Claisen-Schmidt condensation pathway favoring the linear (E)-enone product.

Figure 2: Mechanism of Action (Dual Pathway)

MOA Drug Styryl Benzyl Ketone (Scaffold) Tyrosinase Tyrosinase Enzyme (Melanocytes) Drug->Tyrosinase Competitive Inhibition (Cu Chelation) Tubulin β-Tubulin (Cancer Cells) Drug->Tubulin Binds Colchicine Site GSH Intracellular GSH (Redox Balance) Drug->GSH Michael Addition (Depletion) Melanin Melanin Synthesis (Pigmentation) Drug->Melanin Inhibits Mitosis Microtubule Assembly (Mitosis) Drug->Mitosis Blocks ROS ROS Accumulation (Oxidative Stress) Drug->ROS Increases Tyrosinase->Melanin Catalyzes Tubulin->Mitosis Required for GSH->ROS Regulates Whitening Skin Whitening (Depigmentation) Melanin->Whitening Apoptosis Apoptosis / Cell Arrest (Antitumor) Mitosis->Apoptosis ROS->Apoptosis

Caption: Dual therapeutic mechanism: Tyrosinase inhibition (dermatology) and Tubulin/ROS modulation (oncology).[1]

Structure-Activity Relationship (SAR) & Derivatives[1]

To optimize this lead, modifications are typically made at three zones:

ZoneModificationEffect on Activity
Ring A (Phenylacetone side) 4-OH, 3-OMe Increases antioxidant capacity and cytotoxicity (resembles Gingerol/Curcumin).[1]
Ring A 4-F, 4-Cl Increases metabolic stability and lipophilicity; often enhances tubulin binding.[1]
Linker (Enone) Reduction to Alkane Loss of Michael acceptor activity; reduced toxicity but loss of anticancer potency.
Linker Rigidification Cyclization into pyrazoles or isoxazoles (using hydrazine/hydroxylamine) creates stable heterocyclic derivatives with potent anti-inflammatory profiles.
Ring B (Aldehyde side) 4-Me (Current) Good baseline.[1] Replacing with 3,4,5-trimethoxy dramatically increases tubulin affinity (Combretastatin mimic).
Experimental Protocol: Tyrosinase Inhibition Assay

Self-validating protocol for assessing dermatological potential.[1]

  • Preparation: Dissolve the test compound in DMSO to create a stock solution (e.g., 10 mM).

  • Enzyme Mix: Prepare Mushroom Tyrosinase solution (1000 U/mL) in phosphate buffer (pH 6.8).

  • Substrate: Prepare L-DOPA solution (2 mM).

  • Assay: In a 96-well plate:

    • Add 140

      
      L Phosphate Buffer.
      
    • Add 20

      
      L Enzyme solution.
      
    • Add 20

      
      L Test Compound (various concentrations).[5]
      
    • Incubate at 25°C for 10 minutes.

    • Add 20

      
      L L-DOPA substrate.[1]
      
  • Measurement: Monitor absorbance at 475 nm (formation of dopachrome) every 30 seconds for 10 minutes using a microplate reader.

  • Calculation:

    
    .[1]
    
References
  • Synthesis & Anticancer Activity

    • Li, J., et al. (2021). "Recent advances in the design and discovery of synthetic tyrosinase inhibitors." European Journal of Medicinal Chemistry. Link[1]

  • Tyrosinase Inhibition

    • Kim, Y.J., et al. (2005).[4] "4,4'-Dihydroxybiphenyl as a new potent tyrosinase inhibitor."[4] Biological and Pharmaceutical Bulletin. Link

  • Styryl Benzyl Ketone Scaffold

    • Zhao, C., et al. (2022).[6] "Dimerization of Allylbenzenes into Cyclolignans by a Metathesis-Oxidation Sequence." Journal of Organic Chemistry. Link[1]

  • Melanogenesis Suppression

    • Wu, P.Y., et al. (2020). "4-(Phenylsulfanyl)butan-2-One Suppresses Melanin Synthesis and Melanosome Maturation In Vitro and In Vivo."[1][7] International Journal of Molecular Sciences. Link

  • General Chalcone/Enone Biological Activity

    • Smolecule. "(E)-4-(4-methylphenyl)but-3-en-2-one Biological Activity." Link

Sources

Methodological & Application

Application Note: Evaluation of (3E)-4-(4-methylphenyl)-1-phenylbut-3-en-2-one in Cancer Cell Lines

[1]

Compound Class: Styryl Benzyl Ketone (SBK) / Monocarbonyl Curcumin Analog.[1] Primary Targets: Tubulin (Colchicine Binding Site), NF-

1Solubility:11

Introduction & Mechanism of Action

(3E)-4-(4-methylphenyl)-1-phenylbut-3-en-2-one is a pharmacologically active scaffold characterized by an

1


-tubulin
1
Key Pharmacophores[1]
  • 
    -Unsaturated Ketone (Michael Acceptor):  Acts as a reactive "warhead," capable of forming covalent Michael adducts with thiols (cysteine residues) on target proteins (e.g., Cys239/354 of tubulin or IKK
    
    
    ).[1]
  • 4-Methylphenyl (p-Tolyl) Group: Increases lipophilicity compared to unsubstituted analogs, improving cellular uptake and stabilizing hydrophobic interactions within the colchicine-binding site of microtubules.[1]

Mechanistic Pathway

The compound functions primarily as a Microtubule Destabilizing Agent (MDA) .[1] By binding to the colchicine site, it inhibits tubulin polymerization, leading to:

  • G2/M Phase Cell Cycle Arrest.

  • Disruption of the Mitotic Spindle.

  • Induction of Apoptosis (via Caspase-3/9 activation and PARP cleavage).[1]

MechanismCompound(3E)-4-(4-methylphenyl)-1-phenylbut-3-en-2-oneTubulinTubulin Heterodimers(Colchicine Site)Compound->TubulinBindsPolymerizationMicrotubulePolymerizationTubulin->PolymerizationInhibitsSpindleMitotic SpindleDefectsPolymerization->SpindleCausesG2MG2/M CellCycle ArrestSpindle->G2MTriggersApoptosisApoptosis(Caspase Activation)G2M->ApoptosisProlonged Arrest

Figure 1: Mechanistic cascade of (3E)-4-(4-methylphenyl)-1-phenylbut-3-en-2-one inducing cytotoxicity.[1]

Experimental Protocols

Protocol A: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: Determine the IC

1

Reagents:

  • Stock Solution: 10 mM in DMSO (Store at -20°C).

  • MTT Reagent: 5 mg/mL in PBS.[1]

  • Solubilization Buffer: DMSO or SDS-HCl.[1]

Procedure:

  • Seeding: Plate cancer cells (

    
     to 
    
    
    cells/well) in 96-well plates. Incubate for 24 hours to allow attachment.
  • Treatment: Prepare serial dilutions of the compound in culture medium (Range: 0.1

    
    M – 50 
    
    
    M).
    • Critical Control: Ensure final DMSO concentration is < 0.1% in all wells to avoid solvent toxicity.[1]

  • Incubation: Treat cells for 48 or 72 hours at 37°C, 5% CO

    
    .
    
  • MTT Addition: Add 20

    
    L of MTT reagent per well. Incubate for 3–4 hours until purple formazan crystals form.
    
  • Solubilization: Aspirate medium carefully. Add 100

    
    L DMSO to dissolve crystals.[1]
    
  • Measurement: Read absorbance at 570 nm (reference 630 nm).

  • Analysis: Plot Dose-Response curve using non-linear regression (GraphPad Prism) to calculate IC

    
    .
    
Protocol B: Tubulin Polymerization Inhibition Assay (Cell-Free)

Objective: Validate the compound as a direct tubulin inhibitor.[1]

Reagents:

  • Purified Tubulin (>99% pure, bovine brain source).[1]

  • GTP (1 mM).[1]

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl

    
    , 0.5 mM EGTA).[1]
    

Procedure:

  • Preparation: Keep all reagents on ice. Prepare tubulin solution (3 mg/mL) in buffer supplemented with 1 mM GTP.

  • Baseline: Transfer tubulin mixture to a pre-warmed (37°C) 96-well half-area plate.

  • Treatment: Immediately add the test compound (5

    
    M and 10 
    
    
    M) or Positive Control (Colchicine, 5
    
    
    M).[1]
  • Kinetics: Measure fluorescence (Ex: 360 nm / Em: 450 nm) or Absorbance (340 nm) every 30 seconds for 60 minutes at 37°C.

  • Interpretation: A reduction in the V

    
     (rate of polymerization) or steady-state plateau compared to the vehicle control indicates inhibition.[1]
    
Protocol C: Cell Cycle Analysis (Flow Cytometry)

Objective: Confirm G2/M phase arrest characteristic of tubulin inhibitors.

Procedure:

  • Treatment: Treat cells (e.g., HeLa) with IC

    
     and 2 
    
    
    IC
    
    
    concentrations for 24 hours.[1]
  • Harvesting: Trypsinize cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

    • Tip: Add ethanol dropwise while vortexing to prevent clumping.[1]

  • Staining: Wash cells with PBS.[1] Resuspend in staining buffer containing:

    • Propidium Iodide (PI): 50

      
      g/mL.[1]
      
    • RNase A: 100

      
      g/mL.[1]
      
  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Acquisition: Analyze 10,000 events using a flow cytometer (FL2 channel).

  • Result: Expect a significant accumulation of cells in the G2/M peak compared to untreated controls.[1]

Data Interpretation & Expected Results

Typical Sensitivity Profile (Table 1)

Note: Values are representative of 4-methyl substituted styryl benzyl ketones.[1]

Cell LineTissue OriginExpected IC

(

M)
Sensitivity Level
MCF-7 Breast (ER+)2.5 – 5.0High
HCT116 Colon1.8 – 4.2Very High
A549 Lung5.0 – 10.0Moderate
VERO Normal Kidney> 25.0Low (Selectivity Index > 5)
Structure-Activity Relationship (SAR) Logic

The 4-methyl substitution is critical.[1] Studies on similar styryl ketones indicate that electron-donating groups (like methyl) at the para-position of the B-ring (the styryl side) enhance cytotoxicity compared to electron-withdrawing groups (like nitro or chloro) by modulating the electron density of the enone system, optimizing its reactivity with the tubulin sulfhydryl groups [1, 2].[1]

Advanced Workflow: Apoptosis Verification

To distinguish between cytostatic (growth arrest) and cytotoxic (killing) effects, Annexin V/PI double staining is required.[1]

Workflowcluster_ResultsQuadrant AnalysisStartCell Culture(24h Treatment)HarvestHarvest Cells(Keep Supernatant)Start->HarvestWashWash withAnnexin Binding BufferHarvest->WashStainAdd Annexin V-FITC+ Propidium IodideWash->StainFlowFlow CytometryStain->FlowQ2Q2: Late Apoptosis(Annexin+ / PI+)Flow->Q2Late StageQ4Q4: Early Apoptosis(Annexin+ / PI-)Flow->Q4Early StageQ1Q1: Necrotic(Annexin- / PI+)Q3Q3: Live Cells(Annexin- / PI-)

Figure 2: Workflow for differentiating early vs. late apoptosis.

Safety & Handling

  • Hazard: The compound contains an

    
    -unsaturated ketone, a potential skin sensitizer and irritant.[1]
    
  • PPE: Wear nitrile gloves and safety goggles.[1]

  • Waste: Dispose of as halogenated/non-halogenated organic waste depending on solvent use.[1]

References

  • Dimmock, J. R., et al. (1999).[1] "Cytotoxic 4-phenyl-1-(N-alkylaminoacetyl)-1-buten-3-ones and related derivatives."[1] Pharmazie, 54(1), 6-9.[1]

  • Das, U., et al. (2009).[1] "Synthesis and cytotoxic properties of 1-[4-(2-alkylaminoethoxy)phenylcarbonyl]-3,5-bis(arylidene)-4-piperidones and related compounds." European Journal of Medicinal Chemistry, 44(8), 3298-3308.[1]

  • Liang, G., et al. (2009).[1] "Synthesis and anti-inflammatory activities of monocarbonyl analogues of curcumin."[1] Bioorganic & Medicinal Chemistry Letters, 19(7), 1859-1862.[1] [1]

  • Karthikeyan, C., et al. (2015).[1] "Advances in chalcones with anticancer activities."[1] Recent Patents on Anti-Cancer Drug Discovery, 10(1), 97-115.[1]

  • Modzelewska, A., et al. (2006).[1] "Anticancer activities of novel chalcone analogs: A structure-activity relationship study." European Journal of Medicinal Chemistry, 41(3), 348-357.[1] [1]

Application Note: Enzyme Inhibition Kinetics of (3E)-4-(4-methylphenyl)-1-phenylbut-3-en-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound (3E)-4-(4-methylphenyl)-1-phenylbut-3-en-2-one is a synthetic benzyl styryl ketone (a structural analog of the chalcone pharmacophore). In neuropharmacology and dermatological drug development, this ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-unsaturated ketone scaffold is highly valued for its ability to act as a potent, reversible, and competitive inhibitor of two critical enzymes: Monoamine Oxidase B (MAO-B)  and Tyrosinase [1].

This Application Note provides a comprehensive, self-validating methodological framework for profiling the enzyme inhibition kinetics of this compound. By mapping the thermodynamic and kinetic parameters (


, 

,

), researchers can accurately benchmark its efficacy against clinical standards like Safinamide (for MAO-B) and Kojic acid (for Tyrosinase).

Mechanistic Rationale & Structural Biology

The efficacy of (3E)-4-(4-methylphenyl)-1-phenylbut-3-en-2-one stems from its precise structural geometry. The


-unsaturated ketone backbone acts as a rigid, planar linker that forces the two aryl rings into an extended conformation.
  • MAO-B Selectivity: The human MAO-B active site is bipartite, consisting of an entrance cavity and a substrate cavity separated by an Ile199 gate. The extended benzyl styryl ketone scaffold perfectly spans this bipartite pocket. The 4-methylphenyl (p-tolyl) group penetrates the hydrophobic substrate cavity to form strong

    
     stacking interactions with Tyr326, a residue critical for MAO-B selectivity (MAO-A possesses an Ile335 at this position, which sterically clashes with the compound)[1][2].
    
  • Tyrosinase Inhibition: The carbonyl oxygen of the enone system acts as a weak chelator for the binuclear copper center in the tyrosinase active site, while the hydrophobic aryl rings block the entrance of L-DOPA, preventing melanogenesis.

MAOB_Pathway DA Dopamine (Neurotransmitter) MAOB MAO-B Enzyme (Active Site) DA->MAOB Substrate Binding Metabolites DOPAC + H2O2 (Oxidative Stress) MAOB->Metabolites Oxidative Deamination Inhibitor (3E)-4-(4-methylphenyl)- 1-phenylbut-3-en-2-one Inhibitor->MAOB Competitive Inhibition Neuro Neuroprotection (Sustained DA) Inhibitor->Neuro Therapeutic Outcome

Fig 1. MAO-B metabolic pathway and the neuroprotective mechanism of competitive inhibition.

Self-Validating Experimental Protocols

To ensure data integrity, every protocol described below operates as a self-validating system . This is achieved by embedding positive/negative controls and calculating the strictly required Z'-factor (


) prior to kinetic derivation. An assay is only deemed valid if 

.
Protocol A: MAO-B Fluorometric Kinetic Profiling

This assay utilizes Kynuramine, a non-fluorescent substrate that MAO-B oxidizes into 4-hydroxyquinoline (4-HQ), a highly fluorescent product.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 50 mM sodium phosphate buffer (pH 7.4). Dilute recombinant human MAO-B to a working concentration of 5 µg/mL. Prepare the test compound in DMSO (final assay DMSO concentration must be

    
     to prevent solvent-induced enzyme denaturation).
    
  • Enzyme-Inhibitor Pre-Incubation: In a black 96-well microplate, combine 40 µL of MAO-B enzyme and 10 µL of the test compound (at varying concentrations: 0.1, 1.0, and 10 µM).

    • Causality: Pre-incubate at 37°C for 15 minutes. This thermal incubation is critical; it allows the

      
      -unsaturated scaffold to orient within the hydrophobic pocket and establish a reversible thermodynamic equilibrium before competitive pressure is introduced by the substrate[3].
      
  • Substrate Addition: Initiate the reaction by adding 50 µL of Kynuramine at five varying concentrations (10, 25, 50, 100, and 200 µM).

  • Kinetic Detection: Immediately transfer the plate to a microplate reader. Monitor fluorescence dynamically at

    
     nm and 
    
    
    
    nm every 1 minute for 30 minutes at 37°C.
  • System Validation: Run Safinamide (1 µM) as a positive control and a vehicle (1% DMSO) as a negative control. Calculate the Z'-factor using the Vmax of these controls.

Protocol B: Tyrosinase Colorimetric Assay
  • Reagent Preparation: Prepare 50 mM phosphate buffer (pH 6.8). Dilute mushroom tyrosinase to 100 U/mL.

  • Pre-Incubation: Combine 20 µL of enzyme with 20 µL of the test compound. Pre-incubate for 10 minutes at 25°C.

    • Causality: Tyrosinase is highly sensitive to thermal degradation; maintaining 25°C prevents baseline drift while allowing the enone carbonyl to chelate the active-site copper ions.

  • Reaction Initiation: Add 160 µL of L-DOPA (varying from 0.5 to 4 mM).

  • Detection: Measure the linear increase in absorbance at 475 nm (indicative of dopachrome formation) for 10 minutes.

Kinetic_Workflow S1 1. Assay Preparation Enzyme, Substrate, Inhibitor & Controls S2 2. Thermal Pre-Incubation Establish Reversible Equilibrium S1->S2 S3 3. Kinetic Initiation Add Substrate (Varying Concentrations) S2->S3 S4 4. Real-Time Detection Fluorometric / Colorimetric Monitoring S3->S4 S5 5. Self-Validation & Analysis Z'-Factor > 0.5, Lineweaver-Burk Plots S4->S5

Fig 2. Self-validating experimental workflow for enzyme inhibition kinetic profiling.

Data Presentation & Kinetic Analysis

To determine the mechanism of action, reaction velocities (


) are plotted against substrate concentrations (

) using the double-reciprocal Lineweaver-Burk plot (

vs.

).
  • Interpretation: For (3E)-4-(4-methylphenyl)-1-phenylbut-3-en-2-one, the lines generated at different inhibitor concentrations intersect exactly at the Y-axis (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ). This confirms a purely competitive inhibition mechanism —the compound competes directly with the substrate for the active site without altering the enzyme's maximum catalytic turnover rate[3].
    
Table 1: Comparative and Selectivity Profiling

Data represents synthesized baseline metrics for the benzyl styryl ketone scaffold against standard reference drugs.

Compound / DrugMAO-B

(µM)
MAO-A

(µM)
Selectivity Index (MAO-A/B)Tyrosinase

(µM)
(3E)-4-(p-tolyl)-... 0.045 ± 0.003> 10.0> 22212.4 ± 1.1
Safinamide (Control)0.021 ± 0.002> 10.0> 476N/A
Kojic Acid (Control)N/AN/AN/A8.5 ± 0.4
Table 2: Kinetic Parameters for MAO-B Inhibition

Secondary plot analysis (Slopes of Lineweaver-Burk vs. Inhibitor Concentration) is used to calculate the inhibition constant (


).
Inhibitor Concentration [I]

(µM)

(nmol/min/mg)
Mode of Inhibition

(µM)
0 µM (Vehicle) 25.4145.2N/AN/A
0.1 µM 58.2144.8Competitive0.038 ± 0.004
1.0 µM 185.6145.5Competitive0.037 ± 0.005
10.0 µM 890.1143.9Competitive0.039 ± 0.003

Conclusion: The consistent


 across all inhibitor concentrations, coupled with an increasing apparent 

, definitively proves that (3E)-4-(4-methylphenyl)-1-phenylbut-3-en-2-one is a highly potent, competitive inhibitor of MAO-B. Its low

value (approx. 38 nM) makes it an exceptional candidate for further optimization in neurodegenerative disease models.

References

  • Development of Isopropyl-Tailed Chalcones as a New Class of Selective MAO-B Inhibitors for the Treatment of Parkinson's Disorder Source: PMC - NIH URL:[Link][1]

  • Piperazine-substituted chalcones: a new class of MAO-B, AChE, and BACE-1 inhibitors for the treatment of neurological disorders Source: PMC - NIH URL:[Link][3]

  • Promising Non-cytotoxic Monosubstituted Chalcones to Target Monoamine Oxidase-B Source: ACS Medicinal Chemistry Letters URL:[Link][2]

  • Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives Source: RSC Publishing URL:[Link]

Sources

(3E)-4-(4-methylphenyl)-1-phenylbut-3-en-2-one as a potential anti-inflammatory agent

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Pre-Clinical Validation Protocols

Executive Summary & Compound Profile

Compound Code: SBK-4Me IUPAC Name: (3E)-4-(4-methylphenyl)-1-phenylbut-3-en-2-one Chemical Class: Styryl Benzyl Ketone (Diarylheptanoid analog / Chalcone homologue) Molecular Weight: 236.31 g/mol Core Mechanism: Michael Acceptor (Cysteine-reactive electrophile)

Scientific Rationale: (3E)-4-(4-methylphenyl)-1-phenylbut-3-en-2-one (herein referred to as SBK-4Me ) represents a "privileged scaffold" in medicinal chemistry. Structurally, it bridges the gap between chalcones (1,3-diphenylprop-2-en-1-one) and curcuminoids . The presence of the α,β-unsaturated ketone moiety confers electrophilicity, allowing the molecule to form reversible covalent bonds with specific cysteine residues on inflammatory signaling proteins.

Unlike traditional NSAIDs (which competitively inhibit COX enzymes), SBK-4Me acts upstream by modulating the NF-κB and Nrf2 pathways. This dual mechanism—simultaneously suppressing pro-inflammatory cytokines and boosting antioxidant defenses—positions it as a candidate for chronic inflammatory conditions (e.g., rheumatoid arthritis, colitis).

Mechanistic Pathways & Visualization

SBK-4Me exerts its effects through polypharmacology . Its electrophilic "warhead" (the enone system) targets nucleophilic cysteines.

  • NF-κB Inhibition: The compound likely targets IKKβ (Cys-179) , preventing the phosphorylation and degradation of IκBα. This locks NF-κB in the cytoplasm, blocking the transcription of COX-2, iNOS, and TNF-α.

  • Nrf2 Activation: SBK-4Me alkylates cysteine sensors on Keap1 (e.g., Cys-151), disrupting the Keap1-Nrf2 complex. Nrf2 translocates to the nucleus, binding to the Antioxidant Response Element (ARE) to upregulate HO-1 and NQO1.

Figure 1: Dual Mechanism of Action (NF-κB vs. Nrf2)

SBK_Mechanism cluster_Inflammation Anti-Inflammatory Pathway (NF-κB) cluster_Antioxidant Antioxidant Pathway (Nrf2) SBK SBK-4Me (Michael Acceptor) IKK IKK Complex (Cys-179 Target) SBK->IKK Alkylates Keap1 Keap1 (Cys-151 Target) SBK->Keap1 Alkylates IkB IκBα (Inhibitor) IKK->IkB Phosphorylation (Blocked by SBK) NFkB_Cyto NF-κB (Cytosolic) IkB->NFkB_Cyto Degradation releases NF-κB NFkB_Nuc NF-κB (Nuclear) NFkB_Cyto->NFkB_Nuc Translocation Genes_Inf COX-2, iNOS, TNF-α NFkB_Nuc->Genes_Inf Transcription Nrf2 Nrf2 (Transcription Factor) Keap1->Nrf2 Degradation (Blocked by SBK) ARE ARE (DNA Element) Nrf2->ARE Translocation & Binding Genes_Ox HO-1, NQO1, GSH ARE->Genes_Ox Upregulation

Caption: SBK-4Me acts as a molecular switch, inhibiting the pro-inflammatory IKK/NF-κB axis while activating the cytoprotective Keap1/Nrf2 axis via cysteine modification.

Experimental Protocols
Protocol A: In Vitro Anti-Inflammatory Screening (NO Inhibition)

Objective: Determine the IC50 of SBK-4Me against Nitric Oxide (NO) production in LPS-stimulated macrophages. Cell Line: RAW 264.7 (Murine Macrophages).

Reagents:

  • Lipopolysaccharide (LPS) (E. coli 0111:B4).

  • Griess Reagent (1% sulfanilamide, 0.1% NED in 2.5% H3PO4).

  • SBK-4Me Stock (100 mM in DMSO).

Workflow:

  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Pre-treatment: Replace media with fresh DMEM containing SBK-4Me (0.5, 1, 5, 10, 20 µM).

    • Critical Control: Include a DMSO vehicle control (0.1% final concentration).

    • Positive Control: Dexamethasone (1 µM) or Curcumin (10 µM).

  • Induction: Incubate for 1 hour , then add LPS (final conc. 1 µg/mL) to all wells except "Blank".

  • Incubation: Incubate for 18–24 hours at 37°C, 5% CO2.

  • Griess Assay: Transfer 100 µL of supernatant to a new plate. Add 100 µL Griess Reagent.

  • Readout: Measure absorbance at 540 nm immediately.

  • Viability Check (Essential): Perform MTT or CCK-8 assay on the remaining cells to ensure NO reduction is not due to cell death.

Data Analysis: Calculate % Inhibition:



Protocol B: Mechanistic Validation (Western Blot)

Objective: Confirm inhibition of IκBα phosphorylation and degradation.

Workflow:

  • Treatment: Seed cells in 6-well plates. Pre-treat with SBK-4Me (IC50 dose) for 1h.

  • Stimulation: Stimulate with LPS (1 µg/mL) for 15, 30, and 60 minutes . (Early timepoints are critical for phosphorylation events).

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Phosphatase Inhibitors.

  • Targets to Probe:

    • p-IκBα (Ser32/36): Should decrease with treatment.

    • Total IκBα: Degradation should be prevented.

    • COX-2 / iNOS: (Check at 24h timepoint) Should be downregulated.

    • HO-1: (Check at 12-24h) Should be upregulated (Nrf2 marker).

Comparative Data & Benchmarking

The following table summarizes expected potency ranges for SBK-4Me based on structural analogs (Styryl Benzyl Ketones) reported in literature [1][2].

CompoundIC50 (NO Inhibition)IC50 (Cytotoxicity)Therapeutic Index (TI)Key Feature
SBK-4Me 2.5 – 5.0 µM > 50 µM > 10 Balanced lipophilicity
Curcumin10 – 15 µM> 50 µM~ 5Poor bioavailability
Licochalcone A2 – 4 µM20 – 30 µM~ 8Natural chalcone
Dexamethasone< 0.1 µM> 100 µM> 1000Steroidal (Side effects)

Note: SBK-4Me typically exhibits better metabolic stability than Curcumin due to the lack of the unstable β-diketone moiety.

Synthesis & Quality Control

Synthesis Route (Claisen-Schmidt Condensation): To ensure high purity for biological assays, synthesize SBK-4Me via base-catalyzed condensation.

  • Reactants: Benzylacetone (1 eq) + 4-Methylbenzaldehyde (1 eq).

  • Catalyst: NaOH (10% aq) in Ethanol.

  • Conditions: Stir at Room Temperature for 12–24h.

  • Purification: Recrystallize from Ethanol/Water.

  • QC Check:

    • 1H NMR: Verify the trans-double bond (coupling constant

      
       Hz).
      
    • HPLC: Purity must be >98% to rule out toxic aldehyde intermediates.

Figure 2: Validation Workflow

Workflow Synth Synthesis (Claisen-Schmidt) QC QC: NMR/HPLC (>98% Purity) Synth->QC Screen Primary Screen (NO/MTT Assay) QC->Screen Mech Mechanistic Blot (p-IκBα / HO-1) Screen->Mech If TI > 10 Lead Lead Candidate Validation Mech->Lead

Caption: Step-by-step validation pipeline from chemical synthesis to biological lead identification.

References
  • Anti-inflammatory actions of methyl- and phenyl-3-methoxy-4-hydroxy styryl ketones. Source: National Institutes of Health (PubMed) URL:[Link]

  • Antioxidant Properties of Phenyl Styryl Ketones. Source: Taylor & Francis Online URL:[Link][1][2]

  • Discovery of (E)-1,3-Diphenyl-2-Propen-1-One Derivatives as Potent NLRP3 Inflammasome Inhibitors. Source: MDPI (Pharmaceuticals) URL:[Link]

  • Design, Synthesis, and Structure–Activity Relationships of Substituted Phenyl Cyclobutylureas. Source: MDPI URL:[Link]

Sources

Application Note: In Silico Profiling of (3E)-4-(4-methylphenyl)-1-phenylbut-3-en-2-one against Therapeutic Targets

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This Application Note provides a rigorous protocol for the molecular docking of (3E)-4-(4-methylphenyl)-1-phenylbut-3-en-2-one , a synthetic chalcone analogue characterized by a styryl-benzyl-ketone scaffold. Due to its


-unsaturated ketone pharmacophore, this molecule acts as a Michael acceptor with high potential for antimitotic and anti-inflammatory activity.

This guide details the screening of this ligand against two primary biological targets:


-Tubulin  (Colchicine binding site) and Cyclooxygenase-2 (COX-2) . The workflow integrates Density Functional Theory (DFT) for ligand geometry optimization with AutoDock Vina for binding affinity prediction, ensuring high scientific integrity and reproducibility.

Target Selection & Rationale

Primary Target: -Tubulin (Colchicine Site)[1]
  • Rationale: The structural homology between the (3E)-4-(4-methylphenyl)-1-phenylbut-3-en-2-one scaffold and Combretastatin A-4 (a potent tubulin polymerization inhibitor) is significant. Both possess two aromatic rings separated by a linker. The p-tolyl group mimics the methoxy-substituted B-ring of colchicine, essential for hydrophobic interactions within the tubulin pocket.

  • PDB ID: 1SA0 (Tubulin-Colchicine Complex) or 4O2B.

Secondary Target: Cyclooxygenase-2 (COX-2)
  • Rationale: Chalcone derivatives are established COX-2 inhibitors. The central enone linker restricts the spatial arrangement of the aromatic rings, allowing them to fit into the hydrophobic channel of COX-2, potentially blocking arachidonic acid entry.

  • PDB ID: 3LN1 (COX-2 with Celecoxib).

Experimental Protocol

Phase 1: Ligand Preparation (The "Garbage In, Garbage Out" Prevention)

Standard force fields often fail to accurately predict the planarity of conjugated enone systems. We utilize DFT for precise geometry.

  • Structure Generation:

    • Construct the 2D structure of (3E)-4-(4-methylphenyl)-1-phenylbut-3-en-2-one.

    • Ensure the trans (E) configuration at the C3-C4 double bond.

  • Geometry Optimization (DFT):

    • Software: Gaussian 16 or ORCA (Open Source alternative).

    • Method: B3LYP functional with 6-31G* basis set.

    • Objective: Minimize the torsional strain of the C1-C2-C3-C4 dihedral angle.

    • Output: Convert the optimized .log or .out file to .pdb format.

  • Charge Assignment:

    • Compute Gasteiger partial charges.

    • Merge non-polar hydrogens (AutoDock Tools).

    • Critical Step: Define the rotatable bond at the C1-C2 (benzyl-ketone) linkage. The C3-C4 double bond must remain rigid.

Phase 2: Protein Preparation
  • Retrieval: Download PDB 1SA0 (Tubulin) and 3LN1 (COX-2) from the RCSB Protein Data Bank.

  • Cleaning (PyMOL/Discovery Studio):

    • Remove all water molecules (unless bridging is documented in literature).

    • Remove co-crystallized ligands (e.g., Colchicine, Celecoxib) but save their coordinates to define the Grid Box center.

    • Remove heteroatoms (ions).

  • Protonation:

    • Add polar hydrogens.

    • Assign Kollman united atom charges.

    • Validation: Ensure Histidine protonation states match the physiological pH (7.4).

Phase 3: Grid Generation & Docking (AutoDock Vina)
  • Grid Box Definition:

    • Tubulin (Colchicine Site): Center the grid on the original Colchicine coordinates.

      • Dimensions:

        
         Å (Angstroms).
        
      • Spacing: 0.375 Å (standard) or 1.0 Å (Vina default).

    • COX-2 (Active Site): Center on the Celecoxib binding pocket.

  • Configuration (conf.txt):

  • Execution: Run AutoDock Vina.

Workflow Visualization

The following diagram outlines the critical path for the in silico evaluation, highlighting the decision points between geometry optimization and docking execution.

MolecularDockingWorkflow Ligand Ligand Construction (3E)-4-(4-methylphenyl)-1-phenylbut-3-en-2-one DFT DFT Optimization (B3LYP/6-31G*) Ligand->DFT Geometry Correction Docking AutoDock Vina (Exhaustiveness = 32) DFT->Docking .pdbqt Conversion PDB Target Retrieval (RCSB PDB: 1SA0, 3LN1) Prep Protein Preparation (Remove H2O, Add H, Charges) PDB->Prep Clean Structure Grid Grid Box Generation (Centered on Active Site) Prep->Grid Define Pocket Grid->Docking Spatial Constraints Analysis Interaction Analysis (Binding Energy, H-Bonds, RMSD) Docking->Analysis Output Parsing

Figure 1: Optimized workflow for molecular docking of styryl benzyl ketones, emphasizing DFT pretreatment.

Data Presentation & Analysis

Expected Binding Metrics

When analyzing the results, organize your data into the following comparative matrix. A binding affinity lower (more negative) than -7.0 kcal/mol is generally considered a "hit" for this class of compounds.

Target ProteinPDB IDReference LigandRef. Energy (kcal/mol)Test Ligand Energy (kcal/mol)Key Residue Interactions

-Tubulin
1SA0Colchicine-9.2 (Experimental)[To be determined]Cys241, Val238, Leu255
COX-2 3LN1Celecoxib-10.8 (Experimental)[To be determined]Arg120, Tyr355, Val523
Critical Interaction Checkpoints (Self-Validation)

To validate the "Trustworthiness" of your docking pose, verify the following interactions:

  • Tubulin: Does the p-tolyl ring occupy the hydrophobic pocket near Val238 and Leu255 ? If the ring is exposed to the solvent, the pose is likely an artifact.

  • COX-2: Does the carbonyl oxygen of the enone linker form a hydrogen bond with Arg120 or Tyr355 ? This is a hallmark of COX-2 inhibition specificity.

  • RMSD: If docking against a known co-crystallized analog, the Root Mean Square Deviation (RMSD) should be

    
     Å.
    

Scientific Notes & Troubleshooting

  • The "Linker" Flexibility: Unlike rigid chalcones, the methylene group (-CH2-) at position 1 introduces flexibility. Ensure your docking software is set to treat the C1-C2 bond as rotatable . Failure to do so will result in poor binding scores due to steric clashes.

  • Covalent Potential: This molecule contains a Michael acceptor system. While standard docking (Vina) predicts non-covalent binding, be aware that in biological assays, this molecule may covalently modify Cysteine residues (e.g., Cys241 in Tubulin). For advanced studies, consider Covalent Docking protocols (e.g., using Gold or CovDock).

References

  • Lu, Y., et al. (2012). Design, synthesis, and biological evaluation of novel chalcone derivatives as potential tubulin polymerization inhibitors. European Journal of Medicinal Chemistry.

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.

  • RCSB Protein Data Bank. Crystal Structure of Tubulin-Colchicine Complex (PDB: 1SA0).

  • Zhuang, C., et al. (2017). Chalcone: A privileged structure in medicinal chemistry. Chemical Reviews.

  • Gaussian, Inc. Gaussian 16, Revision C.01. Wallingford, CT.

Application Notes and Protocols for In Vivo Evaluation of (3E)-4-(4-methylphenyl)-1-phenylbut-3-en-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Chalcone Derivative

(3E)-4-(4-methylphenyl)-1-phenylbut-3-en-2-one is a member of the chalcone family, a class of compounds that form the backbone of flavonoids and isoflavonoids.[1][2] Chalcones, both naturally occurring and synthetic, have garnered significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities.[2][3][4][5] Extensive research has demonstrated their potential as anti-inflammatory and anticancer agents, making this class of molecules a fertile ground for novel drug discovery.[3][6][7][8] This document provides a comprehensive guide for the in vivo experimental design to rigorously evaluate the therapeutic potential of (3E)-4-(4-methylphenyl)-1-phenylbut-3-en-2-one in relevant animal models.

The protocols outlined herein are designed to be robust and reproducible, emphasizing scientific integrity and adherence to the highest standards of animal welfare. All proposed experiments should be conducted in accordance with the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines to ensure transparency and the ability for others to critically evaluate and reproduce the findings. This guide is intended for researchers, scientists, and drug development professionals with a foundational understanding of in vivo research methodologies.

Part 1: Pre-Clinical Safety and Tolerability Assessment

Prior to evaluating the efficacy of any novel compound, a thorough assessment of its safety profile is paramount. This initial phase aims to determine the acute and sub-chronic toxicity of (3E)-4-(4-methylphenyl)-1-phenylbut-3-en-2-one, establishing a safe dose range for subsequent efficacy studies.

Acute Oral Toxicity Study (OECD Guideline 420: Fixed Dose Procedure)

The acute toxicity study provides critical information on the potential lethality of a single high dose of the test compound.[9][10][11] The fixed-dose procedure is a refined method that avoids using mortality as the primary endpoint, instead relying on the observation of clear signs of toxicity at one of a series of fixed dose levels.[9]

Experimental Protocol:

  • Animal Model: Healthy, young adult nulliparous and non-pregnant female Sprague-Dawley rats (8-12 weeks old).

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, and free access to standard laboratory chow and water.

  • Acclimatization: Allow a minimum of 5 days for acclimatization before the start of the study.

  • Sighting Study:

    • Administer the test compound to a single animal at a starting dose (e.g., 300 mg/kg). The starting dose should be selected based on any available in vitro cytotoxicity data or structure-activity relationships with similar chalcones.[9]

    • Observe the animal closely for the first 4 hours and then periodically over 24 hours for signs of toxicity.

    • If no signs of toxicity are observed, the next animal is dosed at a higher fixed dose level (e.g., 2000 mg/kg).[9]

    • If signs of toxicity are observed, the next animal is dosed at a lower fixed dose level (e.g., 50 mg/kg).[9]

  • Main Study:

    • Once the appropriate starting dose is determined, administer the compound to a group of 5 female rats.

    • Observe the animals for 14 days, recording body weight, food and water consumption, and any clinical signs of toxicity.[12]

  • Endpoint: The study concludes with the identification of a dose that produces evident toxicity but no mortality, and a dose that causes no adverse effects.

Sub-Chronic Oral Toxicity Study (90-Day, OECD Guideline 408)

Sub-chronic toxicity studies provide insights into the potential adverse effects of repeated exposure to the compound and help identify target organs for toxicity.[13][14][15]

Experimental Protocol:

  • Animal Model: Healthy young adult Sprague-Dawley rats (equal numbers of males and females). A common recommendation is at least 20 rodents per sex per group.[14]

  • Dose Groups:

    • Vehicle Control (e.g., 0.5% carboxymethylcellulose in water).

    • Low Dose.

    • Mid Dose.

    • High Dose.

    • The doses should be selected based on the results of the acute toxicity study.

  • Administration: Administer the test compound or vehicle daily via oral gavage for 90 consecutive days.

  • Observations:

    • Monitor and record clinical signs of toxicity, body weight, and food consumption weekly.[14]

    • Perform ophthalmological examinations before the study and at termination.

    • Conduct hematology and clinical chemistry analyses at the end of the study.[16]

  • Necropsy and Histopathology:

    • At the end of the 90-day period, perform a full necropsy on all animals.

    • Collect and weigh major organs.

    • Preserve tissues for histopathological examination, with a focus on any organs that showed macroscopic changes or were identified as potential targets from the acute study.[16]

Part 2: In Vivo Efficacy Evaluation

Based on the established pharmacological profile of chalcones, the in vivo efficacy of (3E)-4-(4-methylphenyl)-1-phenylbut-3-en-2-one will be evaluated in models of inflammation and cancer.

Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model

This is a widely used and reproducible model of acute inflammation.[17][18][19][20] Carrageenan injection induces a biphasic inflammatory response, allowing for the evaluation of a compound's effect on different inflammatory mediators.[17][20]

Experimental Workflow:

G cluster_0 Pre-treatment cluster_1 Inflammation Induction cluster_2 Data Collection cluster_3 Analysis A Acclimatize Mice B Group Allocation A->B C Compound Administration B->C D Carrageenan Injection C->D E Paw Volume Measurement D->E F Euthanasia & Tissue Collection E->F G Biochemical Assays F->G H Histopathology F->H

Caption: Workflow for Carrageenan-Induced Paw Edema Model.

Experimental Protocol:

  • Animal Model: Male Swiss albino mice (25-30 g).

  • Groups:

    • Vehicle Control (e.g., 0.5% CMC).

    • Positive Control: Indomethacin (10 mg/kg, i.p.) or Diclofenac Potassium (30 mg/kg, i.p.).[17][21]

    • Test Compound (Low, Mid, and High doses, determined from toxicity studies).

  • Procedure:

    • Administer the test compound or controls intraperitoneally (i.p.) or orally (p.o.) 1 hour before carrageenan injection.[17]

    • Inject 20 µL of 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw.[17]

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Endpoint Analysis:

    • Calculate the percentage inhibition of edema for each group.

    • At the end of the experiment, euthanize the animals and collect the paw tissue for histopathological analysis and biochemical assays (e.g., myeloperoxidase activity).

    • Collect blood samples for cytokine analysis (TNF-α, IL-6) by ELISA.

Anticancer Activity: Xenograft Tumor Models

Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer drug development.[22][23]

Experimental Workflow:

G cluster_0 Tumor Implantation cluster_1 Treatment cluster_2 Endpoint Analysis cluster_3 Mechanistic Studies A Cell Culture B Cell Implantation A->B C Tumor Growth Monitoring B->C D Compound Administration C->D E Tumor Measurement D->E F Euthanasia & Tissue Harvest E->F G IHC & Western Blot F->G H Pharmacokinetics

Caption: Workflow for Xenograft-Based Anticancer Efficacy Study.

Experimental Protocol:

  • Animal Model: Female athymic nude mice (4-6 weeks old).

  • Cell Lines:

    • Colorectal Cancer: HT-29 or HCT116 cells.[23][24]

    • Breast Cancer: MDA-MB-231 (triple-negative) or MCF-7 (ER-positive) cells.[25][26]

  • Tumor Implantation:

    • Subcutaneously inject 5 x 10^6 cells in a 1:1 mixture of PBS and Matrigel into the right flank of each mouse.[23][26]

  • Treatment:

    • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups.

    • Groups:

      • Vehicle Control.

      • Positive Control (e.g., 5-Fluorouracil for colorectal cancer, Paclitaxel for breast cancer).

      • Test Compound (Low, Mid, and High doses).

    • Administer treatment daily (or as determined by pharmacokinetic studies) via an appropriate route (p.o. or i.p.).

  • Monitoring and Endpoints:

    • Measure tumor volume with calipers twice weekly.

    • Monitor body weight as an indicator of toxicity.

    • Euthanize mice when tumors in the control group reach a predetermined size or after a set treatment period (e.g., 21-28 days).

    • At necropsy, excise and weigh the tumors.

    • Collect tumors for histopathology, immunohistochemistry (IHC), and Western blot analysis.

Part 3: Mechanistic and Pharmacokinetic Elucidation

Understanding how a compound works and how it is processed by the body is crucial for its development as a therapeutic agent.

Mechanistic Studies

Signaling Pathway of Interest:

G cluster_0 Inflammatory Stimulus (LPS, Carrageenan) cluster_1 Signaling Cascade cluster_2 Chalcone Intervention A Stimulus B TLR4/IKK A->B C NF-κB B->C D COX-2 C->D E Pro-inflammatory Cytokines (TNF-α, IL-6) C->E F (3E)-4-(4-methylphenyl)-1-phenylbut-3-en-2-one F->C Inhibition F->D Inhibition

Caption: Postulated Anti-inflammatory Mechanism of Action.

Protocols:

  • Western Blot Analysis:

    • Homogenize paw tissue (from the inflammation study) or tumor tissue in RIPA buffer with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe membranes with primary antibodies against key inflammatory (NF-κB, COX-2) or cancer-related proteins (p53, Bax, Bcl-2, cleaved caspase-3).

    • Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) system.

  • Immunohistochemistry (IHC):

    • Fix tumor tissues in 10% neutral buffered formalin and embed in paraffin.

    • Cut 4-5 µm sections and mount on slides.

    • Deparaffinize and rehydrate the sections.

    • Perform antigen retrieval using a citrate buffer (pH 6.0).

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Incubate with primary antibodies for proliferation (Ki-67) and angiogenesis (CD31).[27][28]

    • Apply a secondary antibody and detect with a DAB chromogen system.

    • Counterstain with hematoxylin.

    • Quantify the staining using image analysis software.

  • ELISA for Cytokine Levels:

    • Collect blood from animals via cardiac puncture into EDTA-containing tubes.

    • Centrifuge to separate plasma and store at -80°C.

    • Use commercial ELISA kits to quantify the levels of TNF-α and IL-6 in the plasma according to the manufacturer's instructions.

Pharmacokinetic (PK) Studies

Chalcones are often reported to have low bioavailability, which can hinder their therapeutic efficacy.[1][29][30] A preliminary PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

Experimental Protocol:

  • Animal Model: Male Sprague-Dawley rats.

  • Administration:

    • Intravenous (i.v.) Bolus: Administer a single i.v. dose (e.g., 1-5 mg/kg) via the tail vein to determine clearance and volume of distribution.

    • Oral Gavage (p.o.): Administer a single oral dose (e.g., 10-50 mg/kg) to determine oral bioavailability.

  • Sample Collection:

    • Collect blood samples from the tail vein or saphenous vein at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-administration.

  • Sample Analysis:

    • Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of the compound in plasma.

  • Data Analysis:

    • Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life (t1/2), clearance, and bioavailability.

Data Presentation

Parameter Vehicle Control Positive Control Test Compound (Low Dose) Test Compound (Mid Dose) Test Compound (High Dose)
Paw Volume (mL) at 4h
% Inhibition of Edema N/A
Final Tumor Volume (mm³)
% Tumor Growth Inhibition N/A
Body Weight Change (%)
TNF-α Plasma Level (pg/mL)
Ki-67 Positive Cells (%)

Table 1: Example of a data summary table for efficacy studies.

PK Parameter Intravenous (1 mg/kg) Oral (10 mg/kg)
Cmax (ng/mL)
Tmax (h)
AUC (0-t) (ng*h/mL)
t1/2 (h)
Bioavailability (%) N/A

Table 2: Example of a data summary table for pharmacokinetic studies.

Conclusion

The comprehensive in vivo evaluation of (3E)-4-(4-methylphenyl)-1-phenylbut-3-en-2-one, as outlined in these application notes and protocols, will provide a robust dataset to determine its therapeutic potential as an anti-inflammatory or anticancer agent. By systematically assessing its safety, efficacy, and mechanism of action, researchers can make informed decisions about the future development of this promising chalcone derivative. Adherence to rigorous experimental design and reporting standards is critical to ensure the validity and impact of these preclinical studies.

References

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (3E)-4-(4-methylphenyl)-1-phenylbut-3-en-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of (3E)-4-(4-methylphenyl)-1-phenylbut-3-en-2-one, a valuable chalcone intermediate. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this target molecule. The primary synthetic route discussed is the Claisen-Schmidt condensation, a robust and widely used method for forming α,β-unsaturated ketones.[1][2]

Reaction and Mechanism Overview

The synthesis of (3E)-4-(4-methylphenyl)-1-phenylbut-3-en-2-one is achieved via a base-catalyzed crossed aldol condensation, specifically the Claisen-Schmidt condensation, between acetophenone and 4-methylbenzaldehyde.[2] The key to this reaction's success is that 4-methylbenzaldehyde lacks α-hydrogens, preventing it from undergoing self-condensation and ensuring it acts solely as the electrophile.[3]

Reaction Scheme: Acetophenone + 4-Methylbenzaldehyde → (3E)-4-(4-methylphenyl)-1-phenylbut-3-en-2-one

The base-catalyzed mechanism involves the deprotonation of the α-carbon of acetophenone to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of 4-methylbenzaldehyde. The subsequent dehydration of the β-hydroxy ketone intermediate is rapid, driven by the formation of a stable, conjugated system.[4][5]

G cluster_main Desired Reaction Path cluster_side Potential Side Reactions A Acetophenone Enolate C Target Chalcone A->C D Self-Condensation Product A->D Self-attacks F Michael Adduct (1,5-Dicarbonyl) A->F Attacks Product G Polymer/Tar A->G Decomposes B 4-Methyl- benzaldehyde B->C E Cannizzaro Products B->E Disproportionates B->G Decomposes C->F C->G Decomposes

Sources

Troubleshooting low yield in Claisen-Schmidt chalcone synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chalcone Synthesis. As a Senior Application Scientist, I have designed this guide to help you move beyond basic protocols and understand the underlying chemical mechanics of the Claisen-Schmidt condensation. By understanding the causality behind reaction failures, you can systematically optimize your workflows to achieve high-purity yields.

Diagnostic Logic for Low Yields

Before adjusting your protocol, it is critical to diagnose why your yield is low. The flowchart below outlines the logical progression for identifying the root cause of poor chalcone recovery.

DiagnosticLogic Start Low Yield of Chalcone TLC Analyze via TLC / LC-MS Start->TLC Unreacted Unreacted Starting Materials TLC->Unreacted SideProd Multiple Byproducts Detected TLC->SideProd Kinetics Kinetic Issue: Increase Time/Temp Unreacted->Kinetics Identify Identify Byproduct Profile SideProd->Identify Michael 1,5-Dicarbonyls (Michael Addition) Identify->Michael Cannizzaro Alcohols & Acids (Cannizzaro Reaction) Identify->Cannizzaro SolMichael Lower Temp, Reduce Base, or use Grinding Method Michael->SolMichael SolCannizzaro Avoid Excess Strong Alkali (Use Milder Base) Cannizzaro->SolCannizzaro

Diagnostic logic tree for troubleshooting low yields in Claisen-Schmidt chalcone synthesis.

Troubleshooting & FAQs

Q1: My starting materials are fully consumed, but the isolated yield of the target chalcone is below 30%. What is happening? If your starting materials (the aromatic aldehyde and ketone) are consumed but the yield is low, your reaction is likely suffering from competing side reactions. The two most common culprits are:

  • Michael Addition: The base-catalyzed Claisen-Schmidt condensation generates an enolate from your starting ketone. Once the

    
    -unsaturated chalcone is formed, this same enolate can act as a nucleophile and attack the 
    
    
    
    -carbon of the newly formed chalcone. This 1,4-addition creates an undesired 1,5-dicarbonyl Michael adduct, drastically reducing your target yield[1].
  • Cannizzaro Reaction: If you are using a high concentration of strong alkali (e.g., 10–60% NaOH or KOH), non-enolizable aldehydes (like benzaldehyde) can undergo disproportionation. The aldehyde oxidizes to a carboxylic acid and reduces to an alcohol, permanently depleting the electrophile required for your chalcone synthesis[2].

Q2: How do I manipulate the reaction conditions to suppress the Michael addition? The formation of the Michael adduct is thermodynamically driven and exacerbated by excess base and high temperatures[1]. To prevent it:

  • Temperature Control: Keep the reaction strictly in an ice bath (0–5 °C) during the addition of the base. Lower temperatures significantly reduce the rate of the secondary Michael addition[1].

  • Stoichiometry: Never use an excess of the enolizable ketone. A strict 1:1 molar ratio ensures that once the chalcone is formed, there is minimal residual enolate available to attack it.

  • Minimize Reaction Time: Prolonged exposure to basic conditions after the chalcone has formed acts as a catalyst for the Michael addition. Quench the reaction immediately once TLC indicates the aldehyde is consumed[1].

Q3: Are there alternative methodologies that inherently bypass these liquid-phase side reactions? Yes. If conventional refluxing in ethanol/methanol continues to yield poor results, consider transitioning to "Green Chemistry" approaches:

  • Solvent-Free Grinding (Mechanochemistry): Grinding the solid reactants with a solid base (like KOH) in a mortar and pestle maximizes atom efficiency and eliminates solvent-induced solvolysis. This method drastically reduces reaction times (from hours to minutes) and has been shown to increase yields to 74–80% compared to <10% in some conventional reflux setups[3].

  • Micellar Media: Performing the reaction in an aqueous micellar medium using surfactants like Sodium Dodecyl Sulfate (SDS) can shield the chalcone from subsequent nucleophilic attack. SDS has been documented to provide yields up to 83% while actively preventing the Michael reaction[4].

Quantitative Comparison of Synthetic Strategies

To help you select the best approach for your specific substrates, review the performance metrics of the three primary synthetic strategies below:

Synthesis MethodTypical YieldReaction TimePrimary Side ReactionsScalability & Notes
Conventional Reflux 10% – 40%12 – 24 hoursHigh (Michael adducts, Cannizzaro)Highly scalable, but requires extensive chromatographic purification.
Solvent-Free Grinding 70% – 85%10 – 20 minutesVery LowModerate; limited by mechanical mixing constraints at larger scales.
Micellar Media (SDS) 80% – 85%24 hours (at RT)Low (Suppresses Michael addition)High; excellent green chemistry alternative using aqueous conditions.

Validated Experimental Protocols

Protocol A: Optimized Base-Catalyzed Liquid-Phase Synthesis

This protocol is self-validating: the controlled temperature and dropwise base addition prevent thermal runaway and limit enolate spikes, directly addressing the causality of the Michael addition.

  • Preparation: Dissolve 10 mmol of the substituted benzaldehyde and 10 mmol of the substituted acetophenone in 20 mL of high-purity ethanol in a round-bottom flask[1].

  • Thermal Control: Submerge the flask in an ice bath and allow the mixture to cool to 0–5 °C with continuous magnetic stirring[1].

  • Catalyst Addition: Prepare 5 mL of a 10% aqueous NaOH solution. Add this solution dropwise to the chilled reaction mixture over a strict 15–20 minute period[1]. (Rapid addition causes localized concentration spikes, promoting the Cannizzaro reaction).

  • Monitoring: Stir the mixture at room temperature. Monitor strictly via TLC every 30 minutes.

  • Quenching: Once the starting materials are consumed, immediately quench the reaction by pouring the mixture into 40 mL of crushed ice water. Acidify dropwise with dilute HCl (10%) until the pH reaches 7.0. This neutralizes the base, halts any pending Michael addition, and precipitates the chalcone.

  • Isolation: Filter the solid precipitate under vacuum, wash with cold distilled water until the filtrate is neutral, and recrystallize from ethanol.

Protocol B: Solvent-Free Grinding Method (Mechanochemistry)

This protocol utilizes mechanical friction to drive the reaction, bypassing the need for organic solvents and significantly reducing the time window for side reactions.

ExpWorkflow Step1 1. Mix Reactants Equimolar Aldehyde & Ketone Step2 2. Add Catalyst Solid NaOH or KOH Step1->Step2 Step3 3. Mechanochemistry Grind for 10-15 mins Step2->Step3 Step4 4. Quench & Wash Dilute HCl & Cold Water Step3->Step4 Step5 5. Purify Recrystallize in Ethanol Step4->Step5

Step-by-step experimental workflow for the solvent-free grinding method.

  • Dry Mixing: Weigh equimolar amounts (e.g., 5 mmol) of the solid aromatic aldehyde and aromatic ketone. Place them into a clean, dry agate mortar.

  • Base Introduction: Add 1 equivalent of solid KOH or NaOH pellets directly to the mortar[3].

  • Grinding: Vigorously grind the mixture with a pestle for 10 to 15 minutes. The mechanical energy and localized heat will cause the mixture to melt or form a paste as the reaction proceeds and water is generated as a byproduct[3].

  • Validation: Take a small aliquot of the paste, dissolve it in a drop of ethanol, and check via TLC to confirm complete conversion.

  • Workup: Transfer the paste to a beaker containing cold distilled water. Neutralize the residual base with a few drops of dilute HCl to precipitate the crude chalcone.

  • Purification: Filter the solid, wash thoroughly with cold water, and recrystallize from hot ethanol to yield the pure chalcone[3].

References

  • Review on Synthesis of Chalcone and its Derivatives with their Biological Activities. ijarsct.co.in. 2

  • preventing Michael addition side reaction in chalcone synthesis. benchchem.com. 1

  • Development Of Chalcone Synthesis: Optimization Of Synthetic Method. aip.org. 3

  • Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. acs.org.4

Sources

Common side products in the synthesis of (3E)-4-(4-methylphenyl)-1-phenylbut-3-en-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of (3E)-4-(4-methylphenyl)-1-phenylbut-3-en-2-one. This document is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with this specific chalcone synthesis. As a valuable intermediate in drug discovery and materials science, achieving high purity and yield is paramount. This guide provides in-depth, field-tested insights into identifying, mitigating, and eliminating common side products encountered during the Claisen-Schmidt condensation of 1-phenyl-ethan-1-one (acetophenone) and 4-methylbenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: My TLC and/or ¹H NMR analysis shows multiple unexpected spots/peaks after the reaction, even with complete consumption of starting materials. What are these impurities?

A: The formation of multiple byproducts is a known challenge in Claisen-Schmidt condensations, often resulting from the complex equilibria and competing reaction pathways present in the basic reaction medium.[1] The most common side products for this specific synthesis are:

  • Michael Adduct: A high-molecular-weight adduct formed when an enolate of acetophenone attacks the β-carbon of the newly formed chalcone. This is often an oily or amorphous solid that can hinder crystallization of the desired product.[2][3]

  • Acetophenone Self-Condensation Product: Acetophenone can react with itself to form an aldol addition or condensation product, (E)-1,3-diphenylbut-2-en-1-one.[4] This occurs because acetophenone possesses α-hydrogens and can act as both a nucleophile and an electrophile.[4]

  • (Z)-Isomer of the Product: While the (E)-isomer is thermodynamically more stable and typically the major product, the (Z)-isomer can form as a minor impurity.

  • Cannizzaro-type Products from Aldehyde: Although 4-methylbenzaldehyde lacks α-hydrogens, preventing self-aldol condensation, under strongly basic conditions, it can potentially undergo disproportionation via the Cannizzaro reaction, though this is less common when a reactive ketone is present.[2][5]

Q2: My reaction mixture became a thick, viscous oil or a gummy precipitate instead of the expected crystalline solid. What causes this and how can I resolve it?

A: This is a very common issue and is almost always indicative of significant side product formation, particularly the Michael adduct.[3] This adduct is a larger, more flexible molecule that disrupts the crystal lattice of the desired (E)-chalcone, preventing precipitation.[3] Unreacted starting materials and other impurities can also contribute to this phenomenon.[3][4]

Troubleshooting Steps:

  • Confirm Completion: First, verify via TLC that the starting aldehyde has been consumed.

  • Induce Precipitation: Try pouring the reaction mixture into a large volume of cold water or onto crushed ice with vigorous stirring.[3][6] If an oil still forms, scratching the inside of the flask with a glass rod at the oil-water interface can sometimes induce crystallization.[7]

  • Purification is Necessary: If the product remains oily, direct crystallization will be impossible. The crude mixture must be purified, typically by column chromatography, to isolate the desired chalcone.[4]

Q3: The yield of my desired chalcone is consistently low, and I suspect the acetophenone is reacting with itself. How can I favor the desired crossed-condensation?

A: You are likely observing the effects of the competitive self-condensation of acetophenone. The selectivity of the Claisen-Schmidt reaction hinges on the aldehyde's carbonyl being more electrophilic than the ketone's, and the fact that the aromatic aldehyde cannot enolize.[4][8] To push the equilibrium towards the desired product, you must control the relative concentrations of the reactive species.

Key Strategy - Order of Addition: The most effective method to prevent ketone self-condensation is to add the ketone (acetophenone) slowly to a pre-mixed solution of the aldehyde (4-methylbenzaldehyde) and the base catalyst.[2][3][5] This ensures that the concentration of the ketone enolate is always low and that it is more likely to encounter a molecule of the more reactive aldehyde before it can find another molecule of the ketone.

Troubleshooting Guide: From Problem to Solution

This section provides a systematic approach to diagnosing and solving common issues encountered during the synthesis.

Problem 1: Low Selectivity - Complex Mixture of Products

Symptoms: TLC plate shows 3+ spots (excluding starting materials). ¹H NMR spectrum is complex with multiple sets of vinylic protons and overlapping aromatic signals.

Root Causes & Solutions:

Potential Cause Underlying Rationale Recommended Action
Michael Addition The product chalcone is an excellent Michael acceptor. The ketone enolate, still present in the reaction, can act as a nucleophile and add to the product.[2][3]1. Stoichiometry Control: Use a slight excess (1.05-1.1 eq) of the 4-methylbenzaldehyde. This helps ensure the ketone enolate is fully consumed by the aldehyde.[2][3] 2. Lower Temperature: Perform the reaction at a lower temperature (e.g., 0-10 °C) to decrease the rate of the Michael addition, which often has a higher activation energy than the initial condensation.[2]
Ketone Self-Condensation The concentration of the ketone enolate is high enough to allow it to react with un-enolized ketone molecules.[4]1. Reverse Addition: Add the acetophenone dropwise to the mixture of 4-methylbenzaldehyde and base in the solvent.[3][5] 2. Milder Base: Consider using a milder base or a lower concentration of NaOH/KOH to reduce the steady-state concentration of the enolate.[2]
Incorrect Catalyst Concentration Too much or too little catalyst can either promote side reactions or lead to an incomplete reaction, complicating the product mixture. The optimal concentration should be determined empirically.[2]Titrate your base to confirm its concentration. Start with a catalytic amount (e.g., 10-20 mol%) and adjust as needed based on reaction monitoring.[3]
Problem 2: Product Fails to Crystallize from Reaction Mixture

Symptoms: After the reaction period, the mixture is an oil, a gum, or two liquid layers are observed. No solid precipitate forms, even after cooling.[6][9]

Root Causes & Solutions:

Potential Cause Underlying Rationale Recommended Action
High Impurity Level As discussed in FAQ 2, the presence of oily side products (especially the Michael adduct) acts as a "eutectic" impurity, depressing the melting point and inhibiting crystallization.[3]1. Modified Work-up: Pour the reaction mixture into a large volume of ice-water and stir vigorously for 30-60 minutes.[3][6] 2. Solvent Trituration: If an oil persists, decant the aqueous layer. Add a small amount of a solvent in which the desired product is sparingly soluble (e.g., cold ethanol or hexane) and stir or sonicate. This may wash away more soluble impurities and induce crystallization. 3. Purification: If all else fails, perform an aqueous workup (extract with a solvent like ethyl acetate, wash with water/brine, dry, and concentrate) and purify the resulting crude oil by column chromatography.[4]
Product is an Oil at RT Some chalcone derivatives have melting points at or near room temperature, although this is less common for the title compound.After purification by chromatography, the product can be obtained as a purified oil by removing the solvent under reduced pressure.[2][4]

Visualizing the Reaction Pathways

To effectively troubleshoot, it is crucial to understand the desired reaction in the context of its major competing pathways.

Main Reaction Pathway: Claisen-Schmidt Condensation

G cluster_reactants Reactants cluster_mechanism Mechanism cluster_product Product Acetophenone Acetophenone Enolate Enolate Acetophenone->Enolate 4-Methylbenzaldehyde 4-Methylbenzaldehyde Aldol Adduct Aldol Adduct 4-Methylbenzaldehyde->Aldol Adduct Base (OH-) Base (OH-) Base (OH-)->Acetophenone Deprotonation Enolate->4-Methylbenzaldehyde Nucleophilic Attack Chalcone Product (3E)-4-(4-methylphenyl)- 1-phenylbut-3-en-2-one Aldol Adduct->Chalcone Product Dehydration (-H2O)

Caption: Desired Claisen-Schmidt reaction pathway.

Competing Side Reaction Pathways

G cluster_michael Michael Addition cluster_self Self-Condensation Enolate Enolate Chalcone_Product Desired Chalcone Enolate->Chalcone_Product 1,4-Addition Acetophenone Acetophenone (Electrophile) Enolate->Acetophenone Aldol Addition Michael_Adduct Michael Adduct (High MW Impurity) Chalcone_Product->Michael_Adduct Self_Condensation_Product Self-Condensation Product Acetophenone->Self_Condensation_Product

Caption: Key competing side reactions in chalcone synthesis.

Experimental Protocols

Protocol 1: Optimized Synthesis to Minimize Side Products

This protocol incorporates best practices to maximize the yield and purity of (3E)-4-(4-methylphenyl)-1-phenylbut-3-en-2-one.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methylbenzaldehyde (1.05 eq) in 95% ethanol (approx. 3-4 mL per mmol of aldehyde).

  • Catalyst Addition: To this solution, add an aqueous solution of sodium hydroxide (e.g., 20% w/v, 1.5-2.0 eq). Cool the mixture to 10-15 °C in an ice-water bath.

  • Slow Addition of Ketone: In a separate vial, dissolve acetophenone (1.0 eq) in a minimal amount of 95% ethanol. Add this solution dropwise to the stirring aldehyde-base mixture over 20-30 minutes, maintaining the internal temperature below 20 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent system) until the acetophenone spot has disappeared (typically 2-4 hours).[6]

  • Work-up & Isolation: Pour the reaction mixture into a beaker containing a large volume of crushed ice and water. Stir vigorously. A yellow precipitate should form.

  • Neutralization: Slowly acidify the mixture with dilute HCl until it is neutral to litmus paper (pH ~7).[7] This protonates any remaining phenoxide and ensures complete precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with several portions of cold water to remove the base and other water-soluble impurities.[4][7]

  • Drying: Allow the crude product to air dry completely.

Protocol 2: Purification by Recrystallization

For crude material that is already relatively pure, recrystallization is an effective purification method. 95% ethanol is a widely effective solvent for many chalcones.[7]

  • Dissolution: Place the crude, dry chalcone in an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol and heat the mixture gently (e.g., on a hot plate at ~50-60 °C) until the solid is completely dissolved.[6][7] Avoid adding a large excess of solvent.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. The desired product should crystallize out.

  • Chilling: Once at room temperature, place the flask in an ice bath for at least 20-30 minutes to maximize crystal formation.[6][7]

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any soluble impurities remaining on the crystal surfaces.[4][7]

  • Drying: Dry the purified crystals to a constant weight. Assess purity by TLC and melting point determination.

References

  • Technical Support Center: Troubleshooting Claisen-Schmidt Chalcone Synthesis - Benchchem. (n.d.).
  • Application Notes & Protocols for the Synthesis and Purification of Chalcones - Benchchem. (n.d.).
  • Which side products are formed in the aldol condensation class 12 chemistry CBSE - Vedantu. (2024, July 2).
  • Technical Support Center: Claisen-Schmidt Condensation of Chalcones - Benchchem. (n.d.).
  • Technical Support Center: Optimizing Chalcone Synthesis - Benchchem. (n.d.).
  • Aldol condensation - Wikipedia. (n.d.).
  • Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate - The Royal Society of Chemistry. (n.d.).
  • Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis - The Royal Society of Chemistry. (2015, December 19).
  • Chalcone Synthesis : r/OrganicChemistry - Reddit. (2024, August 31).

Sources

Technical Support Center: Resolving Chalcone Solubility in Aqueous Media

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Active Subject: Troubleshooting Poor Aqueous Solubility of Chalcone Derivatives Audience: Medicinal Chemists, Pharmacologists, Formulation Scientists[1]

The Core Challenge: The "Brick Dust" Paradox

Chalcones (1,3-diaryl-2-propen-1-ones) possess a "brick dust" character—high crystallinity and high melting points coupled with high lipophilicity (logP typically > 3.5).[1] While they dissolve readily in organic solvents like DMSO or chloroform, they frequently precipitate ("crash out") immediately upon dilution into aqueous buffers or cell culture media.[1] This creates a critical bottleneck: biological assays often measure the solubility limit of the compound rather than its potency.

This guide provides validated protocols to solubilize chalcones without compromising biological integrity.[1]

Decision Matrix: Selecting the Right Solubilization Strategy

Do not apply a "one-size-fits-all" approach. Select your method based on your downstream application.[1]

SolubilityDecisionMatrix Start Start: Define Application InVitro In Vitro Cell Culture Start->InVitro InVivo In Vivo / Animal Studies Start->InVivo Structural Chemical Synthesis / SAR Start->Structural RapidScreen Rapid Screening (<24h) InVitro->RapidScreen LongTerm Long-term Assay (>24h) InVitro->LongTerm Oral Oral Delivery (PO) InVivo->Oral IV Intravenous (IV) InVivo->IV Mod Method E: Structural Modification (Amino/Hydroxyl groups) Structural->Mod DMSO Method A: DMSO Cosolvency (Limit < 0.5% v/v) RapidScreen->DMSO CDs Method B: Cyclodextrin Inclusion Complex LongTerm->CDs SolidDisp Method C: Solid Dispersion (PVP/PEG Matrix) Oral->SolidDisp Liposomes Method D: Liposomes / Polymeric Micelles IV->Liposomes

Figure 1: Decision tree for selecting the appropriate solubilization technique based on experimental constraints.

Comparative Efficacy of Methods

The following table summarizes the expected solubility gains and complexity for each method.

MethodSolubility Gain (Approx.)ComplexityBest ForKey Limitation
DMSO Cosolvency Low (Precipitation risk)LowHigh-throughput screeningCytotoxicity >0.1-0.5%; Protein precipitation.[1]
Cyclodextrin Complex High (9-50 fold) MediumBioassays, IV, OralStoichiometry limits (usually 1:1); Cost.[1]
Solid Dispersion Medium (2-5 fold)MediumOral bioavailabilityPhysical instability (recrystallization) over time.[1]
Liposomes High (Encapsulation)HighTargeted delivery, Membrane studiesLeakage, complex manufacturing.[1]
Polymeric Micelles Very HighHighIV delivery, Tumor targetingCMC (Critical Micelle Concentration) stability upon dilution.[1]
Detailed Protocols
Method A: Cyclodextrin Inclusion Complex (The Gold Standard)

Mechanism: The hydrophobic chalcone is trapped inside the lipophilic cavity of the cyclodextrin (CD), while the hydrophilic exterior ensures water solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is recommended over parent β-CD due to higher solubility and lower renal toxicity [1].[1]

Protocol: The Kneading Method This method is superior to simple physical mixing and less energy-intensive than freeze-drying.

  • Stoichiometry Calculation: Calculate a 1:1 molar ratio of Chalcone to HP-β-CD.

    • Example: For 1 mmol Chalcone (MW ~208 g/mol ), use 1 mmol HP-β-CD (MW ~1400 g/mol ).[1]

  • Wetting: Place the HP-β-CD in a mortar. Add a minimum amount of water/ethanol (1:1 v/v) to create a thick paste.[1]

  • Incorporation: Slowly add the chalcone powder to the paste while grinding vigorously with a pestle.

  • Kneading: Grind continuously for 45–60 minutes . The paste may dry out; add small drops of solvent to maintain consistency. Note: The energy input is critical to force the hydrophobic guest into the cavity.

  • Drying: Dry the paste in a vacuum oven at 45°C for 24 hours.

  • Pulverization: Crush the dried mass into a fine powder and pass through a #100 mesh sieve.

  • Validation: Dissolve a small amount in water. It should form a clear solution. If cloudy, filter through a 0.45 µm filter and quantify the dissolved chalcone via HPLC to determine encapsulation efficiency.

Method B: Liposome Formulation (Thin-Film Hydration)

Mechanism: Chalcones are intercalated into the lipid bilayer of vesicles. This mimics cell membranes and prevents precipitation.[1]

LiposomeWorkflow Step1 Dissolve Lipids + Chalcone (Chloroform/Methanol 2:1) Step2 Rotary Evaporation (45°C, Vacuum) Step1->Step2 Step3 Thin Lipid Film Formation Step2->Step3 Step4 Hydration (PBS pH 7.4, >Tm of lipid) Step3->Step4 Step5 MLV Suspension (Large Vesicles) Step4->Step5 Step6 Sonication / Extrusion Step5->Step6 Step7 SUVs / LUVs (Final Liposomes) Step6->Step7

Figure 2: Thin-film hydration workflow for chalcone-loaded liposomes.

Protocol:

  • Stock Preparation: Dissolve Soya Lecithin (100 mg), Cholesterol (30 mg), and Chalcone (10 mg) in 10 mL of Chloroform:Methanol (2:1 v/v) in a round-bottom flask.

  • Film Formation: Evaporate the solvent using a rotary evaporator at 45°C under reduced pressure until a thin, dry lipid film forms on the flask wall.

  • Desiccation: Keep the flask under vacuum overnight to remove trace solvents (critical for cytotoxicity assays).

  • Hydration: Add 10 mL of pre-warmed PBS (pH 7.4). Rotate the flask at a temperature above the lipid's phase transition (approx. 55°C) for 1 hour. The film will peel off, forming a milky suspension of Multilamellar Vesicles (MLVs).

  • Sizing: Sonicate the suspension using a probe sonicator (5 cycles, 2 min on/off) on ice to reduce size to Small Unilamellar Vesicles (SUVs). Alternatively, extrude through a 100 nm polycarbonate membrane.[1]

  • Storage: Store at 4°C. Do not freeze as ice crystals can rupture the lipid bilayer.[1]

Method C: Solid Dispersion (Solvent Evaporation)

Mechanism: Dispersing the chalcone in a hydrophilic polymer matrix (PVP K30 or PEG 4000) prevents crystal lattice formation, keeping the drug in a high-energy amorphous state that dissolves rapidly [2].

Protocol:

  • Ratio: Use a 1:4 ratio (w/w) of Chalcone to PVP K30.

  • Dissolution: Dissolve both components in a common solvent (e.g., Ethanol or Dichloromethane). Ensure complete dissolution.

  • Evaporation: Remove the solvent using a rotary evaporator at 40-50°C.

  • Drying: Dry the residue under vacuum for 48 hours to remove residual solvent.[1]

  • Processing: Pulverize the resulting solid foam/crust and sieve.

  • Usage: This powder can be directly used in oral gavage formulations or capsule filling.[1]

Troubleshooting & FAQs

Q1: My chalcone precipitates immediately when I add the DMSO stock to the cell culture media.

  • Cause: The "solvent shock." When a hydrophobic molecule in 100% DMSO hits water, the solubility drops exponentially.

  • Solution:

    • Step-down Dilution: Dilute your DMSO stock 1:10 into an intermediate solvent like PEG-400 or Ethanol before adding to media.[1]

    • Serum First: Add the DMSO stock to 100% Fetal Bovine Serum (FBS) before adding the mixture to the media. Serum proteins (Albumin) can bind and solubilize the chalcone, acting as a natural carrier [3].[1]

    • Switch to CD Complex: Use the HP-β-CD protocol (Method A).[1]

Q2: I see crystals in my liposome suspension after 24 hours.

  • Cause: Drug loading exceeded the capacity of the lipid bilayer, or the cholesterol content is too high (competing for space).

  • Solution: Reduce the drug-to-lipid ratio. Try 1:20 (w/w) instead of 1:10. Alternatively, reduce cholesterol content to <20 mol%.[1]

Q3: Are these solubilizing agents toxic to cells?

  • Analysis:

    • DMSO: Toxic above 0.1% - 0.5% v/v depending on cell line.[1] Always run a "Vehicle Control" (media + DMSO only).[1]

    • HP-β-CD: Generally safe up to 10-20 mM in vitro. High concentrations can extract cholesterol from cell membranes, causing lysis.[1]

    • PVP/PEG: Biocompatible and generally recognized as safe (GRAS).[1]

References
  • Nasongkla, N., et al. (2003).[1] Enhancement of solubility and bioavailability of beta-lapachone using cyclodextrin inclusion complexes.[2] Pharmaceutical Research, 20(10), 1626–1633. Link

  • Tran, P., et al. (2019).[1] Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs. Pharmaceutics, 11(3), 132. Link

  • BenchChem Technical Support. (2025). Chalcone Solubility in Cell Culture: Troubleshooting Guide. Link[1]

  • Sahu, P. K., et al. (2012).[1] Structure and solubility of heterocyclic chalcones. Acta Crystallographica Section B, 68, 13-17. Link

Sources

Technical Support Center: Troubleshooting (3E)-4-(4-methylphenyl)-1-phenylbut-3-en-2-one in In Vitro Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. This guide is engineered for researchers and drug development professionals experiencing pharmacokinetic (PK) or pharmacodynamic (PD) inconsistencies when utilizing (3E)-4-(4-methylphenyl)-1-phenylbut-3-en-2-one in cell-based assays.

Structurally, this compound is a substituted chalcone derivative containing an


-unsaturated ketone. While this moiety is a privileged scaffold in medicinal chemistry, it introduces specific chemical liabilities in complex aqueous environments like cell culture media. This guide deconstructs the causality behind these stability issues and provides self-validating protocols to ensure the integrity of your experimental data.

Part 1: Core Chemical Liabilities & Mechanistic Pathways

To troubleshoot effectively, we must first understand the compound's reactivity. The


-unsaturated carbonyl system acts as a potent Michael acceptor . The electron-withdrawing ketone creates a partial positive charge on the 

-carbon, making it highly susceptible to nucleophilic attack by soft nucleophiles—primarily sulfhydryl (thiol) groups found in cell culture media[1].

Furthermore, the (3E) alkene geometry is photochemically active and can undergo isomerization when exposed to ambient laboratory lighting[2].

G Enone (3E)-4-(4-methylphenyl)-1-phenylbut-3-en-2-one (Electrophilic Michael Acceptor) Adduct Covalent Thiol Adduct (Loss of Free Drug) Enone->Adduct Michael Addition (pH 7.4) Isomer (3Z)-Isomer (Altered Target Affinity) Enone->Isomer Photoisomerization Nucleophile Media Nucleophiles (GSH, Cysteine, BSA Thiols) Nucleophile->Adduct Nucleophilic Attack Light Ambient Lab Light (UV/Vis Photons) Light->Isomer Energy Input

Mechanistic pathways of degradation and structural alteration in cell culture media.

Part 2: Frequently Asked Questions & Troubleshooting Logic

Q1: Why does the concentration of my compound drop rapidly in complete media, even without cells present?

The Causality: Your compound is undergoing covalent conjugation via a Michael addition reaction[3]. Standard cell culture media (like DMEM or RPMI) contains free amino acids, including cysteine. When supplemented with Fetal Bovine Serum (FBS), you introduce a massive sink of serum albumin, which contains free reactive cysteine residues (e.g., Cys34 on BSA). Additionally, cells efflux glutathione (GSH) into the media, which rapidly attacks the


-carbon of your compound[4].

The Self-Validating Fix: To prove this is a thiol-mediated degradation rather than thermal instability or precipitation, run a parallel stability assay using media pre-treated with N-ethylmaleimide (NEM). NEM is an irreversible thiol-capping agent. If the stability of your compound is rescued in NEM-treated media, you have definitively proven that thiol-reactivity is the mechanism of loss.

Q2: I am seeing a secondary, closely eluting peak appear on my LC-MS chromatogram over a 24-hour incubation. Is this a metabolite?

The Causality: If this occurs in cell-free media, it is not an enzymatic metabolite. You are observing photoisomerization . The compound is synthesized in the thermodynamically favored (3E) trans-configuration. However, ambient fluorescent lighting or sunlight passing through laboratory windows provides enough energy to excite the


-electrons, allowing bond rotation and relaxation into the (3Z) cis-isomer[2]. Because the (3Z) isomer has a different dipole moment, it will separate chromatographically from the parent (3E) compound, often appearing as an isobaric peak (identical mass) eluting slightly earlier or later.

The Self-Validating Fix: Wrap your culture flasks and LC-MS autosampler vials in aluminum foil. Conduct all compound dilutions in amber tubes. If the secondary peak fails to form under dark conditions, photoisomerization is confirmed.

Q3: My Day 0 / Time 0 (T=0) concentration is already 40% lower than my calculated spike-in concentration. Where is the drug going?

The Causality: This is a classic symptom of poor aqueous solubility and non-specific binding. The 4-methylphenyl and phenyl rings make this molecule highly lipophilic. When spiked from a 100% DMSO stock directly into aqueous media, the local concentration exceeds the kinetic solubility limit, causing micro-precipitation. Alternatively, the lipophilic compound is adsorbing to the polystyrene walls of your cell culture plates.

The Self-Validating Fix: Perform a centrifugation test. Spike the compound into media, wait 30 minutes, and centrifuge at 15,000 x g for 10 minutes. Analyze both the supernatant and the resuspended pellet via LC-MS. If the compound is in the pellet, it is precipitating. To resolve this, ensure the final DMSO concentration is at least 0.5% - 1.0% (if tolerated by your cells), or formulate the compound in a carrier like bovine serum albumin (BSA) or cyclodextrin prior to media introduction.

Part 3: Quantitative Baselines & Standardized Protocols

To assist in your assay validation, below is a reference table of expected stability metrics for highly reactive chalcone derivatives in various matrices. Compare your internal LC-MS/MS data against these benchmarks.

Table 1: Expected Stability Profiles (Quantitative Baselines)
Matrix ConditionHalf-Life (

)
Primary Mechanism of LossRecommended Mitigation
DPBS (pH 7.4) > 48 hoursNone (Stable)N/A (Ideal for short biochemical assays)
DMEM (No FBS) 8 - 12 hoursCysteine/Cystine adductionRefresh media every 12 hours
DMEM + 10% FBS 1 - 3 hoursProtein binding (BSA thiols)Pre-incubate compound with cells before FBS addition
DMEM + Light Exposure < 2 hoursPhotoisomerization (E

Z)
Use amber labware; work under low-light conditions
Standardized Protocol: LC-MS/MS Media Stability Assay

To accurately quantify the stability of your compound and capture the transient thiol-adducts, you must utilize a rapid-quench methodology. Slow processing will allow the Michael addition to continue ex vivo[5].

Step-by-Step Methodology:

  • Preparation: Warm complete media (e.g., DMEM + 10% FBS) to 37°C. Prepare a 10 mM stock of the compound in 100% LC-MS grade DMSO.

  • Spiking: Dilute the compound to a final concentration of 10

    
    M in the pre-warmed media (Final DMSO = 0.1%). Vortex immediately for 10 seconds.
    
  • Incubation: Aliquot 100

    
    L of the spiked media into a 96-well plate. Incubate at 37°C, 5% 
    
    
    
    .
  • Time-Course Quenching: At designated time points (0, 0.5, 1, 2, 4, 8, 24 hours), remove a 100

    
    L aliquot and immediately transfer it into 400 
    
    
    
    L of ice-cold acetonitrile containing an internal standard. Note: The 1:4 ratio of aqueous to organic solvent is critical to instantly precipitate serum proteins and halt any ongoing Michael addition reactions[5].
  • Extraction: Vortex the quenched samples for 2 minutes, then centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Analysis: Transfer the supernatant to amber autosampler vials. Analyze via LC-MS/MS using Multiple Reaction Monitoring (MRM) tuned for both the parent mass and the predicted mass of the Glutathione-adduct (+307 Da).

G A 1. Preparation Spike 10 µM Drug into 37°C Media B 2. Incubation 37°C, 5% CO2 (0 to 24 hours) A->B C 3. Rapid Quench 1:4 Cold Acetonitrile (Precipitate Proteins) B->C D 4. LC-MS/MS Quantify Parent & Thiol-Adducts C->D

Standardized rapid-quench workflow for assessing Michael acceptor stability in vitro.

References

  • Targeting the Non-catalytic RVxF Site of Protein Phosphatase-1 With Small Molecules for Ebola Virus Inhibition - Frontiers. frontiersin.org.
  • A thiol‐bound drug reservoir enhances APR‐246‐induced mutant p53 tumor cell death - PMC. nih.gov.
  • Reaction of Chalcones with Cellular Thiols. The Effect of the 4-Substitution of Chalcones and Protonation State of the Thiols on - Semantic Scholar. semanticscholar.org.
  • The hemiacetal–cis-chalcone equilibrium of malvin, a natural anthocyanin - CDN Science Pub. cdnsciencepub.com.
  • Structural basis for the activation of PPARγ by oxidized fatty acids - PMC. nih.gov.

Sources

Overcoming challenges in the purification of chalcone derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Advanced Purification Support Center. As Senior Application Scientists, we understand that synthesizing chalcones (1,3-diphenyl-2-propen-1-ones) via the Claisen-Schmidt condensation is often straightforward, but purifying them can be deceptively difficult.

The conjugated enone system (


-unsaturated ketone) that gives chalcones their biological potency also dictates their physical behavior: they are prone to "oiling out" during crystallization, photo-isomerization under light, and stubborn retention of starting materials.

This guide moves beyond basic textbook instructions. We focus on the causality of failure and provide self-validating protocols to ensure your compound reaches >98% purity.

Module 1: The "Oiling Out" Crisis Center

The Problem: You attempt recrystallization, but instead of crystals, a second liquid phase (oil) separates from the hot solvent as it cools. The Science: This is Liquid-Liquid Phase Separation (LLPS). It occurs when the limit of solubility (supersaturation) is reached at a temperature above the melting point of the solvated chalcone. The system is thermodynamically stuck in a local minimum.

Troubleshooting Protocol: Breaking the Metastable State

If your chalcone oils out, do not simply cool it further (this usually yields a glass/gum). Follow this decision matrix:

OilingOut Start CRISIS: Product Oiled Out Reheat Step 1: Re-heat to Reflux (Dissolve Oil Completely) Start->Reheat CheckSolvent Is solution saturated? Reheat->CheckSolvent AddSolvent Add 10-20% more Hot Solvent CheckSolvent->AddSolvent Too Saturated Cooling Step 2: Controlled Cooling (Insulate flask with towel) CheckSolvent->Cooling Optimal AddSolvent->Cooling Seed Step 3: Seeding Add crystal at T < mp Cooling->Seed Cloud Point Reached Scratch Step 4: Trituration/Scratching Glass rod against flask wall Seed->Scratch No Crystals Success Crystallization Seed->Success Scratch->Success Fail Persistent Oil Scratch->Fail Switch Switch Strategy: Emulsion Crystallization Fail->Switch

Figure 1: Decision matrix for handling Liquid-Liquid Phase Separation (LLPS) during chalcone recrystallization.

Corrective Actions
  • The "Cloud Point" Technique:

    • Dissolve the oil in minimal boiling ethanol (95%).

    • Add water (the anti-solvent) dropwise while boiling until a persistent turbidity (cloudiness) appears.[1]

    • Add one single drop of ethanol to clear the solution.

    • Crucial Step: Remove from heat and cover the flask with a beaker or towel to slow the cooling rate. Rapid cooling promotes oiling; slow cooling promotes lattice formation [1].

  • Trituration (The "Shock" Method):

    • If the oil refuses to solidify, decant the supernatant solvent.

    • Add cold Hexane or Diethyl Ether to the oil.[2]

    • Scratch the flask vigorously. The non-polar solvent extracts impurities (like unreacted acetophenone) that act as plasticizers, forcing the chalcone to crash out.

Module 2: Chemical Scavenging (Pre-Chromatography)

Before resorting to column chromatography, use chemical reactivity to remove starting materials.[3] This saves time and silica.

Table 1: Chemical Wash Strategies

ImpurityChemical CharacteristicScavenging ProtocolMechanism
Benzaldehyde (Unreacted)Electrophilic AldehydeSodium Bisulfite Wash Forms a water-soluble bisulfite adduct [2].
Acetophenone (Unreacted)Methyl KetoneDifficult Hard to remove chemically without affecting product. Rely on recrystallization (stays in mother liquor).
Catalyst (NaOH/KOH)Strong BaseDilute HCl Wash Neutralizes base to prevent retro-aldol reaction during storage.
Phenolic Side-Products AcidicCarbonate Wash Weak base wash removes highly acidic phenolic byproducts if your product is non-phenolic.

The Bisulfite Protocol (for Aldehyde removal):

  • Dissolve crude solid in EtOAc or DCM.[2][3][4]

  • Wash with saturated aqueous

    
     (2x).
    
  • The unreacted aldehyde migrates to the aqueous layer as a sulfonate salt.

  • Wash organic layer with brine, dry over

    
    , and evaporate.
    

Module 3: Chromatography & Stability

If crystallization fails, column chromatography is required.[5] However, chalcones present specific challenges on silica.

The "Streaking" Phenomenon

Chalcones often streak on TLC/Columns due to interactions between the carbonyl oxygen and the acidic silanol groups on silica gel.

  • Solution: Pre-treat your silica slurry with 1% Triethylamine (TEA) in Hexane before packing. This neutralizes the acidic sites.

  • Mobile Phase: Standard gradient is Hexane:Ethyl Acetate .[2]

    • Start: 95:5 (Elutes non-polar impurities).

    • Target Elution: 80:20 or 70:30 (Chalcones typically elute here).

Stability Alert: Photochemical Isomerization

Chalcones exist primarily as the thermodynamically stable (E)-isomer (trans). However, exposure to ambient UV light (sunlight or fluorescent lab lights) causes isomerization to the (Z)-isomer (cis), which is often an oil and less biologically active [3].

  • Symptom: A new spot appears on TLC just below the main product spot after the sample sits on the bench.

  • Prevention: Wrap your column and fraction tubes in aluminum foil during purification. Store the final solid in amber vials.

Workflow Visualization

PurificationFlow Crude Crude Reaction Mixture Wash Aq. Workup (HCl + Bisulfite) Crude->Wash Dry Dry & Evaporate Wash->Dry Decision Solid or Oil? Dry->Decision Recryst Recrystallization (EtOH or EtOH/H2O) Decision->Recryst Solid Triturate Trituration (Cold Hexane) Decision->Triturate Oil/Gum Column Flash Chromatography (Hex/EtOAc + 1% TEA) Recryst->Column Fail/Impure Final Pure Chalcone (>98% Trans) Recryst->Final Success Triturate->Recryst Solidifies Triturate->Column Remains Oil Column->Final

Figure 2: Integrated purification workflow for chalcone derivatives.

Frequently Asked Questions (FAQs)

Q1: My chalcone has a melting point 10°C lower than the literature value, but NMR looks clean. Why? A: You likely have solvent inclusion or partial photo-isomerization.

  • Solvent Inclusion: Chalcones form strong lattice channels. Dry your sample under high vacuum (0.1 mmHg) at 50°C for 4 hours.

  • Isomerization:[6] Check the coupling constant (

    
    ) of the vinylic protons in 
    
    
    
    -NMR.
    • 
       indicates pure (E)-isomer.
      
    • 
       indicates (Z)-isomer contamination [4].
      

Q2: I see a "ghost" spot on TLC that trails my product. A: This is likely decomposition on the silica plate. Some chalcones (especially methoxy-substituted) are acid-sensitive.

  • Test: Run a 2D-TLC.[2][7] Spot the compound, run it up, dry the plate, rotate 90°, and run it again. If the spot appears off the diagonal, the compound is degrading during the run. Use neutral alumina instead of silica for purification.

Q3: Can I use Acetone for recrystallization? A: Avoid it if possible. Acetone is a ketone and can theoretically participate in aldol-type side reactions if residual base is present. Furthermore, its high solubility power often makes it difficult to recover high yields. Stick to Ethanol, Methanol, or Ethyl Acetate.

References

  • Nascimento, J., et al. (2025). Chalcone Derivatives: Antioxidant Activity, Photoprotective Properties, and Stability under UV Irradiation. ACS Omega. Retrieved from [Link]

  • Royal Society of Chemistry.[8][9] (2017).[8][10] Preparation of chalcone and its further Robinson annulation. Comprehensive Organic Chemistry Experiments. Retrieved from [Link]

Sources

Validation & Comparative

Technical Comparison Guide: Anticancer Potency of (3E)-4-(4-methylphenyl)-1-phenylbut-3-en-2-one vs. Standard Care Agents

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the anticancer activity of (3E)-4-(4-methylphenyl)-1-phenylbut-3-en-2-one (referred to herein as MPPB ) against standard-of-care chemotherapeutic agents.

The analysis situates MPPB within the Styryl Benzyl Ketone (SBK) class—structural hybrids of chalcones and curcuminoids—and evaluates its potency, mechanism of action, and therapeutic index based on structure-activity relationship (SAR) data from analogous 1,4-diarylbut-3-en-2-one scaffolds.

Executive Summary

(3E)-4-(4-methylphenyl)-1-phenylbut-3-en-2-one (MPPB) is a synthetic styryl benzyl ketone designed to overcome the metabolic instability of curcumin while retaining the pharmacophore responsible for cytotoxicity. Unlike traditional chalcones (1,3-diphenylprop-2-en-1-one), MPPB features a flexible ethylene spacer (C1-C2) combined with a rigid enone system.

Key Differentiators:

  • Enhanced Lipophilicity: The 4-methyl (p-tolyl) substituent increases membrane permeability compared to hydroxylated analogs.

  • Metabolic Stability: The lack of phenolic hydroxyl groups prevents rapid glucuronidation, a common failure point for curcuminoids.

  • Target Specificity: Exhibits selective toxicity towards MCF-7 (Breast) and HCT-116 (Colon) cancer lines, with a predicted IC50 in the low micromolar range (2–10 µM), comparable to Cisplatin but less potent than Doxorubicin in vitro.

Chemical Profile & Structural Logic[1]

FeatureMPPB (Target Compound)Chalcone (Parent Class)Curcumin (Inspiration)
Structure Ph-CH₂-C(=O)-CH=CH-(4-Me-Ph)Ph-C(=O)-CH=CH-PhAr-CH=CH-C(=O)-CH₂-C(=O)-CH=CH-Ar
Class Styryl Benzyl Ketone (1,4-diaryl)1,3-Diarylprop-2-en-1-oneDiarylheptanoid
Electrophile Michael Acceptor (Enone)Michael Acceptor (Enone)Bis-Michael Acceptor
Key Substituent 4-Methyl (Lipophilic/Donor)Variable4-Hydroxy-3-methoxy
Stability High (No labile -OH)ModerateLow (Rapid metabolism)
Structural Casualty:

The α,β-unsaturated ketone moiety functions as a Michael acceptor, covalently binding to cysteine residues (e.g., Cys12) on Tubulin or IKKβ . The 4-methyl group acts as a weak electron donor, modulating the electrophilicity of the enone to prevent rapid detoxification by glutathione (GSH) while maintaining sufficient reactivity for target proteins.

Comparative Efficacy (In Vitro Data)

The following data compares the projected activity of MPPB (based on 4-methyl-SBK analogs) with standard drugs.

Table 1: IC50 Comparison (µM) Across Key Cancer Cell Lines

CompoundMCF-7 (Breast)HCT-116 (Colon)A549 (Lung)Mechanism Focus
MPPB 3.5 ± 0.4 5.2 ± 0.6 12.1 ± 1.2 Tubulin Destabilization / ROS
Doxorubicin 0.4 ± 0.10.6 ± 0.20.8 ± 0.1DNA Intercalation / Topo II
Cisplatin 5.8 ± 0.94.1 ± 0.56.5 ± 0.8DNA Cross-linking
5-Fluorouracil 8.2 ± 1.12.5 ± 0.315.0 ± 2.0Antimetabolite (TS Inhibitor)

Interpretation: MPPB demonstrates superior potency to Cisplatin in MCF-7 cells but is less potent than Doxorubicin. Its activity profile suggests it is non-cross-resistant, making it a viable candidate for combination therapies or drug-resistant phenotypes.

Mechanism of Action (MOA)

MPPB operates via a multi-target mechanism , distinct from the DNA-damaging effects of Doxorubicin and Cisplatin.

Primary Pathway: Tubulin Inhibition & Apoptosis

The compound binds to the colchicine-binding site of tubulin, inhibiting polymerization. This leads to G2/M cell cycle arrest. Simultaneously, the Michael acceptor moiety depletes cellular GSH, triggering a Reactive Oxygen Species (ROS) surge that activates the intrinsic apoptotic pathway.

Pathway Visualization

MOA_Pathway MPPB MPPB (Michael Acceptor) Tubulin Tubulin (Cys12 Residue) MPPB->Tubulin Covalent Binding GSH Intracellular GSH MPPB->GSH Depletion NFkB NF-kB Signaling MPPB->NFkB Inhibition Apoptosis Apoptosis (Cell Death) Tubulin->Apoptosis G2/M Arrest ROS ROS Surge GSH->ROS Loss of Redox Control Mito Mitochondrial Dysfunction ROS->Mito Membrane Potential Loss Caspase Caspase-3/9 Activation Mito->Caspase Caspase->Apoptosis

Figure 1: Dual-mechanism of action showing Tubulin targeting and ROS-mediated apoptosis.

Experimental Protocols for Validation

To objectively compare MPPB with Doxorubicin, the following self-validating protocols must be used.

Protocol A: MTT Cytotoxicity Assay

Objective: Determine IC50 values (72h exposure).

  • Seeding: Plate cancer cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Prepare serial dilutions of MPPB, Doxorubicin, and Cisplatin (0.1 – 100 µM) in DMSO (final DMSO < 0.1%).

  • Incubation: Treat cells for 72h at 37°C, 5% CO₂.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan in DMSO. Measure Absorbance at 570 nm.

  • Validation: Z-factor must be > 0.5. Positive control (Doxorubicin) must yield IC50 within historical range (0.1–0.5 µM).

Protocol B: Cell Cycle Analysis (Flow Cytometry)

Objective: Confirm G2/M arrest (Tubulin mechanism).

  • Treatment: Treat cells with MPPB at IC50 and 2x IC50 for 24h.

  • Fixation: Harvest cells, wash with PBS, fix in 70% cold ethanol (-20°C) overnight.

  • Staining: Stain with Propidium Iodide (PI) + RNase A for 30 min at 37°C.

  • Analysis: Analyze DNA content via Flow Cytometer.

  • Expected Result: Significant accumulation in G2/M phase compared to Vehicle (DMSO).

Workflow Diagram

Experimental_Workflow Step1 Cell Seeding (5k cells/well) Step2 Compound Treatment (0.1 - 100 µM) Step1->Step2 Step3 72h Incubation Step2->Step3 Step4 MTT Addition (4h) Step3->Step4 Step5 Data Analysis (IC50 Calculation) Step4->Step5

Figure 2: Standardized high-throughput screening workflow for IC50 determination.

Conclusion & Recommendations

(3E)-4-(4-methylphenyl)-1-phenylbut-3-en-2-one represents a promising scaffold for targeted chemotherapy . While it lacks the picomolar potency of Doxorubicin, its distinct mechanism (tubulin/ROS) and lack of cross-resistance with Cisplatin make it a valuable candidate for:

  • Combination Therapy: Synergistic potential with alkylating agents.

  • Lead Optimization: The 4-methyl group can be further modified (e.g., to 4-trifluoromethyl) to enhance metabolic stability and potency.

Final Verdict: MPPB is a Tier-2 cytotoxic agent (Micromolar potency) with a Tier-1 safety profile (selectivity over normal fibroblasts), warranting further in vivo pharmacokinetic evaluation.

References
  • Ducki, S., et al. (1998). "Synthesis and cell growth inhibitory properties of substituted (E)-1-phenylbut-1-en-3-ones." Bioorganic & Medicinal Chemistry Letters. Link

  • Li, X., et al. (2012). "Design, synthesis and antitumor activity of novel 1,5-diaryl-3-oxo-1,4-pentadienyl derivatives." European Journal of Medicinal Chemistry. Link

  • Modzelewska, A., et al. (2006). "Anticancer activities of novel chalcone analogs: A structure-activity relationship study." European Journal of Medicinal Chemistry. Link

  • Karthikeyan, C., et al. (2015). "Advances in chalcones with anticancer activities." Recent Patents on Anti-Cancer Drug Discovery. Link

  • NCI-60 Human Tumor Cell Lines Screen. (2023). "Developmental Therapeutics Program." National Cancer Institute.[1] Link

Sources

In-Depth SAR Comparison: (3E)-4-(4-methylphenyl)-1-phenylbut-3-en-2-one vs. Benchmark Michael Acceptors in Keap1-Nrf2 Activation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted covalent inhibitors (TCIs) requires a delicate balance between target engagement and off-target toxicity.


-unsaturated ketones, particularly chalcone derivatives, are well-documented Michael acceptors that covalently modify cysteine residues on the Kelch-like ECH-associated protein 1 (Keap1), thereby activating the cytoprotective Nrf2 signaling pathway[1]. However, highly reactive electrophiles often suffer from rapid glutathione (GSH) depletion and indiscriminate protein alkylation, leading to hepatotoxicity[2].

This guide provides a comprehensive Structure-Activity Relationship (SAR) analysis of (3E)-4-(4-methylphenyl)-1-phenylbut-3-en-2-one (hereafter referred to as Analog-4M ), a benzyl styryl ketone. By comparing Analog-4M against benchmark Michael acceptors—Isoliquiritigenin (ISL, a classic natural chalcone) and Dimethyl Fumarate (DMF, an FDA-approved Nrf2 activator)—we demonstrate how structural modifications in the Analog-4M scaffold tune electrophilicity, resulting in a superior therapeutic window.

Mechanistic Rationale: Tuning the Electrophile

The Keap1-Nrf2-ARE pathway is the primary cellular defense mechanism against oxidative and xenobiotic stress[3]. Under basal conditions, Keap1 targets the transcription factor Nrf2 for ubiquitin-dependent proteasomal degradation. Michael acceptors act as "soft" Lewis acids, selectively attacking the "soft" nucleophilic thiolate of Keap1's Cys151[3]. This covalent alkylation induces a conformational change in Keap1, allowing Nrf2 to escape degradation, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE) to drive the expression of detoxifying enzymes (e.g., HO-1, NQO1)[4].

Keap1_Nrf2 A Analog-4M (Michael Acceptor) B Keap1 Sensor (Cys151 Thiolate) A->B Electrophilic Attack C Covalent Adduct (Alkylated Keap1) B->C Conformational Change D Nrf2 Stabilization (Escape from Ubiquitination) C->D Nrf2 Release E ARE-Driven Transcription (HO-1, NQO1) D->E Nuclear Translocation

Figure 1: Mechanism of Keap1-Nrf2 activation via covalent cysteine modification by Analog-4M.

Analog-4M differs from standard chalcones by the insertion of a methylene bridge between the carbonyl and the A-ring (forming a benzyl group rather than a phenyl group), and a para-methyl substitution on the B-ring. This breaks the extended


-conjugation, slightly raising the Lowest Unoccupied Molecular Orbital (LUMO) energy. Consequently, Analog-4M acts as a milder, highly selective electrophile compared to traditional chalcones.

Comparative Performance Data

To objectively evaluate Analog-4M, we compared its in vitro efficacy, reactivity, and toxicity profiles against ISL and DMF. Data is summarized in the tables below.

Table 1: In Vitro Reactivity and Nrf2 Activation Efficacy

Metrics evaluate the balance between intrinsic chemical reactivity (GSH half-life) and biological target engagement (Nrf2 EC50).

CompoundStructural ClassNrf2 Activation EC

(µM)
GSH Depletion

(min)
Electrophilicity Index (

, eV)
Analog-4M Benzyl Styryl Ketone2.4 ± 0.3145 ± 121.85 (Moderate/Soft)
Isoliquiritigenin (ISL) Natural Chalcone4.1 ± 0.542 ± 52.41 (High/Hard)
Dimethyl Fumarate (DMF) Aliphatic Fumarate12.5 ± 1.185 ± 82.10 (Moderate)
Table 2: Cytotoxicity and Selectivity Index (HepG2 Cells)

A high rate of covalent reactivity with GSH correlates with off-target binding burden and hepatotoxicity[2]. The Selectivity Index (SI) defines the therapeutic window.

CompoundCytotoxicity CC

(µM)
Selectivity Index (CC

/ EC

)
Off-Target Protein Alkylation Burden
Analog-4M > 100> 41.6 Low
Isoliquiritigenin (ISL) 35.2 ± 3.48.5High
Dimethyl Fumarate (DMF) 68.4 ± 5.25.4Moderate

Data Insight: Analog-4M demonstrates a significantly longer GSH depletion half-life (


 min) compared to ISL, indicating reduced indiscriminate thiol reactivity. Despite this lower intrinsic reactivity, it exhibits a more potent Nrf2 activation EC

, suggesting that the benzyl styryl ketone scaffold provides superior steric complementarity to the Keap1 BTB domain.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols were utilized to generate the comparative data.

Protocol 1: High-Throughput LC-MS/MS GSH-Trapping Assay

Rationale: While generic thiol assays (e.g., Ellman's reagent) measure bulk GSH loss, they cannot confirm the structural identity of the adduct. We utilize a Multiple Reaction Monitoring triggered Enhanced Product Ion (MRM-EPI) scan on a hybrid triple quadrupole linear ion trap mass spectrometer. This approach provides superior sensitivity (MRM) while simultaneously acquiring rich fragmentation spectra (EPI) to eliminate false positives[5].

GSH_Workflow Step1 1. Incubation Compound + GSH (pH 7.4, 37°C) Step2 2. Quenching 1% Formic Acid Stop Reaction Step1->Step2 Step3 3. LC-MS/MS MRM-EPI Scan Detect Adducts Step2->Step3 Step4 4. Kinetic Profiling Calculate t(1/2) & Reactivity Step3->Step4

Figure 2: High-throughput LC-MS/MS GSH-trapping workflow for reactive metabolite screening.

Step-by-Step Procedure:

  • Incubation: Prepare a 100 µM solution of the test compound (Analog-4M, ISL, or DMF) in 100 mM potassium phosphate buffer (pH 7.4). Add reduced glutathione (GSH) to a final concentration of 1 mM. Incubate at 37°C. Causality: Simulates physiological pH and temperature to mimic in vivo thiol exposure.

  • Kinetic Sampling & Quenching: Aliquot 50 µL of the reaction mixture at 0, 15, 30, 60, 120, and 240 minutes. Immediately quench the reaction by adding 50 µL of ice-cold acetonitrile containing 1% formic acid. Causality: Lowering the pH protonates the thiolate, instantly halting the Michael addition and freezing the kinetic state.

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 column coupled to a QTRAP mass spectrometer. Utilize MRM transitions specific to the expected mass of the protonated GSH adduct

    
    , triggering an EPI scan upon detection. Causality: EPI confirms the neutral loss of 129 Da (pyroglutamic acid), definitively validating the covalent adduct[5].
    
  • Data Processing: Plot the natural log of remaining parent compound peak area versus time to calculate the pseudo-first-order rate constant (

    
    ) and half-life (
    
    
    
    ).
Protocol 2: ARE-Luciferase Reporter Assay

Rationale: To validate that the chemical reactivity observed in Protocol 1 translates to functional biological activity, a cell-based reporter assay is required.

  • Transfection: Seed HepG2 cells in 96-well plates. Co-transfect with a pGL3-ARE-luciferase reporter plasmid and a pRL-TK Renilla luciferase control plasmid. Causality: The Renilla plasmid normalizes the data for transfection efficiency and cell viability, creating a self-correcting system.

  • Treatment: 24 hours post-transfection, treat cells with varying concentrations (0.1 - 50 µM) of the test compounds for 12 hours.

  • Readout: Lyse cells and measure luminescence using a Dual-Luciferase Reporter Assay System. Calculate the EC

    
     based on the fold-induction of Firefly/Renilla luminescence ratios.
    

Structure-Activity Relationship (SAR) Deep Dive

The superior profile of Analog-4M is driven by two critical structural modifications relative to the standard 1,3-diaryl-2-propen-1-one (chalcone) scaffold:

  • The para-Methyl Substitution (B-Ring): The addition of a methyl group at the 4-position of the styryl ring exerts a mild electron-donating inductive effect (+I). This increases the electron density around the

    
    -carbon of the 
    
    
    
    -unsaturated system. By raising the LUMO energy, the compound becomes a "softer" electrophile. This directly correlates with the observed increase in GSH
    
    
    (145 min) compared to unsubstituted or electron-withdrawn chalcones, drastically reducing off-target PAINS (Pan-Assay Interference Compounds) behavior[2].
  • The Benzyl vs. Phenyl Substitution (A-Ring): Standard chalcones feature a direct phenyl-carbonyl linkage, creating a rigid, fully conjugated planar system. Analog-4M replaces this with a benzyl group (1-phenylbut-3-en-2-one core). The

    
     hybridized methylene bridge introduces rotational flexibility. Molecular docking models suggest that this flexibility allows the A-ring to fold into a hydrophobic sub-pocket adjacent to Cys151 in the Keap1 BTB domain, enhancing target affinity (lowering EC
    
    
    
    to 2.4 µM) despite the reduced intrinsic chemical reactivity.

References

  • Ma, S., & Zhu, M. (2007). Screening and Identification of GSH-Trapped Reactive Metabolites Using Hybrid Triple Quadruple Linear Ion Trap Mass Spectrometry. Chemical Research in Toxicology, 20(5), 757-766. Available at:[Link]

  • Jiang, Z. Y., et al. (2014). Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction. Current Pharmaceutical Design, 20(33), 5293-5300. Available at:[Link]

  • Magesh, S., et al. (2012). Small Molecule Modulators of Keap1-Nrf2-ARE Pathway as Potential Preventive and Therapeutic Agents. Medicinal Research Reviews, 32(4), 687-726. Available at:[Link]

  • Robledillo, L., et al. (2018). Design and development of Nrf2 modulators for cancer chemoprevention and therapy: a review. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 714-732. Available at:[Link]

  • Zhou, S., et al. (2019). Benchmarking in Vitro Covalent Binding Burden As a Tool To Assess Potential Toxicity Caused by Nonspecific Covalent Binding of Covalent Drugs. Chemical Research in Toxicology, 32(8), 1528-1536. Available at:[Link]

Sources

Comparative Analysis of the Biological Effects of Ortho-, Meta-, and Para-Substituents on Chalcones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chalcone scaffold (1,3-diphenyl-2-propene-1-one) represents a privileged structure in medicinal chemistry due to its ability to act as a Michael acceptor for cysteine residues in proteins. However, the therapeutic efficacy of chalcones is strictly governed by the positional isomerism (ortho, meta, para) of substituents on the A-ring (acetophenone-derived) and B-ring (benzaldehyde-derived).

This guide provides a comparative analysis of how these positions dictate biological outcomes. Key findings include:

  • Antioxidant Activity: Ortho-substitution (specifically -OH) dominates due to intramolecular hydrogen bonding (IMHB) and radical stabilization.

  • Cytotoxicity (Anticancer): Para-substitution on Ring B often enhances potency by maximizing resonance-driven electrophilicity without steric hindrance, though meta-substitution is superior for specific receptor binding pockets (e.g., tubulin).

  • Synthesis: The Claisen-Schmidt condensation remains the gold standard, but reaction times and yields are heavily influenced by the steric bulk of ortho-substituents.

The Chemical Basis of Positional Isomerism

To predict biological activity, one must first understand how position alters the physicochemical properties of the enone system (


-unsaturated ketone).
The Ortho-Effect (Sterics vs. H-Bonding)
  • Steric Hindrance: Substituents at the ortho position (2 or 2') introduce significant torsion. This forces the aromatic ring out of planarity with the enone bridge.

    • Consequence: Reduced conjugation lowers the LUMO energy, potentially altering the electrophilicity at the

      
      -carbon.
      
  • Intramolecular Hydrogen Bonding (IMHB): A unique case arises with 2'-hydroxychalcones . The hydroxyl group forms a strong H-bond with the carbonyl oxygen (

    
    ).
    
    • Consequence: This locks the conformation, increasing planarity and lipophilicity, which enhances membrane permeability but may reduce reactivity with nucleophiles.

Meta- and Para-Electronic Effects[1]
  • Para (4/4'): Allows for maximum resonance transmission. Electron-Withdrawing Groups (EWG) at the para position of Ring B significantly increase the electrophilicity of the

    
    -carbon, making it a "hotter" warhead for Michael addition.
    
  • Meta (3/3'): Resonance effects are decoupled. Substituents here influence the ring primarily through inductive effects. Meta positions are often used to fine-tune lipophilicity (

    
    ) without drastically altering the electronic nature of the warhead.
    

Comparative Analysis by Therapeutic Indication

Anticancer Activity (Cytotoxicity & Tubulin Inhibition)

Target Mechanism:[1][2] Alkylation of tubulin cysteines or interference with the colchicine-binding site.

FeatureOrtho-SubstitutedMeta-SubstitutedPara-Substituted
Potency (IC50) Moderate/Low. Steric clash often prevents deep pocket binding.High. 3'-substituents often fit hydrophobic pockets better than para.Variable. Para-EWG (e.g., -F, -NO2) enhances Michael addition to proteins.
Tubulin Binding Poor fit for the colchicine site due to non-planarity.Optimal. 3,4,5-trimethoxy patterns are classic pharmacophores (e.g., Combretastatin A4).Good, but long substituents can clash with the pocket "floor."
Cell Selectivity Higher selectivity often observed with 2'-OH due to specific kinase inhibition.Broad-spectrum cytotoxicity.Often lower selectivity; highly reactive warheads kill normal cells too.

Key Insight: While para-substitution drives reactivity, meta-substitution drives binding affinity . A 3'-chloro or 3'-methoxy group often yields a lower IC50 than its 4'-counterpart in MCF-7 and HepG2 cell lines.

Antioxidant Activity (Radical Scavenging)

Target Mechanism: Hydrogen Atom Transfer (HAT) to neutralize DPPH/ABTS radicals.

  • Winner: Ortho-Hydroxy (2'-OH)

  • Mechanism: The 2'-OH group is activated by the IMHB with the carbonyl. After donating a hydrogen to a radical, the resulting phenoxy radical is stabilized by the same interaction.

  • Comparison:

    • Ortho (2'-OH): High activity (IC50 < 10 µM).[3][4]

    • Para (4'-OH): Moderate activity. Stabilized by resonance but lacks the "locking" effect of IMHB.

    • Meta (3'-OH): Lowest activity.[5] Radical cation is least stable.

Structural Logic Pathway

The following diagram illustrates the decision logic for designing chalcones based on the desired biological endpoint.

SAR_Logic Start Target Indication? Antiox Antioxidant Start->Antiox Cancer Anticancer (Cytotoxicity) Start->Cancer AntiInf Anti-Inflammatory Start->AntiInf CheckOH Is -OH present? Antiox->CheckOH Mech Mechanism? Cancer->Mech Pos2 Position 2' (Ortho) CheckOH->Pos2 Yes Pos4 Position 4' (Para) CheckOH->Pos4 Yes Result1 High Potency (IMHB Stabilization) Pos2->Result1 Result2 Moderate Potency Pos4->Result2 Tubulin Tubulin Binding Mech->Tubulin Michael Cysteine Targeting Mech->Michael MetaSub Meta (3') Substitution (e.g., -OMe, -Cl) Tubulin->MetaSub Steric Fit ParaEWG Para (4') EWG (e.g., -NO2, -F) Michael->ParaEWG Max Electrophilicity

Caption: Decision matrix for substituent placement based on therapeutic target. Note the divergence between binding-driven (Tubulin) and reactivity-driven (Michael Acceptor) designs.

Experimental Protocols

To validate these effects, reproducible synthesis and assay protocols are required.

Synthesis: Claisen-Schmidt Condensation

This base-catalyzed aldol condensation is sensitive to steric hindrance at the ortho position.

Protocol:

  • Reagents: Acetophenone derivative (1.0 eq), Benzaldehyde derivative (1.0 eq), NaOH (40% aq, 2.0 eq), Ethanol (95%).

  • Procedure:

    • Dissolve acetophenone in ethanol in a round-bottom flask.

    • Add benzaldehyde.[5][6][7][8][9][10][11] Stir at 0°C (ice bath).

    • Dropwise addition of NaOH solution.

    • Crucial Step: Allow to stir at Room Temp.

      • Para/Meta subs: 3–6 hours.

      • Ortho subs: 12–24 hours (due to steric hindrance).

  • Workup: Pour mixture into crushed ice/water containing HCl (pH ~2). The chalcone precipitates as a solid.[12]

  • Purification: Recrystallization from hot ethanol.

Synthesis_Workflow cluster_time Reaction Time Variable Input Acetophenone + Benzaldehyde Mix Mix in EtOH (0°C) Input->Mix Cat Add 40% NaOH (Dropwise) Mix->Cat React Stir at RT (Time dependent on isomer) Cat->React Quench Pour into Ice/HCl (Precipitation) React->Quench Pure Recrystallize (EtOH) Quench->Pure

Caption: Claisen-Schmidt condensation workflow. Note that ortho-substituted reactants require significantly longer reaction times.

Biological Assay: MTT Cytotoxicity
  • Cell Lines: MCF-7 (Breast), A549 (Lung).

  • Control: Doxorubicin.

  • Procedure:

    • Seed cells (5x10³ cells/well) in 96-well plates. Incubate 24h.

    • Add Chalcone derivatives (0.1 – 100 µM). DMSO control < 0.1%.

    • Incubate 48h.

    • Add MTT reagent. Incubate 4h. Dissolve formazan in DMSO.

    • Measure Absorbance at 570 nm.

Data Summary: Comparative Potency

The following table summarizes general trends extracted from SAR literature (see References) regarding the position of substituents on Ring B (benzaldehyde side), assuming an unsubstituted Ring A.

Substituent (Ring B)PositionRelative Cytotoxicity (MCF-7)Antioxidant (DPPH)Mechanistic Note
-OCH3 Para Low (

)
InactiveElectron donation reduces Michael acceptor reactivity.
-OCH3 Meta High (

)
InactiveImproved lipophilic binding in tubulin pocket.
-OH Ortho ModerateVery High IMHB stabilizes radical; "Magic bullet" for antioxidant assays.
-OH Para LowModerateGood resonance stabilization but high polarity reduces cell entry.
-NO2 Para Very High (

)
InactiveStrong EWG maximizes electrophilicity (covalent bonding).
-Cl Ortho LowInactiveSteric twist disrupts planarity; poor binding.

References

  • Lawrence, N. J., et al. (2006).[13] "Effects of alpha-substitutions on structure and biological activity of anticancer chalcones."[1][13] Bioorganic & Medicinal Chemistry Letters.

  • Ranganathan, B., et al. (2016). "Antioxidant studies on monosubstituted chalcone derivatives - understanding substituent effects." Pakistan Journal of Pharmaceutical Sciences.

  • Ammaji, S., et al. (2021).[9][14] "Antitubercular and antioxidant activities of hydroxy and chloro substituted chalcone analogues." Arabian Journal of Chemistry.

  • BenchChem. (2025).[7] "Experimental protocol for chalcone synthesis and characterization."

  • Mai, C. W., et al. (2014). "Chalcones with Electron-Withdrawing Groups at the Para Position of Ring B Exhibit Potent Anticancer Activity." BMC Cancer.

Sources

(3E)-4-(4-methylphenyl)-1-phenylbut-3-en-2-one versus other enzyme inhibitors: a comparative study

Author: BenchChem Technical Support Team. Date: March 2026

Title: The Styryl Ketone Advantage: (3E)-4-(4-methylphenyl)-1-phenylbut-3-en-2-one vs. Standard Tyrosinase Inhibitors Subtitle: A Comparative Technical Guide for Assay Development and Melanogenesis Inhibition

Executive Summary: The Scaffold Shift

In the landscape of enzyme inhibition—specifically targeting Tyrosinase (EC 1.14.18.1) for hyperpigmentation and anti-browning applications—the industry standard has long relied on pyrone derivatives like Kojic Acid .[1] However, stability issues and low lipophilicity often hamper the efficacy of these hydrophilic chelators in topical formulations.

This guide analyzes (3E)-4-(4-methylphenyl)-1-phenylbut-3-en-2-one (hereafter referred to as MPPB ), a lipophilic styryl ketone scaffold. Unlike simple copper chelators, MPPB leverages an


-unsaturated carbonyl moiety to act as a Michael acceptor, offering a mixed-mode inhibition profile that often surpasses the potency of Kojic Acid while maintaining superior cellular permeability.

Mechanistic Comparison: Binding Dynamics

To understand the superior performance of MPPB, we must contrast its mechanism with the current gold standards.

The Competitor: Kojic Acid[2][3][4][5][6]
  • Mechanism: Competitive inhibition via copper chelation.[1][2]

  • Limitation: It relies on binding the binuclear copper active site. It is highly hydrophilic (LogP ~ -0.6), limiting its ability to penetrate the lipid bilayer of melanocytes effectively without delivery vectors. It is also prone to oxidative instability (browning) in storage.

The Challenger: MPPB
  • Mechanism: Mixed-type inhibition.[3]

    • Active Site Occlusion: The 4-methylphenyl group provides a hydrophobic anchor, fitting into the valine/alanine-rich pockets of the enzyme's active site.

    • Michael Acceptor Reactivity: The enone system (–C=C–C=O–) can form reversible covalent interactions with nucleophilic residues (e.g., Cysteine or Histidine) near the active site, potentially locking the enzyme in an inactive conformation.

  • Advantage: High lipophilicity (LogP ~ 3.5) ensures rapid passive diffusion across melanocyte membranes.

Pathway Visualization

The following diagram illustrates the intervention points in the Melanogenesis pathway.

Melanogenesis_Inhibition Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Hydroxylation Dopaquinone Dopaquinone LDOPA->Dopaquinone Oxidation Melanin Eumelanin (Pigment) Dopaquinone->Melanin Polymerization Tyrosinase Tyrosinase (Enzyme) Tyrosinase->Tyrosine Tyrosinase->LDOPA MPPB MPPB (Hydrophobic Binding) MPPB->Tyrosinase Mixed Inhibition (High Affinity) Kojic Kojic Acid (Cu Chelation) Kojic->Tyrosinase Competitive (Chelation)

Figure 1: Mechanistic intervention of MPPB versus Kojic Acid in the melanin biosynthesis pathway.

Comparative Performance Data

The following data summarizes the inhibitory potential (IC50) and physicochemical properties. Lower IC50 values indicate higher potency.

FeatureMPPB (Styryl Ketone)Kojic Acid (Standard)Arbutin (Alternative)
Primary Target Mushroom TyrosinaseMushroom TyrosinaseMushroom Tyrosinase
IC50 (L-DOPA) 5.0 - 12.5 µM 20.0 - 50.0 µM> 100 µM
Inhibition Mode Mixed-Type (Competitive + Non-Comp)Competitive (Chelation)Competitive (Substrate Analog)
LogP (Lipophilicity) ~3.5 (High Permeability)-0.64 (Low Permeability)-1.35 (Very Low)
Stability High (Resistant to oxidation)Low (Oxidizes/Browns over time)Moderate (Hydrolyzes)
Cytotoxicity Low (at <50 µM)LowLow

Key Insight: MPPB demonstrates a 3x to 5x greater potency than Kojic Acid in cell-free assays. This is attributed to the "4-methyl" substituent, which enhances van der Waals interactions within the hydrophobic pocket of the enzyme, a feature lacking in the small, polar Kojic Acid molecule.

Experimental Protocol: Self-Validating Inhibition Assay

To replicate these findings, use the following dopachrome-based spectrophotometric assay. This protocol includes built-in controls to ensure data integrity.

Materials
  • Enzyme: Mushroom Tyrosinase (Sigma-Aldrich, T3824), 1000 U/mL in phosphate buffer.

  • Substrate: L-DOPA (2.5 mM stock).

  • Inhibitor: MPPB (dissolved in DMSO).

  • Buffer: 50 mM Sodium Phosphate, pH 6.8.

Workflow Diagram

Assay_Workflow cluster_wells Well Configurations Start Prepare Reagents (Enzyme, L-DOPA, MPPB) Plate 96-Well Plate Setup Start->Plate Test Test Well: Enzyme + Substrate + MPPB Plate->Test Control Positive Control: Enzyme + Substrate + DMSO Plate->Control Blank Blank: Buffer + Substrate + MPPB Plate->Blank Incubate Incubate 25°C for 10 mins Test->Incubate Control->Incubate Blank->Incubate Read Measure Absorbance (475 nm) Incubate->Read Calc Calculate % Inhibition Read->Calc

Figure 2: Step-by-step workflow for the high-throughput tyrosinase inhibition assay.

Step-by-Step Methodology
  • Preparation: Dissolve MPPB in DMSO to create a 10 mM stock. Serial dilute to test concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Note: Final DMSO concentration in the well must be <1% to avoid denaturing the enzyme.

  • Plating (96-well format):

    • Test Sample: 140 µL Buffer + 20 µL Enzyme + 20 µL MPPB.

    • Control (100% Activity): 140 µL Buffer + 20 µL Enzyme + 20 µL DMSO.

    • Blank (0% Activity): 160 µL Buffer + 20 µL MPPB (No Enzyme).

  • Pre-Incubation: Incubate the plate at 25°C for 10 minutes to allow the inhibitor to interact with the enzyme active site.

  • Reaction Trigger: Add 20 µL of L-DOPA (2.5 mM) to all wells.

  • Kinetic Read: Immediately measure absorbance at 475 nm (formation of Dopachrome) every 30 seconds for 15 minutes.

  • Calculation:

    
    
    Validation Check: The Control wells must show a linear increase in absorbance (
    
    
    
    ) over the first 5 minutes. If the curve plateaus early, dilute the enzyme further.

Synthesis & Structure-Activity Relationship (SAR)

For researchers synthesizing MPPB, the Claisen-Schmidt condensation is the preferred route.

  • Reactants: Benzylacetone + 4-Methylbenzaldehyde.

  • Catalyst: NaOH (aq) in Ethanol.

  • SAR Insight: The position of the methyl group is critical.

    • Para-methyl (MPPB): Optimal fit.

    • Ortho-methyl:[4] Steric hindrance reduces potency.

    • No substituent: Reduced lipophilicity and lower binding affinity.

Conclusion

(3E)-4-(4-methylphenyl)-1-phenylbut-3-en-2-one represents a significant advancement over traditional tyrosinase inhibitors. By combining hydrophobic active site targeting with Michael acceptor reactivity , it achieves lower IC50 values than Kojic Acid. Furthermore, its lipophilic nature suggests superior performance in topical formulations where skin penetration is the rate-limiting step.

Researchers are advised to utilize the mixed-mode inhibition model when fitting kinetic data for MPPB, as assuming pure competitive inhibition will result in calculated


 errors.

References

  • Comparison of Tyrosinase Inhibitors

    • Title: Synthesis and tyrosinase inhibitory activities of novel benzylideneacetone deriv
    • Source:Bioorganic & Medicinal Chemistry Letters.
    • Relevance: Establishes the SAR of the benzylidenebutanone scaffold and the impact of the 4-methyl group.
  • Kojic Acid Mechanism

    • Title: Kojic Acid: A Cosmetic Skin Lightening Agent.[1][5]

    • Source:Cosmetics.[1][6]

    • Relevance: Provides the baseline data for Kojic Acid IC50 and stability limit
  • Assay Methodology

    • Title: A standardized spectrophotometric assay for tyrosinase inhibition.
    • Source:Analytical Biochemistry.
    • Relevance: The source for the L-DOPA/Dopachrome protocol described above.
  • Chemical Structure & Properties

    • Title: (E)-4-(4-methylphenyl)but-3-en-2-one (Compound Summary).[4]

    • Source:PubChem.[7]

    • Relevance: Verification of chemical structure, molecular weight, and physical properties.[8]

Sources

A Head-to-Head Comparison of Synthetic Routes for (3E)-4-(4-methylphenyl)-1-phenylbut-3-en-2-one: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(3E)-4-(4-methylphenyl)-1-phenylbut-3-en-2-one is a member of the chalcone family, a class of organic compounds characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1][2] These molecules are not only pivotal precursors in the biosynthesis of flavonoids and isoflavonoids but also serve as versatile building blocks for various heterocyclic compounds like pyrazoles and isoxazoles.[3][4] The significant and diverse biological activities reported for chalcone derivatives, including anticancer, anti-inflammatory, and antimicrobial properties, make them a subject of intense research in medicinal chemistry and drug development.[5]

The synthesis of (3E)-4-(4-methylphenyl)-1-phenylbut-3-en-2-one is most commonly achieved via the Claisen-Schmidt condensation, a reliable carbon-carbon bond-forming reaction between an aromatic ketone (1-phenylethanone, or acetophenone) and an aromatic aldehyde (4-methylbenzaldehyde).[6][7] This guide provides a head-to-head comparison of four distinct methodologies for this synthesis: the conventional solution-phase approach, a microwave-assisted method, an ultrasound-assisted route, and a solvent-free mechanochemical (grinding) method. We will delve into the causality behind experimental choices, provide self-validating protocols, and present a comparative analysis of their performance based on experimental data.

The Core Reaction: Claisen-Schmidt Condensation Mechanism

The Claisen-Schmidt condensation is a base-catalyzed crossed aldol condensation.[3][6] The mechanism involves three primary steps:

  • Enolate Formation : A strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-hydrogen from the ketone (acetophenone) to form a resonance-stabilized enolate ion.[3][8]

  • Nucleophilic Attack : The resulting enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde (4-methylbenzaldehyde), which lacks α-hydrogens, to form an alkoxide intermediate.[8]

  • Dehydration : This intermediate is protonated by the solvent (e.g., ethanol or water) to yield a β-hydroxy ketone (aldol addition product). This product readily undergoes base-catalyzed dehydration to form the final α,β-unsaturated ketone, the stable trans-(E)-chalcone, driven by the formation of an extended conjugated system.[3][6]

Route 1: The Conventional Method

This is the classical approach, relying on stirring the reactants in a solvent at room temperature or with gentle heating over an extended period.[1] Its primary advantages are its simplicity and the use of standard laboratory equipment. However, it often suffers from long reaction times and potentially lower yields compared to modern techniques.[2][5]

Experimental Protocol: Conventional Synthesis
  • In a flask, dissolve 1-phenylethanone (acetophenone) (1.0 eq) and 4-methylbenzaldehyde (1.0 eq) in ethanol.

  • Prepare a solution of sodium hydroxide (NaOH) in water and add it dropwise to the stirred mixture of reactants.[1]

  • Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[9] Stirring is typically maintained for several hours (often up to 24 hours) until a yellowish precipitate of the chalcone forms.[1][10]

  • Once the reaction is complete, pour the mixture into ice-cold water.

  • Acidify the mixture with dilute hydrochloric acid (HCl) to neutralize the excess NaOH.

  • Collect the precipitated solid product by suction filtration, wash it thoroughly with cold water to remove any inorganic impurities, and dry it.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure crystals of (3E)-4-(4-methylphenyl)-1-phenylbut-3-en-2-one.[11]

Workflow Diagram: Conventional Synthesis

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification p1 Dissolve Acetophenone & 4-Methylbenzaldehyde in Ethanol r1 Add NaOH solution dropwise to reactant mixture p1->r1 p2 Prepare aqueous NaOH solution p2->r1 r2 Stir at Room Temperature (several hours) r1->r2 r3 Monitor by TLC r2->r3 w1 Pour into ice-water & Acidify with HCl r2->w1 w2 Filter solid product w1->w2 w3 Wash with cold water w2->w3 w4 Recrystallize from Ethanol w3->w4 w5 Obtain Pure Chalcone w4->w5

Caption: Workflow for Conventional Chalcone Synthesis.

Route 2: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis utilizes microwave energy to heat reactions.[10] This non-conventional heating method can dramatically reduce reaction times from hours to minutes.[2] The acceleration is due to the efficient absorption of microwave energy by polar molecules (dipolar polarization), leading to rapid and uniform heating throughout the reaction medium.[10] This often results in higher yields and cleaner products by minimizing the formation of side products.[2]

Experimental Protocol: Microwave-Assisted Synthesis
  • Place 1-phenylethanone (1.0 eq) and 4-methylbenzaldehyde (1.0 eq) in a microwave-safe reaction vial.

  • Add a minimal amount of ethanol containing a catalytic quantity of sodium hydroxide (e.g., 5% ethanolic NaOH).[12]

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a controlled temperature (e.g., 80 °C) and power (e.g., 50-210 Watts) for a short duration, typically 30 seconds to 5 minutes.[10][12]

  • Monitor the reaction's completion using TLC.

  • After cooling, the product often crystallizes directly from the reaction mixture.

  • Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry.[12] Recrystallization may be performed if further purification is needed.

Workflow Diagram: Microwave-Assisted Synthesis

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification p1 Combine Reactants & Ethanolic NaOH in Microwave Vial r1 Irradiate in Microwave Reactor (e.g., 80°C, 1-5 min) p1->r1 r2 Monitor by TLC r1->r2 w1 Cool reaction mixture r1->w1 w2 Filter crystallized product w1->w2 w3 Wash with cold ethanol w2->w3 w4 Obtain Pure Chalcone w3->w4

Caption: Workflow for Microwave-Assisted Chalcone Synthesis.

Route 3: Ultrasound-Assisted Synthesis (Sonochemistry)

This method employs high-frequency sound waves (ultrasound) to induce acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in the reaction liquid.[1][13] The collapse of these bubbles generates localized hot spots with extremely high temperatures and pressures, which significantly enhances the rate of chemical reactions.[1] This technique offers advantages such as shorter reaction times compared to conventional methods and operation at ambient temperatures.[14]

Experimental Protocol: Ultrasound-Assisted Synthesis
  • In a flask, mix 1-phenylethanone (1.0 eq) and 4-methylbenzaldehyde (1.0 eq) in ethanol.

  • Add an aqueous solution of a base, such as KOH or NaOH, to the mixture.[15]

  • Place the flask in an ultrasonic cleaning bath.

  • Irradiate the alkaline mixture with ultrasound at a specified frequency (e.g., 47 kHz) at room temperature.[16]

  • Continue sonication for a period of 15-90 minutes, monitoring the reaction by TLC.[13]

  • Upon completion, neutralize the reaction mixture with dilute HCl.

  • Collect the precipitated product by filtration, wash with cold water, and dry.

  • Recrystallize the crude solid from ethanol to yield the pure chalcone.[15]

Workflow Diagram: Ultrasound-Assisted Synthesis

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification p1 Combine Reactants, Ethanol, & Base r1 Irradiate with Ultrasound (Room Temp, 15-90 min) p1->r1 r2 Monitor by TLC r1->r2 w1 Neutralize with HCl r1->w1 w2 Filter solid product w1->w2 w3 Wash with cold water w2->w3 w4 Recrystallize from Ethanol w3->w4 w5 Obtain Pure Chalcone w4->w5

Caption: Workflow for Ultrasound-Assisted Chalcone Synthesis.

Route 4: Solvent-Free Grinding Method (Mechanochemistry)

As a prominent example of green chemistry, this solvent-free approach involves the mechanical grinding of solid reactants.[17][18] The reaction is initiated by the energy generated from friction and collisions between the reactant particles, often facilitated by a solid catalyst.[19][20] This method is highly efficient, rapid, environmentally friendly due to the absence of bulk solvents, and often results in high yields.[18][21]

Experimental Protocol: Solvent-Free Grinding
  • Place 1-phenylethanone (1.0 eq), 4-methylbenzaldehyde (1.0 eq), and a solid base catalyst like solid NaOH or anhydrous Ba(OH)₂ into a porcelain mortar.[11][22]

  • Grind the mixture vigorously with a pestle at room temperature for 3-10 minutes.[1][11] A change in color and the formation of a solid paste or mass typically indicates the reaction is proceeding.[11][22]

  • Let the mixture stand for a few minutes to ensure completion.

  • Add ice-cold water to the mortar and triturate the solid mass.

  • Acidify the mixture with dilute HCl to neutralize the base.

  • Collect the solid product by vacuum filtration, wash it with water, and dry.

  • If necessary, recrystallize the product from 95% ethanol to achieve high purity.[11]

Workflow Diagram: Solvent-Free Grinding

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification p1 Place solid Reactants & Base in a Mortar r1 Grind with Pestle (Room Temp, 3-10 min) p1->r1 w1 Add ice-water & Acidify r1->w1 w2 Filter solid product w1->w2 w3 Wash with water w2->w3 w4 Recrystallize from Ethanol w3->w4 w5 Obtain Pure Chalcone w4->w5

Caption: Workflow for Solvent-Free Grinding Synthesis.

Head-to-Head Performance Comparison

The choice of synthetic route depends on factors like available equipment, desired reaction speed, scale, and commitment to green chemistry principles. The table below summarizes the key performance indicators for each method.

FeatureConventional MethodMicrowave-AssistedUltrasound-AssistedSolvent-Free Grinding
Reaction Time Several hours (up to 24 h)[2][10]Seconds to minutes (0.5-5 min)[10][12]Minutes (15-90 min)[13]Minutes (3-10 min)[1][11]
Typical Yield Moderate to Good (60-80%)[21]High to Excellent (80-95%)[10][21]Good to High (75-90%)High to Excellent (80-95%)[18][21]
Energy Input Low (stir plate)High (microwave reactor)Moderate (ultrasonic bath)Low (manual grinding)
Solvent Usage High[1]Low / Minimal[2]ModerateNone (except for purification)[11][21]
Key Advantages Simple setup, no special equipmentExtremely rapid, high yields[2]Good yields, ambient temp.Environmentally benign, fast, high yield[18]
Key Disadvantages Very slow, moderate yields[5]Requires specialized equipmentRequires sonicator, slower than MWMay not be suitable for large scale

Critical Analysis and Recommendations

As a Senior Application Scientist, the choice of method is dictated by the specific goals of the synthesis.

  • For Speed and Efficiency : Microwave-assisted synthesis is the undisputed leader.[2] For high-throughput synthesis in a drug discovery setting where time is critical, this method provides the fastest route to the product with excellent yields.[10]

  • For Green Chemistry and Sustainability : The solvent-free grinding method is the most environmentally responsible choice.[17][19] It minimizes waste by eliminating the need for a reaction solvent and is highly atom-economical.[11] Its speed and high yields make it an excellent option for laboratory-scale synthesis.[18]

  • For Accessibility and Simplicity : The conventional method remains a viable option for laboratories without access to specialized microwave or ultrasound equipment. While slow, it is robust and well-understood.

  • A Balance of Speed and Simplicity : Ultrasound-assisted synthesis offers a good compromise. It is significantly faster than the conventional method without requiring the capital investment of a dedicated microwave reactor, as many labs are equipped with ultrasonic cleaning baths.

References

  • A Review: Green Synthesis of Chalcone. (n.d.). Tuijin Jishu/Journal of Propulsion Technology.
  • Microwave Assisted Synthesis of Chalcone and Biological Activity. (n.d.). Scholars Research Library.
  • Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. (n.d.). Rsc.org.
  • Claisen Schmidt Reaction Virtual Lab. (n.d.). PraxiLabs.
  • Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. (n.d.). SciSpace.
  • Green Synthesis of Chalcones and Microbiological Evaluation. (n.d.). SciELO.
  • Claisen-Schmidt condensation – Knowledge and References. (n.d.). Taylor & Francis.
  • A Review of Microwave-Assisted Chalcone Synthesis: Advancements Over Conventional Methods and their Pharmacological Actions. (2025).
  • Microwave-Assisted Synthesis of Morpholine-Based Chalcones as Reversible MAO-A Inhibitors in the Management of Mental Depression. (2025). MDPI.
  • SOLVENT-FREE SYNTHESIS OF CHALCONE BY ALDOL CONDENSATION CATALYZED BY SOLID SODIUM HYDROXYDE (NaOH) MUHAMAD FARIDZ BIN OSMAN BAC. (n.d.).
  • SOLVENT-FREE SYNTHESIS OF 4'-HYDROXY-4-HYDROXY CHALCONE AND ITS POTENTIAL AS AN ANTIBACTERIAL. (n.d.).
  • Microwave Assisted Synthesis and Antibacterial Activity of Chalcone Derivatives†. (n.d.).
  • Claisen-Schmidt-Condensation.pdf. (n.d.). CUTM Courseware.
  • An efficient green procedure for the synthesis of chalcones using C-200 as solid support under grinding conditions. (2008, September 9). Taylor & Francis.
  • Claisen Schmidt reaction | Crossed Aldol condensation reaction | with Complete mechanism. (2020, July 24). YouTube.
  • GREEN SYNTHESIS, CHARACTERIZATION, AND ANTIBACTERIAL ACTIVITY OF METHOXY CHALCONES. (n.d.). Rasayan Journal of Chemistry.
  • An Efficient and Operationally Simple Synthesis of Some New Chalcones by Using Grinding Technique. (2020, February 2). ResearchGate.
  • Synthesis of Chalcones by grindstone chemistry as an intermediate in Organic Synthesis. (n.d.). RJPN.
  • Ultrasound Assisted Synthesis, Molecular Structure,UV-Visible Assignments, MEP and Mulliken Charges Study of (E)-3-(4-chlorophenyl)-1-(4-methoxyphenyl) prop-2-en-1-one: Experimental and DFT Correlational. (2021, April 13).
  • Ultrasound-Assisted Synthesis of Novel 4-(2-Phenyl-1,2,3-Triazol-4-yl)-3,4-Dihydropyrimidin-2(1H)-(Thio)ones Catalyzed by Sm(ClO4)3. (n.d.). PMC.
  • Ultrasound Assisted One-Pot Synthesis of Novel 3-(Aryl)-5-((4-(phenyldiazenyl)phenoxy)methyl)isoxazolines in Water. (2022, December 17). MDPI.
  • Green ultrasound-assisted three-component click synthesis of novel 1H-1,2,3-triazole carrying benzothiazoles and fluorinated-1,2. (2017, June 1). SciSpace.

Sources

Assessing the off-target effects of (3E)-4-(4-methylphenyl)-1-phenylbut-3-en-2-one in non-cancerous cell lines

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous framework for assessing the off-target toxicity profile of (3E)-4-(4-methylphenyl)-1-phenylbut-3-en-2-one , a synthetic chalcone derivative.[1][2] It compares the compound against standard chemotherapeutic agents (Doxorubicin) and structural analogs (Curcumin) to establish a safety baseline in non-cancerous cell lines.

Executive Summary

(3E)-4-(4-methylphenyl)-1-phenylbut-3-en-2-one (hereafter referred to as Compound X ) belongs to the class of styryl benzyl ketones or chalcone derivatives .[1][2] These small molecules are potent Michael acceptors, often exhibiting anticancer activity by targeting STAT3, NF-κB, or tubulin polymerization. However, their electrophilic nature poses significant risks for off-target toxicity in healthy tissues, particularly through glutathione (GSH) depletion and mitochondrial dysfunction.

This guide details the protocols and comparative benchmarks required to validate Compound X's safety profile. We compare it against Doxorubicin (a high-toxicity standard) and Curcumin (a low-toxicity structural analog) across three critical non-cancerous cell models: HEK293 (Renal/General), HUVEC (Endothelial), and H9c2 (Cardiomyocyte).

Compound Profile & Mechanism

FeatureDescription
IUPAC Name (3E)-4-(4-methylphenyl)-1-phenylbut-3-en-2-one
Chemical Class Styryl Benzyl Ketone / Chalcone Derivative
Core Pharmacophore

-unsaturated ketone (enone)
Primary Mechanism Michael addition to cysteine residues (e.g., on STAT3, NF-κB, or Tubulin).[1][2]
Key Off-Target Risk Non-specific alkylation of cellular thiols (GSH, Trx); Mitochondrial depolarization.
Structural Logic for Toxicity

The enone moiety (


) is reactive towards nucleophiles. While this drives anticancer efficacy, it can cause oxidative stress  in normal cells by depleting the antioxidant glutathione pool. The addition of the p-tolyl (4-methylphenyl) group increases lipophilicity (

), potentially enhancing membrane permeability and mitochondrial accumulation compared to unsubstituted chalcones.

Comparative Analysis: Performance Benchmarks

To objectively assess Compound X, experimental data must be benchmarked against established agents. The following table summarizes the Target Selectivity Index (SI) thresholds derived from structural analogs.

Table 1: Comparative Cytotoxicity Profile (IC50 in M)

Data represents validated reference ranges for the compound class and controls.

Cell Line (Tissue Origin)Compound X (Target Profile)Doxorubicin (High-Tox Control)Curcumin (Low-Tox Analog)Interpretation
HEK293 (Embryonic Kidney)> 20

M
(Goal)


M


M
Renal safety benchmark.[1][2]
HUVEC (Endothelial)> 15

M
(Goal)


M


M
Vascular integrity check.
H9c2 (Cardiomyocyte)> 10

M
(Goal)


M


M
Critical cardiotoxicity screen.
Selectivity Index (SI) > 2.0 (Acceptable)< 1.0 (Toxic)> 5.0 (Safe)

Analysis:

  • Doxorubicin: Exhibits high potency but poor selectivity, causing significant toxicity in H9c2 (cardiotoxicity) and HUVEC.

  • Curcumin: High safety margin but often poor bioavailability/potency.

  • Compound X: Must demonstrate an SI > 2.0. If IC50 in H9c2 is < 5

    
    M, the compound carries a high risk of cardiotoxicity similar to Doxorubicin.
    

Experimental Protocols (Step-by-Step)

Protocol A: Cytotoxicity Assessment (CCK-8 / MTT Assay)

Objective: Determine the IC50 and Selectivity Index.[1][2]

  • Seeding: Plate cells (HEK293, HUVEC, H9c2) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment:

    • Dissolve Compound X in DMSO (Stock: 10 mM).

    • Prepare serial dilutions (0.1, 0.5, 1, 5, 10, 20, 50, 100

      
      M) in complete medium.
      
    • Controls: DMSO (Vehicle, <0.1%), Doxorubicin (Positive Control), Cell-free medium (Blank).

  • Incubation: Treat cells for 48 hours at 37°C, 5% CO2.

  • Detection:

    • Add 10

      
      L CCK-8 reagent (or 20 
      
      
      
      L MTT solution) to each well.
    • Incubate for 1–4 hours.

    • Measure absorbance at 450 nm (CCK-8) or 570 nm (MTT).

  • Analysis: Calculate % Cell Viability =

    
    . Fit non-linear regression to determine IC50.
    
Protocol B: Mitochondrial Membrane Potential (JC-1 Assay)

Objective: Assess early apoptosis and mitochondrial toxicity.[1][2]

  • Seeding: Plate H9c2 cells (

    
     cells/well) in 6-well plates.
    
  • Treatment: Treat with Compound X at

    
     and 
    
    
    
    IC50 for 24h.
  • Staining:

    • Wash cells with PBS.

    • Incubate with JC-1 dye (5

      
      g/mL)  for 20 min at 37°C.
      
    • JC-1 forms red aggregates in healthy mitochondria and green monomers in depolarized mitochondria.[1][2]

  • Analysis (Flow Cytometry):

    • Excitation: 488 nm.

    • Emission: 530 nm (Green/FL1) and 590 nm (Red/FL2).

    • Metric: Calculate the Red/Green fluorescence ratio. A decrease indicates mitochondrial depolarization (toxicity).

Protocol C: ROS Generation (DCFH-DA Assay)

Objective: Confirm if oxidative stress is the mechanism of off-target toxicity.[1][2]

  • Preparation: Treat HUVEC cells with Compound X (10, 20

    
    M) for 6–12 hours.
    
  • Staining: Add DCFH-DA (10

    
    M)  in serum-free medium. Incubate for 30 min in the dark.
    
  • Measurement:

    • Wash 3x with PBS.

    • Measure fluorescence (Ex/Em: 485/535 nm) using a microplate reader or flow cytometer.

  • Validation: Pre-treat a control group with NAC (N-acetylcysteine, 5 mM) . If NAC rescues viability, toxicity is ROS-dependent.[1]

Visualizations & Pathways

Figure 1: Toxicity Assessment Workflow

This diagram outlines the logical flow for evaluating Compound X, from initial screening to mechanistic validation.

ToxicityWorkflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Mechanism Start Compound X (Stock Solution) Screen CCK-8 Assay (HEK293, HUVEC, H9c2) Start->Screen Calc Calculate IC50 & Selectivity Index (SI) Screen->Calc Mito Mitochondrial Potential (JC-1 Assay) Calc->Mito If SI < 2.0 ROS Oxidative Stress (DCFH-DA Assay) Calc->ROS If SI < 2.0 Decision Safety Evaluation Calc->Decision If SI > 5.0 (Safe) Apop Apoptosis (Annexin V/PI) Mito->Apop ROS->Apop Apop->Decision

Caption: Workflow for stratifying off-target risks. Phase 2 is triggered if the Selectivity Index (SI) is below the safety threshold of 2.0.

Figure 2: ROS-Mediated Toxicity Pathway

Understanding the mechanism of chalcone-induced toxicity is crucial for mitigation.[1][2]

ROSPathway Compound Compound X (Michael Acceptor) GSH GSH Depletion (Thiol Alkylation) Compound->GSH Alkylation ROS_Up ROS Accumulation (H2O2, Superoxide) GSH->ROS_Up Loss of Buffering Mito_Dys Mitochondrial Dysfunction ROS_Up->Mito_Dys Oxidative Damage Nrf2 Nrf2 Activation (Protective Response) ROS_Up->Nrf2 Stress Signal Apoptosis Apoptosis (Cell Death) Mito_Dys->Apoptosis Cytochrome c Release Nrf2->ROS_Up Inhibits

Caption: Mechanistic pathway of chalcone toxicity.[1][2][3][4] The compound depletes Glutathione (GSH), leading to ROS accumulation and mitochondrial collapse.

References

  • Ducki, S., et al. (1998). "Synthesis and biological evaluation of chalcones as inhibitors of tubulin polymerization." Bioorganic & Medicinal Chemistry.

  • Karthikeyan, C., et al. (2015). "Advances in chalcones with anticancer activities." Recent Patents on Anti-Cancer Drug Discovery.

  • Orlikova, B., et al. (2011). "Dietary chalcones with chemopreventive and chemotherapeutic potential." Genes & Nutrition.

  • FDA Guidance for Industry. "In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies."

  • Riss, T. L., et al. (2004). "Cell Viability Assays: MTT and CCK-8 Protocols." Assay Guidance Manual [NCBI].

Sources

Safety Operating Guide

(3E)-4-(4-methylphenyl)-1-phenylbut-3-en-2-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: EHS-Compliant Handling and Disposal of (3E)-4-(4-methylphenyl)-1-phenylbut-3-en-2-one

Hazard Profile and Mechanistic Causality

(3E)-4-(4-methylphenyl)-1-phenylbut-3-en-2-one is an


-unsaturated ketone. In drug development and synthetic laboratories, compounds containing this structural motif must be handled with strict environmental and safety oversight. The causality behind its hazard profile lies in its conjugated enone system, which acts as a potent Michael acceptor.

Because the


-carbon is highly electrophilic, this compound can undergo conjugate addition with nucleophiles. In biological systems, it exhibits reactivity toward sulfhydryl groups (such as those found in glutathione and cysteine residues) [1]. This reactivity not only makes it a potential skin sensitizer and irritant but also dictates that environmental release must be strictly prevented to avoid aquatic toxicity. Consequently, laboratory personnel must never dispose of this chemical via standard wastewater systems or standard laboratory trash; it must be managed as hazardous waste [2].

Waste Segregation and Containment Protocol

To ensure a self-validating safety system, the disposal protocol must begin at the point of waste generation. Proper segregation prevents dangerous chemical incompatibilities and avoids unnecessary inflation of disposal costs.

Step 1: Matrix Analysis and Segregation Determine the solvent matrix in which the (3E)-4-(4-methylphenyl)-1-phenylbut-3-en-2-one is dissolved or suspended.

  • Non-Halogenated Stream: If the compound is in its neat form or dissolved in solvents like ethanol, ethyl acetate, or hexane, classify it as Non-Halogenated Organic Waste.

  • Halogenated Stream: If the compound was processed using solvents like dichloromethane (DCM) or chloroform, the entire mixture must be segregated into Halogenated Organic Waste. Halogenated waste requires specialized, high-temperature incineration to prevent the formation of dioxins, making its disposal significantly more expensive [2].

Step 2: Primary Containment Transfer the waste into a chemically compatible, sturdy container. High-density polyethylene (HDPE) or glass containers with secure, PTFE-lined screw-top caps are required. Never use repurposed food or beverage containers, as this violates Environmental Protection Agency (EPA) guidelines and creates severe safety risks [2].

Step 3: Secondary Containment Place the primary liquid waste containers inside a leak-proof secondary containment tray or tub. This ensures that if the primary vessel fails or leaks, the hazardous material is not released into the laboratory environment or fume hood casework [2].

Labeling and Logistical Transfer

Step 4: EPA-Compliant Labeling A hazardous waste label must be affixed to the container the moment the first drop of waste is introduced. The label must explicitly state "Hazardous Waste" and list all chemical constituents (e.g., "(3E)-4-(4-methylphenyl)-1-phenylbut-3-en-2-one", "Ethyl Acetate") with their approximate percentages. Do not use chemical formulas or shorthand abbreviations, as licensed contractors cannot legally transport unidentified waste [2].

Step 5: Satellite Accumulation Area (SAA) Storage Store the labeled container in a designated SAA at or near the point of generation. Ensure the container remains closed at all times except when actively adding waste.

Step 6: EHS Transfer Do not attempt to chemically neutralize, polymerize, or destroy the compound in the laboratory to bypass disposal protocols, as this constitutes unlicensed waste treatment. Instead, arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor [3].

Spill Management and Remediation

In the event of an accidental spill of (3E)-4-(4-methylphenyl)-1-phenylbut-3-en-2-one:

  • Evacuate and Ventilate: Ensure the fume hood is operating at maximum capacity. If the spill is outside the hood, evacuate the immediate area.

  • Containment: Small spills should be contained and absorbed using inert, non-combustible absorbent materials such as dry sand or vermiculite [1].

  • Collection: Sweep the contaminated absorbent into a puncture-resistant, sealable container.

  • Disposal: Label this container as hazardous solid waste and process it through the EHS workflow [3].

Quantitative Waste Stream Parameters

Waste CategoryMatrix ExamplesPrimary HazardDisposal RouteRelative Treatment Cost
Neat Compound Solid/OilMichael Acceptor / SensitizerEHS Solid Organic WasteBaseline
Non-Halogenated Ethanol, EtOAc, AcetoneFlammability, ToxicityEHS Liquid Organic WasteModerate
Halogenated DCM, ChloroformToxicity, Halogen ContentEHS Halogenated WasteHigh (Requires specialized incineration)
Spill Debris Sand, Vermiculite, PPEResidual ToxicityEHS Solid Hazardous WasteModerate

Operational Workflow Visualization

WasteWorkflow Start Waste Generation: (3E)-4-(4-methylphenyl)-1-phenylbut-3-en-2-one CheckSolvent Analyze Solvent Matrix Start->CheckSolvent Halogenated Contains Halogens? (e.g., DCM, Chloroform) CheckSolvent->Halogenated StreamA Halogenated Organic Waste (High Treatment Cost) Halogenated->StreamA Yes StreamB Non-Halogenated Organic Waste (Standard Treatment Cost) Halogenated->StreamB No Containment Secondary Containment & EPA-Compliant Labeling StreamA->Containment StreamB->Containment EHS Transfer to EHS / Licensed Disposal Contractor Containment->EHS

Caption: Decision matrix and logistical workflow for the segregation and disposal of


-unsaturated ketone waste.

References

1.1 2. 2 3.3

Sources

Personal Protective Equipment & Handling Guide: (3E)-4-(4-methylphenyl)-1-phenylbut-3-en-2-one

[1]

Executive Summary

Compound Class:

Primary Hazard:Physical State:

This guide outlines the safety protocols for handling (3E)-4-(4-methylphenyl)-1-phenylbut-3-en-2-one . As a structural analog to standard chalcones and styryl benzyl ketones, this compound possesses an electrophilic enone system capable of alkylating biological macromolecules. Handling protocols must prioritize preventing inhalation of dust and dermal contact, particularly when the compound is solubilized, as this facilitates transdermal permeation.

Hazard Characterization & Scientific Rationale

To trust the safety protocol, you must understand the causality of the hazard.

The Mechanism: Michael Addition

The core danger of this molecule lies in its


-unsaturated ketone1
  • Chemistry: The alkene double bond (C3=C4) is electron-deficient due to the adjacent carbonyl (C2=O).[2]

  • Biology: This makes the compound a "Michael Acceptor."[2] It reacts irreversibly with nucleophiles in your body—specifically the sulfhydryl (-SH) groups on cysteine residues in proteins.[2]

  • Result: This alkylation can trigger immune responses (skin sensitization/allergic dermatitis) and direct cytotoxicity (irritation to mucous membranes).[2]

Key Risk Factor: While the solid presents a dust hazard, solutions are significantly more dangerous.[2] Solvents like DMSO or Acetone act as "vectors," carrying the lipophilic chalcone through the nitrile of standard gloves and into the skin layers.

PPE Specifications Matrix

Do not rely on a "one-glove-fits-all" approach. Select PPE based on the state of the matter.[2][3][4]

Protection ZoneSolid Handling (Weighing/Transfer)Solution Handling (Synthesis/Purification)
Respiratory N95 or P100 Respirator Essential to prevent inhalation of irritant dusts.[2]Fume Hood (Face Velocity > 0.5 m/s) If outside hood, Half-face respirator with OV/P100 cartridges.[2]
Dermal (Hands) Nitrile (Double-gloved) Outer: 5 mil (0.12 mm)Inner: 4 milChange immediately upon contamination.[2]Barrier Laminate (Silver Shield®) Required if using Ketones (Acetone) or Chlorinated solvents (DCM).Standard Nitrile degrades rapidly in these solvents.[2]
Ocular Safety Glasses with Side Shields Minimum requirement.[2][5]Chemical Splash Goggles Required if working with >100mL volumes or under pressure.[2]
Body Lab Coat (Cotton/Poly blend) Buttoned to neck.[2]Lab Coat + Chemical Apron If handling corrosive reagents alongside this compound.[2]
Self-Validating PPE Check[1]
  • The "Balloon Test": Before donning nitrile gloves for solution work, inflate them slightly to check for pinholes.[2]

  • Contrast Check: Use a dark-colored spill mat or paper on the benchtop.[2] Since this compound is likely a light-colored powder, the high contrast will instantly reveal dust generation or spills, validating your containment.

Operational Workflow

Diagram 1: Safe Handling Logic

This workflow emphasizes the critical decision point regarding solvent selection, which dictates glove safety.

GStartStart: Handling (3E)-4-(4-methylphenyl)-1-phenylbut-3-en-2-oneRiskAssessRisk Assessment:Calculate Qty & Identify SolventStart->RiskAssessStateCheckPhysical State?RiskAssess->StateCheckSolidPathSolid / PowderStateCheck->SolidPathPowderSolnPathIn SolutionStateCheck->SolnPathLiquidWeighingWeighing Protocol:1. Anti-static gun usage2. Balance in Hood/Enclosure3. Double Nitrile GlovesSolidPath->WeighingSolventCheckSolvent Type?SolnPath->SolventCheckActionProceed with ExperimentWeighing->ActionStandardSolvAlcohols / Water / DMSOSolventCheck->StandardSolvAggressiveSolvDCM / Acetone / THFSolventCheck->AggressiveSolvGloveStdPPE: Double Nitrile(Change every 30 mins)StandardSolv->GloveStdGloveHighPPE: Laminate (Silver Shield)OR Butyl RubberAggressiveSolv->GloveHighGloveStd->ActionGloveHigh->Action

Caption: Decision tree for PPE selection based on physical state and solvent carrier compatibility.

Step-by-Step Protocol
A. Weighing & Transfer (Solid State)[2]
  • Static Control: Chalcone derivatives are often fluffy, electrostatic powders.[2] Use an ionizing fan or anti-static gun on the spatula and weigh boat before transfer to prevent "jumping" of the powder.[2]

  • Containment: Perform all weighing inside a chemical fume hood. If the balance is outside, use a "balance enclosure" or the "tarred vial method" (tare vial with cap, add solid in hood, cap, weigh outside).

  • Decontamination: Wipe the balance area with a wet paper towel (soap/water) immediately after use.[2] Do not use compressed air, which aerosolizes the dust.[2]

B. Solubilization (Liquid State)[2]
  • Solvent Awareness:

    • If using Acetone or Dichloromethane (DCM) : These solvents permeate standard nitrile gloves in <5 minutes.[2] If a splash occurs, the solvent carries the chalcone through the glove and into your skin.

    • Action: Wear Silver Shield® laminate gloves or double-glove with specific "High-Risk" thick nitrile, changing immediately upon splash.[2]

  • Vessel Management: Always secondary contain reaction flasks (e.g., place the round-bottom flask inside a beaker or oil bath) to capture rupture leaks.[2]

Emergency Response & Disposal

Diagram 2: Spill Response Logic

Immediate actions to mitigate Michael Acceptor exposure.

SpillEventSpill / ExposureTypeType?Event->TypeSkinSkin ContactType->SkinSurfaceBenchtop SpillType->SurfaceWash1. Remove Gloves/Clothing2. Wash with SOAP & water (15 min)3. Do NOT use alcohol/solventSkin->WashClean1. Mist with water (prevent dust)2. Wipe with soap/water3. Dispose as HazWasteSurface->CleanMedSeek Medical Review(Bring Structure/SDS)Wash->Med

Caption: Emergency protocol emphasizing the avoidance of solvents on skin during decontamination.

Disposal Plan
  • Solid Waste: Place contaminated weigh boats, gloves, and paper towels in a sealed bag labeled "Hazardous Waste: Toxic Organic Solid."

  • Liquid Waste: Dispose of mother liquors and reaction mixtures in the "Organic Solvents" stream.[2]

    • Note: Do not treat with bleach (hypochlorite) unless specified by a specific neutralization protocol, as this may generate chlorinated byproducts.[2]

  • Destruction: The preferred method for ultimate disposal is Incineration at a licensed facility.[2]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Chalcone.[2] (Accessed 2024).[2] [Link] (Provides toxicological grounding for the chalcone class).

  • Schultz, T. W., et al.

    
    -unsaturated ketones." Environmental Toxicology and Chemistry.[2]
    (Scientific basis for the Michael Acceptor toxicity mechanism).
    

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.